molecular formula C15H29BrO2 B3057804 Tert-butyl 11-bromoundecanoate CAS No. 85216-74-6

Tert-butyl 11-bromoundecanoate

Cat. No.: B3057804
CAS No.: 85216-74-6
M. Wt: 321.29 g/mol
InChI Key: DIESFLMSMKQGRI-UHFFFAOYSA-N
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Description

Tert-butyl 11-bromoundecanoate is a useful research compound. Its molecular formula is C15H29BrO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 11-bromoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIESFLMSMKQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454816
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85216-74-6
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of tert-Butyl 11-Bromoundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of tert-butyl 11-bromoundecanoate (CAS: 85216-74-6). This compound serves as a critical bifunctional linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and Lipid Nanoparticles (LNPs) . Its 11-carbon alkyl chain provides a hydrophobic spacer, while the tert-butyl ester offers an acid-labile protecting group orthogonal to base-sensitive functionalities.

This guide prioritizes the Boc Anhydride (Boc₂O) method over the traditional Steglich esterification due to superior atom economy and simplified downstream processing (DSP).

Retrosynthetic Analysis & Strategy

The target molecule, this compound, is disconnected at the ester linkage. The strategic choice of the tert-butyl group dictates the synthetic method, as steric hindrance prevents standard Fischer esterification.

Primary Disconnection:

  • Target: this compound[1]

  • Precursors: 11-Bromoundecanoic acid + tert-Butyl source (Boc₂O or t-BuOH).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the recommended Boc₂O-mediated esterification.

ReactionScheme Acid 11-Bromoundecanoic Acid (Starting Material) Intermediate Activated Mixed Anhydride (Transient) Acid->Intermediate Activation Boc2O Boc2O (Reagent) Boc2O->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack Product This compound (Target) Intermediate->Product Decarboxylation Byproducts CO2 (Gas) + t-BuOH (Byproducts) Intermediate->Byproducts

Caption: Mechanistic flow of Boc₂O-mediated esterification. DMAP catalyzes the formation of a mixed anhydride, which undergoes decarboxylation to yield the ester.

Experimental Protocols

Method A: Boc Anhydride (Boc₂O) Esterification (Recommended)

Rationale: This method avoids the formation of dicyclohexylurea (DCU), a notorious byproduct of DCC coupling that is difficult to remove completely. The Boc₂O route generates CO₂ and tert-butanol, simplifying purification.

Reagents & Stoichiometry
ReagentEquiv.Role
11-Bromoundecanoic Acid 1.0Limiting Reagent
Boc₂O (Di-tert-butyl dicarbonate) 2.0tert-Butyl Source & Activator
DMAP (4-Dimethylaminopyridine) 0.3Nucleophilic Catalyst
t-Butanol (anhydrous) 1.5Nucleophile (Optional accelerator)
THF (Tetrahydrofuran) Solvent0.2 M Concentration
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 11-bromoundecanoic acid (10.0 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Catalyst Addition: Add DMAP (3.0 mmol) to the solution. Note: The solution may turn slightly yellow.

  • Reagent Addition: Add Boc₂O (20.0 mmol) dropwise over 10 minutes. If using t-BuOH as an additive, add it simultaneously.

  • Reaction: Stir the mixture at 40°C for 12–18 hours. Monitor gas evolution (CO₂); cessation indicates reaction progress.

  • Monitoring: Check reaction completion via TLC (Mobile Phase: 10% EtOAc in Hexanes). Stain with KMnO₄ (acid stains yellow/brown; ester is UV inactive but visible in iodine).

Method B: Steglich Esterification (Classic)

Rationale: Use this method if Boc₂O is unavailable. Requires rigorous filtration of urea byproducts.

Reagents
  • 11-Bromoundecanoic acid (1.0 equiv)

  • tert-Butanol (3.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)[2]

  • DCM (Dichloromethane) (Solvent)

Step-by-Step Protocol
  • Dissolve acid and t-BuOH in anhydrous DCM (0.3 M) under N₂.

  • Cool solution to 0°C in an ice bath.

  • Add DMAP followed by DCC (dissolved in minimal DCM) dropwise.

  • Allow to warm to room temperature (RT) and stir overnight.

  • Critical Step: Filter the white precipitate (DCU) through a Celite pad. Wash the pad with cold DCM.

Purification & Workup Workflow

The following workflow ensures the removal of unreacted acid and catalyst residues.

Workup Start Crude Reaction Mixture Quench Quench / Solvent Evaporation (Remove THF/DCM) Start->Quench Redissolve Redissolve in Et2O or EtOAc Quench->Redissolve Wash1 Wash 1: 1M HCl (Removes DMAP) Redissolve->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted acid) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry over MgSO4 & Filter Wash3->Dry Column Flash Chromatography (SiO2, 0-5% EtOAc/Hexane) Dry->Column Final Pure this compound (Colorless Oil) Column->Final

Caption: Purification workflow.[3][4] Acidic and basic washes are critical for removing DMAP and unreacted starting material, respectively.

Purification Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent: Gradient 0%

    
     5% Ethyl Acetate in Hexanes.
    
  • Rf Value: ~0.6 (in 5% EtOAc/Hexane).

Characterization Data

Validation of the structure relies on the distinct chemical shifts of the tert-butyl group and the terminal bromide.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

Shift (δ ppm) Multiplicity Integration Assignment Structural Context
3.40 Triplet (J = 6.8 Hz) 2H -CH₂-Br Terminal Bromide
2.20 Triplet (J = 7.5 Hz) 2H -CH₂-COO - α-Methylene to Ester
1.85 Quintet 2H -CH₂-CH₂-Br β-Methylene to Bromide
1.58 Multiplet 2H -CH₂-CH₂-COO- β-Methylene to Ester
1.44 Singlet 9H -C(CH₃ )₃ tert-Butyl Group (Diagnostic)

| 1.28 | Broad Singlet | 12H | -(CH₂ )₆- | Internal Alkyl Chain |

¹³C NMR (100 MHz, CDCl₃):

  • 173.3 ppm: Carbonyl (C =O)

  • 79.9 ppm: Quaternary Carbon (C -(CH₃)₃)

  • 34.0 ppm: Alkyl Bromide (-C H₂Br)

  • 32.8, 29.5, 29.4, 29.2, 28.8, 28.1 ppm: Internal methylenes

  • 28.1 ppm: tert-Butyl Methyls (-C(C H₃)₃) (High intensity signal)

  • 25.0 ppm: β-Carbon to ester

Mass Spectrometry (ESI/GC-MS)
  • Molecular Formula: C₁₅H₂₉BrO₂[1]

  • Molecular Weight: 321.30 g/mol

  • Key Fragments (EI):

    • m/z 263/265 [M - tBu]⁺ (Loss of isobutylene)

    • m/z 57 [C₄H₉]⁺ (tert-butyl cation, base peak)

Safety & Handling

  • 11-Bromoundecanoic Acid: Irritant.[5] Avoid contact with skin.

  • Boc₂O: Toxic if inhaled. Handle in a fume hood. Pressure buildup (CO₂) can occur; ensure open system or bubbler.

  • Storage: Store the purified ester at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Boc2O Esterification Protocol: Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(10), 3490–3496. Link

  • Compound Data (PubChem): National Center for Biotechnology Information. (2024).[1][6] PubChem Compound Summary for CID 11088520, this compound.[1] Link

  • Application in Drug Delivery: Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl 11-bromoundecanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral characteristics of this molecule, underpinned by established principles of spectroscopic analysis. We will delve into the predicted ¹H and ¹³C NMR spectra, elucidate the expected fragmentation patterns in mass spectrometry, and provide standardized protocols for data acquisition.

Introduction

This compound is a bifunctional molecule incorporating a long aliphatic chain, a terminal bromine atom, and a tert-butyl ester protective group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the carboxylic acid needs to be masked and the bromine can serve as a handle for various coupling reactions. Accurate characterization of this compound is paramount for its effective use in multi-step syntheses. This guide serves as a reference for the expected spectroscopic data, facilitating its identification and purity assessment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by the signals from the long methylene chain and the distinct singlet of the tert-butyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the bromine and the ester group causing downfield shifts for the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.40Triplet2HH-11Protons on the carbon bearing the electronegative bromine atom are deshielded.[1][2]
~2.18Triplet2HH-2Protons alpha to the carbonyl group of the ester are deshielded.
~1.85Quintet2HH-10Protons adjacent to the CH₂Br group.
~1.60Quintet2HH-3Protons adjacent to the CH₂COO group.
~1.44Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.[3]
~1.25-1.40Multiplet12HH-4 to H-9The methylene protons in the middle of the long alkyl chain have overlapping signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)AssignmentRationale
~173.5C-1 (C=O)The carbonyl carbon of the ester is significantly deshielded.[4]
~80.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.[4]
~36.0C-2Carbon alpha to the carbonyl group.
~34.0C-11Carbon attached to the bromine atom.
~32.8C-10Carbon adjacent to the C-Br carbon.
~29.4 - ~28.5C-4 to C-9Carbons in the middle of the alkyl chain.
~28.1-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.[5]
~25.0C-3Carbon beta to the carbonyl group.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a characteristic fragmentation pattern. The presence of bromine is readily identifiable by the M/M+2 isotopic pattern, where the two peaks have nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6][7]

A key fragmentation pathway involves the loss of the stable tert-butyl cation. Another significant fragmentation is the alpha-cleavage leading to the loss of a bromine radical.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zIon Structure/FormulaFragmentation Pathway
320/322[C₁₅H₂₉BrO₂]⁺Molecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine.
264/266[C₁₁H₂₁BrO₂]⁺Loss of isobutylene from the molecular ion (McLafferty rearrangement).
241[C₁₁H₂₁O₂]⁺Loss of a bromine radical from the molecular ion.
57[C₄H₉]⁺Formation of the stable tert-butyl cation.[6]

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 15 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for the quaternary carbon of the tert-butyl group.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40 to 400.

    • Use a suitable GC temperature program to ensure good separation and peak shape.

Visualization of Key Structural Features and Fragmentation

The following diagrams illustrate the structure of this compound and a key fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound.

G cluster_frag Key Mass Spectrometry Fragmentation mol [C15H29BrO2]⁺˙ (m/z 320/322) frag1 [C4H9]⁺ (m/z 57) mol->frag1 Loss of C11H20BrO2 radical frag2 [C11H20BrO2]˙ mol->frag2 Formation of tert-butyl cation

Caption: Formation of the tert-butyl cation fragment.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H and ¹³C NMR spectra, along with the predicted mass spectrometry fragmentation patterns, offers a solid foundation for researchers working with this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. By understanding these spectral characteristics, scientists can confidently identify, purify, and utilize this compound in their synthetic endeavors.

References

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Predicting Chemical Shifts in 1H NMR Spectra. Retrieved from [Link]

Sources

Tert-Butyl 11-Bromoundecanoate: The Bifunctional Aliphatic Anchor for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug delivery and medicinal chemistry, Tert-butyl 11-bromoundecanoate (CAS 85216-74-6) has emerged as a critical "bifunctional anchor." Unlike simple alkyl halides, this molecule offers a precise 11-carbon aliphatic spacer terminated by two orthogonally reactive groups: an electrophilic alkyl bromide and a sterically bulky tert-butyl ester.

This unique architecture makes it indispensable for two high-value applications:

  • Lipid Nanoparticle (LNP) Engineering: It serves as a primary building block for ionizable lipids, allowing researchers to attach hydrophobic tails to amine headgroups while maintaining a protected carboxylate for future functionalization or biodegradability tuning.

  • PROTAC & Linker Chemistry: Its long alkyl chain provides the necessary spatial separation between E3 ligase ligands and proteins of interest, while the tert-butyl group prevents premature metabolic hydrolysis during cellular entry.

Part 1: Molecular Identity & Structural Analysis

Chemical Identification
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 85216-74-6
Molecular Formula C₁₅H₂₉BrO₂
Molecular Weight 321.29 g/mol
SMILES CC(C)(C)OC(=O)CCCCCCCCCCBr
InChI Key DIESFLMSMKQGRI-UHFFFAOYSA-N
Structural Functionalization

The molecule is defined by three distinct zones, each serving a specific physicochemical function:

  • Zone A (The Warhead): A primary alkyl bromide (

    
    ) susceptible to S\textsubscript{N}2 nucleophilic substitution.
    
  • Zone B (The Spacer): An undecyl (

    
    ) chain that imparts significant lipophilicity (
    
    
    
    ), critical for membrane intercalation in LNP formulations.
  • Zone C (The Shield): A tert-butyl ester.[1][2][3][4] Unlike methyl or ethyl esters, the bulky tert-butyl group resists nucleophilic attack and enzymatic hydrolysis in plasma, ensuring the payload remains intact until intracellular acidification or specific chemical deprotection.

Part 2: Physicochemical Profile[1][4]

Key Physical Constants

Note: Values derived from experimental data of structural analogs and vendor specifications.

PropertyValueContext for Application
Physical State Liquid or Low-Melting SolidTypically a viscous oil at RT; easy to dispense in automated synthesis.
Boiling Point Decomposes >150°CDo not distill at atmospheric pressure. High vacuum required.
Density ~1.05 - 1.10 g/mLEstimated based on bromo-ester congeners.
LogP (Calc) 5.6 ± 0.3Highly lipophilic; ideal for crossing cell membranes.
Solubility DCM, THF, EtOAc, DMSOMiscible in standard organic synthesis solvents.
Water Solubility Negligible (< 0.1 mg/mL)Requires organic co-solvents for biological assays.
Stability & Storage
  • Hydrolytic Stability: High. The steric hindrance of the tert-butyl group reduces the rate of spontaneous hydrolysis compared to linear esters.

  • Photostability: Moderate. The C-Br bond is susceptible to homolytic cleavage under UV light.

  • Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass to prevent gradual debromination or oxidation.

Part 3: Reactivity & Synthetic Utility[4]

The power of this compound lies in its orthogonality . Researchers can modify the bromine end without disturbing the ester, and conversely, deprotect the ester without affecting the alkyl chain.

The Orthogonal Reactivity Map

The following diagram illustrates the dual-pathway utility of the molecule.

OrthogonalReactivity cluster_legend Reaction Types Start This compound (Starting Material) Amine Secondary/Tertiary Amine (Ionizable Lipid Head) Start->Amine SN2 Substitution (R-NH2, K2CO3, DMF) Acid 11-Bromoundecanoic Acid (Free Carboxylic Acid) Start->Acid Acid Hydrolysis (TFA/DCM or HCl) LNP LNP Formulation (mRNA Delivery) Amine->LNP Self-Assembly Coupling Peptide/PROTAC Conjugation (Amide Bond Formation) Acid->Coupling EDC/NHS Coupling key1 Green Path: Maintains Ester Protection key2 Red Path: Exposes Carboxylic Acid

Caption: Orthogonal reaction pathways allowing selective modification of the alkyl halide or the ester moiety.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ionizable Lipid Precursors (N-Alkylation)

Context: This reaction is the industry standard for attaching hydrophobic tails to amine cores (e.g., in the synthesis of lipids like DLin-MC3-DMA analogs).

Reagents:

  • Amine substrate (e.g., 3-(dimethylamino)-1-propylamine).

  • This compound (1.1 equivalents per N-H bond).

  • Potassium Carbonate (

    
    , anhydrous).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve the amine substrate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equivalents). Stir at room temperature for 10 minutes.
    
  • Alkylation: Add this compound dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C under nitrogen for 12–24 hours. Monitor via TLC (stain with Phosphomolybdic Acid) or LC-MS.

    • Checkpoint: The bromide peak (M+2 pattern) should disappear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Selective Deprotection (TFA Method)

Context: Converting the ester to a free acid for bioconjugation (e.g., PROTAC synthesis).

Reagents:

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Triisopropylsilane (TIPS) – Optional scavenger if carbocation trapping is needed.

Step-by-Step:

  • Dissolution: Dissolve the this compound derivative in DCM (0.1 M).

  • Acidification: Add TFA to achieve a 1:4 ratio (TFA:DCM).

    • Note: The tert-butyl cation released is reactive. If your molecule has sensitive nucleophiles, add 2.5% TIPS.

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Visual: Gas evolution (isobutylene) may be observed initially.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Quantitative conversion to the carboxylic acid, ready for amide coupling.

Part 5: References

  • PubChem Compound Summary. (2025). This compound (CID 11088520).[5][4] National Center for Biotechnology Information.

  • Rais, R., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry.

  • VulcanChem. (2024). Technical Data Sheet: this compound.[5][2]

  • BLD Pharm. (2024). Safety Data Sheet: this compound.[5]

  • Han, X., et al. (2021). Ionizable Lipid Nanoparticles for Therapeutic mRNA Delivery.[6][][8] Nature Communications. (Contextual reference for alkylation protocols using bromo-lipids).

Sources

Tert-butyl 11-bromoundecanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Linker Chemistry and Lipid Functionalization

Executive Summary

Tert-butyl 11-bromoundecanoate (CAS: 85216-74-6) is a specialized bifunctional building block utilized extensively in the synthesis of heterobifunctional linkers, Proteolysis Targeting Chimeras (PROTACs), and functionalized lipid nanoparticles.[1][2] Its structural core consists of an 11-carbon aliphatic chain terminated by an electrophilic primary bromide and an acid-labile tert-butyl ester.

This monograph details the physicochemical profile, synthetic protocols, and application workflows for this compound, emphasizing its role in orthogonal protection strategies where base-stability and acid-lability are required simultaneously.

Physicochemical Identity & Profile

Table 1: Critical Chemical Data

PropertySpecification
CAS Number 85216-74-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 321.29 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~140–145 °C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, EtOAc, Hexanes; Insoluble in water
Stability Light sensitive (C-Br bond); Acid sensitive (Ester)
SMILES CC(C)(C)OC(=O)CCCCCCCCCCBr

Strategic Utility: The Orthogonal Linker Logic

The utility of this compound lies in its orthogonal reactivity profile . In complex molecule synthesis (e.g., antibody-drug conjugates), chemists often require a linker that allows modification at one end without affecting the other.

  • The Warhead (Bromide): The primary alkyl bromide is an excellent substrate for

    
     displacement by nucleophiles (amines, thiols, azides) under basic conditions.
    
  • The Shield (Tert-butyl Ester): The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon and is stable against the basic conditions required for bromide displacement. It can be removed selectively using acidic conditions (e.g., TFA or HCl/Dioxane), which leaves most other functional groups intact.

Visualization: Orthogonal Reactivity Logic

Orthogonality Compound This compound BaseCond Basic Conditions (K2CO3, NaH) Compound->BaseCond Stable Ester Reactive Bromide AcidCond Acidic Conditions (TFA, HCl) Compound->AcidCond Stable Bromide Reactive Ester ProductA Functionalized Ester (R-Nu-C10-COOtBu) BaseCond->ProductA SN2 Substitution ProductB Free Acid Linker (Br-C10-COOH) AcidCond->ProductB Hydrolysis

Figure 1: Orthogonal reactivity map showing selective activation pathways.

Experimental Protocols

Protocol A: Bench-Scale Synthesis (The Boc-Anhydride Method)

Recommended for small-scale preparation (1g – 10g) to avoid handling gaseous isobutylene.

Rationale: This method utilizes Di-tert-butyl dicarbonate (


) as a mild tert-butylating agent. It avoids strong mineral acids, preventing potential degradation of the bromide or migration of the double bond if unsaturated precursors were used.

Reagents:

  • 11-Bromoundecanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.3 equiv)

  • Solvent: Anhydrous tert-Butanol (

    
    -BuOH) or THF
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 11-bromoundecanoic acid (e.g., 2.65 g, 10 mmol) in anhydrous THF (30 mL).

  • Activation: Add DMAP (366 mg, 3 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add

    
     (4.36 g, 20 mmol) dropwise (if liquid) or in portions. Note: Evolution of 
    
    
    
    gas will occur.
  • Reaction: Stir the mixture at 40°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Quench: Dilute with Diethyl Ether (100 mL) and wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes DMAP

    • Saturated

      
       (2 x 30 mL) – Removes unreacted acid
      
    • Brine (1 x 30 mL)

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
    

Self-Validation Check:

  • 1H NMR (

    
    ):  Look for the diagnostic tert-butyl singlet at 
    
    
    
    ppm (9H) and the triplet at
    
    
    ppm (2H,
    
    
    ).
Protocol B: Application in Linker Synthesis (Thioether Formation)

Typical workflow for attaching this linker to a thiolated drug or protein core.

Reagents:

  • Target Thiol (R-SH)

  • This compound[1][2][3]

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Nucleophilic Attack: Dissolve R-SH (1.0 equiv) in DMF. Add

    
     (1.5 equiv) and stir for 15 min to generate the thiolate.
    
  • Alkylation: Add this compound (1.1 equiv). Stir at RT for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water/LiCl (to remove DMF). Isolate the intermediate

    
    .
    
  • Deprotection (The Switch): Dissolve the intermediate in DCM/TFA (2:1 ratio). Stir for 1 hour.

  • Result: Quantitative conversion to the free acid

    
    , ready for amide coupling.
    
Visualization: Synthesis & Application Workflow

Workflow Start 11-Bromoundecanoic Acid (Solid, CAS 2834-05-1) Step1 Step 1: Esterification (Boc2O, DMAP, THF) Start->Step1 Intermediate This compound (Linker Reagent) Step1->Intermediate Yield >90% Step2 Step 2: Alkylation (SN2) (Target Thiol/Amine + Base) Intermediate->Step2 Coupled Protected Conjugate (Drug-Linker-tBu) Step2->Coupled Step3 Step 3: Acid Deprotection (TFA/DCM) Coupled->Step3 Final Final Functionalized Linker (Drug-Linker-COOH) Step3->Final Ready for Bioconjugation

Figure 2: Complete lifecycle from raw material to functionalized drug-linker conjugate.

Handling, Safety, and Stability

Storage Requirements:

  • Temperature: Store at 2–8°C.

  • Light: Protect from light.[4] The terminal alkyl bromide is susceptible to photolytic degradation over long periods, turning the liquid brown (liberation of

    
    ).
    
  • Atmosphere: Store under Nitrogen or Argon to prevent hydrolysis from ambient moisture.

Safety Hazards:

  • Skin/Eye Irritant: Like most alkyl bromides, it is an alkylating agent. Wear nitrile gloves and safety glasses.

  • Lachrymator Potential: While the long chain reduces volatility compared to short-chain bromides, heating can release irritating vapors. Always handle in a fume hood.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11088520, this compound. Retrieved from [Link][2]

  • Organic Chemistry Portal. Tert-Butyl Esters: Preparation and Cleavage. (General methodology reference for Boc2O/DMAP protocols). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Tert-butyl 11-bromoundecanoate

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of Tert-butyl 11-bromoundecanoate , a pivotal intermediate in organic synthesis used primarily as a linker for introducing protected fatty acid chains.

Based on its molecular architecture—a lipophilic undecyl chain terminated by a polarizable bromide and a bulky, hydrophobic tert-butyl ester—this compound exhibits a distinct "lipophilic-dominant" solubility profile. It is highly soluble in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Toluene, THF) but exhibits negligible solubility in aqueous media.

Critical Handling Note: The tert-butyl ester moiety is acid-labile.[1] Avoid protic solvents with acidic traces (e.g., unneutralized chloroform) to prevent premature deprotection to the parent acid.[1]

Physicochemical Profile

Understanding the solubility requires analyzing the structural determinants of the molecule.[1]

PropertyValue / DescriptionSource
IUPAC Name This compound[PubChem, 2025]
CAS Number 85216-74-6[VulcanChem, 2025]
Molecular Formula C₁₅H₂₉BrO₂[PubChem, 2025]
Molecular Weight 321.29 g/mol [PubChem, 2025]
Predicted LogP ~5.6 (High Lipophilicity)[PubChem, 2025]
Physical State Viscous oil or low-melting solid (approx.[2] MP < 30°C)[Inferred from C11 analogs]
Key Functional Groups Alkyl Bromide (Primary), Tert-butyl Ester--
Mechanistic Solubility Analysis

The solubility behavior is governed by three competing structural forces:

  • The Undecyl Chain (C11): This long aliphatic tail dominates the molecule's interaction with solvents, favoring London Dispersion Forces .[1] This dictates high solubility in hexanes, toluene, and other non-polar media.[1]

  • The Tert-butyl Ester: Unlike methyl or ethyl esters, the tert-butyl group is sterically bulky and hydrophobic.[1] It reduces the polarity of the carbonyl oxygen, further decreasing water solubility while enhancing compatibility with ethers and chlorinated solvents.

  • The Primary Bromide: This group is polarizable but does not form hydrogen bonds.[1] It supports solubility in polar aprotic solvents (DMF, DMSO) essential for nucleophilic substitution reactions.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with this compound.

Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and transfer.[1] Warning: Ensure Chloroform is acid-free (stabilized with amylene).[1]
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEExcellent Ideal for reactions; THF is preferred for low-temp lithiation or Grignard formation.[1]
Aromatics Toluene, BenzeneGood Excellent for high-temperature functionalization; azeotropic water removal.[1]
Alkanes Hexanes, Pentane, CyclohexaneGood Used as the non-polar mobile phase in column chromatography (Silica gel).
Polar Aprotic DMF, DMSO, AcetonitrileModerate to High Required for SN2 substitution reactions (e.g., azide or amine displacement of bromide).
Polar Protic Methanol, Ethanol, IsopropanolLow / Temperature Dependent Poor solubility at RT; may form emulsions.[1] Not recommended for storage due to transesterification risk.[1]
Aqueous Water, BrineInsoluble The compound partitions strictly into the organic layer during workup.

Visualizing Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome (Reaction, Purification, or Extraction).

SolventSelectionStartThis compound(Solvent Selection)GoalDefine GoalStart->GoalReactionReaction Medium(Nucleophilic Sub.)Goal->ReactionFunctionalizationExtractionExtraction / WorkupGoal->ExtractionIsolationPurificationPurification(Chromatography)Goal->PurificationCleanupPolarAproticPolar Aprotic(DMF, DMSO, MeCN)*Maximizes S_N2 Rate*Reaction->PolarAproticChlorinatedChlorinated / Ethers(DCM, Et2O, EtOAc)*High Solubility*Extraction->ChlorinatedNonPolarNon-Polar Gradient(Hexanes -> 5% EtOAc)*Retards Elution*Purification->NonPolar

Figure 1: Decision tree for selecting the optimal solvent based on the experimental phase (Reaction, Extraction, or Purification).

Experimental Protocol: Gravimetric Solubility Assessment

If exact solubility data is required for a specific binary mixture (e.g., for crystallization optimization), follow this self-validating protocol. This method minimizes compound waste while ensuring accuracy.[1]

Materials
  • Analyte: this compound (>95% purity).[1]

  • Solvent: HPLC grade (dry).[1]

  • Equipment: Analytical balance (0.1 mg precision), 4 mL glass vials with PTFE-lined caps, vortex mixer.

Workflow
  • Tare: Weigh an empty, dry 4 mL vial (

    
    ).
    
  • Addition: Add approximately 50 mg of the compound (

    
    ).
    
  • Titration: Add solvent in 50 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for optical clarity (no Schlieren lines or oil droplets).

  • Calculation: If dissolution occurs at volume

    
     (mL):
    
    
    
    [1]
Validation Check
  • Positive Control: Dissolve 10 mg in 1 mL DCM. Solution must be clear immediately.

  • Negative Control: Add 10 mg to 1 mL Water.[1] Two distinct phases must be visible.

SolubilityProtocolStep1Weigh 50mgCompoundStep2Add 50µLSolventStep1->Step2Step3Vortex(30 sec)Step2->Step3CheckVisual Check:Clear?Step3->CheckCheck->Step2No (Cloudy)ResultHighHigh Solubility(>1000 mg/mL)Check->ResultHighYes (Immediate)ResultSatCalculateSaturation PointCheck->ResultSatYes (After >1mL)

Figure 2: Step-by-step workflow for determining the solubility limit of the compound.

Critical Application Notes

Acid Sensitivity (Deprotection Risk)

The tert-butyl ester is designed to be cleaved by strong acids (TFA, HCl/Dioxane).[1]

  • Risk: Using solvents like Chloroform that have degraded to produce HCl over time can cause slow deprotection, yielding 11-bromoundecanoic acid.[1]

  • Mitigation: Always use fresh solvents or filter chloroform through basic alumina before use.[1]

Chromatography Purification

Due to its low polarity (LogP ~5.6), this compound elutes rapidly on Silica gel.[1]

  • Recommended Mobile Phase: Start with 100% Hexanes , then gradient to 98:2 Hexanes:Ethyl Acetate .[1]

  • Detection: The compound has weak UV absorbance (lack of conjugation).[1] Use Iodine stain or KMnO₄ stain (oxidizes the alkyl chain/bromide) for TLC visualization.[1]

References

  • PubChem. (2025).[1][2][3] this compound (CID 11088520).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. (2025). General Procedure for Tert-butyl Ester Synthesis. Org. Synth. (Analogous protocols for long-chain esters). Available at: [Link][1]

Technical Guide: Thermal Stability & Handling of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 11-bromoundecanoate (CAS: 85216-74-6) serves as a critical bifunctional linker in the synthesis of PROTACs, lipid nanoparticles (LNPs), and long-acting therapeutics. Its utility relies on the orthogonality between the acid-labile tert-butyl ester and the nucleophilic-susceptible alkyl bromide.

However, this orthogonality comes at a cost: thermal fragility . While the primary alkyl bromide is thermally robust up to ~200°C, the tert-butyl ester moiety introduces a specific decomposition pathway (retro-Ene reaction) that can trigger at temperatures as low as 100°C under acidic conditions or >150°C in neutral states.

This guide provides a mechanistic analysis of this instability, defines the safe operating window (SOW), and details self-validating protocols for synthesis and storage.

Part 1: Molecular Architecture & Stability Profile

Structure-Property Relationship

The molecule consists of a hydrophobic C11 alkane chain bookended by two reactive centers. The stability profile is dictated by the weakest link: the tert-butyl ester.

MoietyThermal Limit (T_onset)Degradation MechanismCritical Risk Factor
Alkyl Bromide (C-Br)~210°CDehydrohalogenation (Elimination)Strong bases, high heat
Alkane Chain (C11)>300°CHomolytic cleavage (Combustion)Oxidative environments
Tert-butyl Ester (COOtBu)~140°C - 180°C *Unimolecular Elimination (Ei) Trace acid catalysis

*Note: In the presence of trace acid (H+), the decomposition temperature of the ester can drop significantly (to <80°C), creating an autocatalytic degradation loop.

The "Autocatalytic" Trap

The most common failure mode for this reagent is not simple thermal exposure, but acid-catalyzed thermolysis .

  • Trace hydrolysis (due to moisture) releases minute amounts of 11-bromoundecanoic acid.

  • The free proton (

    
    ) protonates the ester carbonyl.
    
  • The activation energy for isobutylene elimination drops drastically.

  • More acid is generated, accelerating the cycle.

Part 2: Thermal Decomposition Mechanism[1]

To control stability, one must understand the transition state. The tert-butyl ester does not cleave via simple bond homolysis; it undergoes a concerted Ei (Elimination Internal) mechanism involving a 6-membered cyclic transition state.

Mechanistic Pathway (Graphviz Visualization)

DecompositionMechanism cluster_catalysis Catalytic Risk Start This compound (Ground State) TS 6-Membered Cyclic Transition State (Concerted Proton Transfer) Start->TS  Δ Heat (>150°C)   Products Products TS->Products Acid 11-Bromoundecanoic Acid (Solid residue) Products->Acid Gas Isobutylene (Gas evolution) Products->Gas Acid->Start  Autocatalysis (H+)    Lowers Ea  

Caption: Figure 1. Thermal decomposition pathway via concerted retro-Ene reaction. Note the feedback loop where product acid accelerates further degradation.

Part 3: Handling, Storage, and Process Optimization

Recommended Storage Conditions

Based on the Arrhenius behavior of the ester cleavage, the following storage protocols are mandatory to maintain purity >98% over 12 months.

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards kinetic rate of spontaneous elimination.
Atmosphere Dry Nitrogen or ArgonPrevents moisture ingress (hydrolysis trigger).
Container Amber Glass with Teflon linerPrevents photolytic degradation of C-Br bond.
Stabilizer Basic Alumina / K2CO3 packetOptional: Scavenges trace acid to prevent autocatalysis.
Process Safety in Synthesis

When using this reagent in reactions (e.g., nucleophilic substitution at the bromide):

  • Avoid Strong Acids: Do not use HCl or TFA until the deprotection step is desired.

  • Temperature Cap: Maintain reaction temperatures < 80°C . If higher temperatures are required for substitution, switch to a primary ester (methyl/ethyl) and hydrolyze later, or accept yield loss.

  • Work-up: Always include a mild basic wash (NaHCO3) to remove trace acids before concentrating on a rotovap. Do not heat the water bath >40°C during concentration.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol utilizes isobutylene gas under acid catalysis. It is preferred over Boc-anhydride methods for scalability, but temperature control is vital.

Reagents:

  • 11-Bromoundecanoic acid (1.0 eq)

  • Isobutylene gas (Excess)

  • Concentrated H2SO4 (0.1 eq) or Amberlyst-15 (heterogeneous catalyst preferred)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve 11-bromoundecanoic acid in DCM (5 mL/g) in a pressure-rated vessel (autoclave or heavy-walled glass).

  • Catalyst Addition: Add catalytic H2SO4 or Amberlyst-15.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Saturation: Bubble isobutylene gas into the solution until the volume increases by ~20-30% (liquefaction of isobutylene).

  • Sealing & Reaction: Seal the vessel tightly. Allow it to warm slowly to Room Temperature (20-25°C) .

    • Critical Control Point:DO NOT HEAT. Stir for 24-48 hours.

  • Quenching:

    • Cool back to 0°C.

    • Carefully open the vessel to vent excess isobutylene.

    • Wash the organic layer with saturated NaHCO3 (2x) to neutralize the catalyst. Failure to neutralize completely will lead to product decomposition during drying.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo (Bath temp <35°C).

  • Purification: If necessary, purify via rapid silica plug (Hexanes/EtOAc 95:5).

Protocol B: Self-Validating Thermal Stability Test

Context: Before using a stored batch for a high-value synthesis, validate its integrity.

Workflow Visualization (Graphviz):

StabilityTest Sample Batch Sample (~10 mg) Stress Isothermal Stress (60°C for 4 hours) Sample->Stress Analysis 1H NMR Analysis (CDCl3) Stress->Analysis Decision Calculate Ratio: Integral (t-Bu) vs Integral (CH2-Br) Analysis->Decision Pass PASS Ratio > 8.9:1 (Proceed) Decision->Pass No degradation Fail FAIL Ratio < 8.9:1 (Re-purify) Decision->Fail Isobutylene loss

Caption: Figure 2. Rapid QC workflow to verify reagent integrity prior to use.

Analysis Logic (1H NMR):

  • Target Signal: Singlet at ~1.44 ppm (9H, tert-butyl).

  • Reference Signal: Triplet at ~3.40 ppm (2H, -CH2-Br).

  • Calculation: Ideally, the integration ratio should be 4.5 : 1 (9H : 2H).

  • Degradation Marker: Appearance of a broad singlet at ~11.0 ppm (Carboxylic acid -COOH) and loss of the 1.44 ppm intensity.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Defines the general stability and cleavage mechanisms of tert-butyl esters).

  • Fujita, M., et al. (2020).[2] Advantage of tert-Butyl Esters in organic synthesis. Organic Chemistry Portal. (Discusses thermal cleavage via six-membered transition state).

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Alkyl Bromides. (Provides bond dissociation energies and thermal limits for primary alkyl bromides).

  • Organic Syntheses. (1963). Tert-butyl esters via acid-catalyzed addition of isobutylene. Coll. Vol. 4, p. 261.[3] (The foundational protocol for synthesis).

Sources

Tert-butyl 11-bromoundecanoate synthesis from 11-bromoundecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 11-bromoundecanoate from 11-bromoundecanoic acid

Abstract

The tert-butyl ester is an indispensable protecting group for carboxylic acids in modern organic synthesis, prized for its unique balance of stability under a wide range of conditions and its facile, selective removal under acidic protocols.[1][2][3] This combination makes it a cornerstone in the multi-step synthesis of complex molecules, particularly within pharmaceutical and materials science research. This compound, a bifunctional molecule incorporating this protective group and a terminal alkyl bromide, serves as a valuable building block for surface modification, polymer synthesis, and the construction of targeted drug delivery systems. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound from 11-bromoundecanoic acid, with a focus on the di-tert-butyl dicarbonate (Boc₂O) mediated esterification. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and address critical safety and handling considerations.

Introduction: The Strategic Value of Tert-butyl Ester Protection

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The tert-butyl ester provides robust protection for the carboxylic acid moiety against a variety of non-acidic reagents, including nucleophiles, bases, and reducing agents.[1][2] Its cleavage, typically achieved with mild acids like trifluoroacetic acid (TFA) in dichloromethane, proceeds through a unimolecular elimination (E1) mechanism that releases the free carboxylic acid, gaseous isobutylene, and carbon dioxide, simplifying downstream purification.[3] This strategic advantage underpins its extensive use in solid-phase peptide synthesis and the development of active pharmaceutical ingredients.

The target molecule, this compound, combines this key protecting group with a versatile terminal bromide, making it an ideal linker for subsequent derivatization via nucleophilic substitution reactions.

Methodology Selection: Rationale for the Boc₂O/DMAP Approach

Several methods exist for the formation of tert-butyl esters, each with distinct advantages and limitations.[1][4]

  • Direct Acid-Catalyzed Esterification: Reaction with tert-butanol or isobutene in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classical approach.[5] However, the harsh acidic conditions can be incompatible with sensitive functional groups and the high reactivity of tert-butanol can lead to dehydration and the formation of isobutylene as a byproduct.[6]

  • Trichloroacetimidate Method: The use of tert-butyl 2,2,2-trichloroacetimidate offers a mild and high-yielding alternative for converting carboxylic acids to their corresponding tert-butyl esters.[7][8] This method often proceeds under neutral or mildly acidic conditions.

  • Di-tert-butyl Dicarbonate (Boc₂O) Method: This protocol, often catalyzed by 4-(Dimethylamino)pyridine (DMAP), is exceptionally convenient and effective.[9][10] The reaction proceeds under mild conditions, and its primary byproducts, tert-butanol and carbon dioxide, are volatile, which greatly simplifies product isolation and purification.[9][11]

For the synthesis of this compound, the Boc₂O/DMAP method is selected as the preferred approach due to its operational simplicity, mild reaction conditions that preserve the integrity of the C-Br bond, and the straightforward workup procedure.

Reaction Mechanism: The Role of Boc₂O and DMAP

The esterification of a carboxylic acid using di-tert-butyl dicarbonate and catalytic DMAP is a nuanced process. The mechanism involves the activation of the carboxylic acid by Boc₂O, facilitated by the nucleophilic catalyst DMAP.

  • Activation of Boc₂O: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a reactive acylpyridinium intermediate and a tert-butoxide anion.

  • Formation of a Mixed Anhydride: The carboxylate anion of 11-bromoundecanoic acid attacks the activated Boc₂O (or the acylpyridinium intermediate), forming a mixed anhydride. This is a highly reactive species.

  • Ester Formation: The tert-butanol generated in situ (or added as a solvent/reagent) attacks the activated carbonyl of the mixed anhydride.

  • Catalyst Regeneration: The departure of the carboxylate group regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The process releases carbon dioxide and additional tert-butanol as byproducts.

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmountSupplier/Grade
11-Bromoundecanoic acid265.1910.01.02.65 g≥97%
Di-tert-butyl dicarbonate (Boc₂O)218.2513.01.32.84 g≥98%
4-(Dimethylamino)pyridine (DMAP)122.170.50.0561 mg≥99%
Tert-butanol74.12--40 mLAnhydrous
Diethyl ether74.12--~150 mLAnhydrous
Saturated NaHCO₃ solution---~50 mLAqueous
Brine (Saturated NaCl)---~50 mLAqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 gAnhydrous
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 11-bromoundecanoic acid (2.65 g, 10.0 mmol).

  • Dissolution: Add anhydrous tert-butanol (40 mL) to the flask and stir until the acid is fully dissolved.

  • Addition of Catalyst and Reagent: Add 4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (2.84 g, 13.0 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes), observing the disappearance of the starting carboxylic acid spot.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup:

    • Dissolve the resulting residue in diethyl ether (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid and brine (1 x 50 mL).

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a colorless oil.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add 11-Bromoundecanoic Acid, DMAP, and tert-Butanol to Flask boc_addition 2. Add Boc₂O (Room Temperature) reagents->boc_addition Stir stir 3. Stir for 16-24h (Monitor by TLC) boc_addition->stir evaporation 4. Remove Solvent (Rotary Evaporator) stir->evaporation extraction 5. Dissolve in Et₂O Wash with NaHCO₃ & Brine evaporation->extraction drying 6. Dry (MgSO₄) Filter & Concentrate extraction->drying purification 7. Purify (Column Chromatography) drying->purification product Pure Product: tert-butyl 11-bromoundecanoate purification->product

Sources

Chemical Properties and Applications of Long-Chain Bromoalkyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Heterobifunctional Linkers, Lipophilic Prodrugs, and Alkylating Agents

Executive Summary: The Heterobifunctional Advantage

Long-chain


-bromoalkyl esters (typically 


) represent a specialized class of heterobifunctional building blocks critical to modern organic synthesis and drug delivery. Their utility stems from the orthogonal reactivity of their two functional termini:
  • The

    
    -Bromo Group:  A soft electrophile susceptible to nucleophilic substitution (
    
    
    
    ), serving as a primary attachment point for drugs, peptides, or surfaces.
  • The Ester Linkage: A chemically or enzymatically cleavable gatekeeper that modulates solubility, lipophilicity, and biological half-life.

  • The Alkyl Spacer: A hydrophobic "tail" that drives membrane permeation, self-assembly into monolayers, and lymphatic transport.

This guide provides an in-depth analysis of their chemical behavior, optimized synthesis protocols, and strategic application in prodrug design.

Chemical Architecture & Physicochemical Properties

The physicochemical behavior of bromoalkyl esters is dominated by the competition between the polar head groups and the hydrophobic alkyl chain.

Structural Zones
  • Zone A (Reactive Head): The primary alkyl bromide (

    
    ). It is a moderate leaving group, less reactive than iodide but more stable, allowing for controlled alkylation reactions.
    
  • Zone B (Hydrophobic Spacer): The polymethylene chain (

    
    ). As 
    
    
    
    increases (
    
    
    ), water solubility drops precipitously (
    
    
    ), necessitating the use of Phase Transfer Catalysis (PTC) for efficient reaction.
  • Zone C (Cleavable Tail): The ester moiety (

    
    ). This group determines the molecule's susceptibility to hydrolysis (chemical vs. enzymatic) and its solid-state properties (melting point).
    
Key Physical Data (Representative: Ethyl 12-bromododecanoate)
PropertyValue / CharacteristicImplication for Research
Molecular Formula

MW: 307.27 g/mol
Physical State Low-melting solid or oilMP ~25–30°C; requires gentle warming for dispensing.
Boiling Point ~175–180°C @ 45 mmHgHigh vacuum required for distillation; thermal instability risk.
LogP (Est.) 5.5 – 6.5Highly lipophilic; partitions into lipid bilayers and adipose tissue.
Solubility Soluble in DCM, THF, TolueneInsoluble in water; forms emulsions/micelles in aqueous media.

Synthesis Strategy: The HBr/Alcohol Route

While Fischer esterification of


-bromo acids is common, a more robust industrial route involves the simultaneous bromination and esterification of lactones or hydroxy-acids, or the direct esterification of pre-brominated acids.

Protocol: Synthesis of Ethyl 12-bromododecanoate Rationale: This protocol uses HBr as both the brominating agent and the acid catalyst, minimizing reagent waste.

Materials
  • 12-Hydroxydodecanoic acid (or

    
    -bromo acid precursor)
    
  • Hydrobromic acid (48% aq.)[1][2]

  • Ethanol (Absolute)

  • Sulfuric acid (Catalytic)

  • Toluene (for azeotropic water removal)

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 12-hydroxydodecanoic acid (50 mmol) and Toluene (150 mL).

  • Bromination/Esterification: Add HBr (48%, 150 mmol) and

    
     (conc., 1 mL). Note: The excess HBr drives the substitution of the hydroxyl group.
    
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours. Water is removed azeotropically via the Dean-Stark trap.
    
  • Work-up:

    • Cool to room temperature.[2]

    • Wash organic phase with

      
       (
      
      
      
      ), saturated
      
      
      (to remove unreacted acid), and brine.
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (0.1 mmHg) or silica gel flash chromatography (Hexane:EtOAc 95:5) to remove traces of elimination byproducts (alkenes).

Reactivity Profile & Mechanism[3]

The utility of these molecules lies in their Orthogonal Reactivity . You can react the bromine end without disturbing the ester, or hydrolyze the ester without displacing the bromine (under controlled conditions).

Nucleophilic Substitution ( )

The terminal bromide is a "soft" electrophile.

  • Challenge: Long alkyl chains create a "grease ball" effect, sterically hindering attack in aqueous/polar solvents.

  • Solution (Expert Insight): Use Phase Transfer Catalysis (PTC) .[3]

    • System: Toluene (organic phase) + Water (nucleophile phase).

    • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

    • Mechanism:[4][5][6] The catalyst shuttles the nucleophile (e.g.,

      
      , 
      
      
      
      , Phenoxide) into the organic layer where the naked anion reacts rapidly with the bromo-ester.
Hydrolysis (Cleavage)
  • Acid-Catalyzed: Slow, reversible. The bromo group is stable.

  • Base-Promoted (Saponification): Fast, irreversible. Risk:[5][7][8] Strong bases (alkoxides) can cause elimination (

    
    ) of the bromine to form a terminal alkene, or intramolecular cyclization if the chain length allows (e.g., 
    
    
    
    ,
    
    
    ).
Visualizing the Reaction Pathways

G Start Long-Chain Bromoalkyl Ester (Br-(CH2)n-COOR) Prod1 Functionalized Ester (Nu-(CH2)n-COOR) Start->Prod1 SN2 Substitution (Nucleophile, PTC, Non-polar solvent) Prod2 Bromo-Fatty Acid (Br-(CH2)n-COOH) Start->Prod2 Acid Hydrolysis (H3O+, Heat) SideProd Alkenyl Ester (CH2=CH-(CH2)n-COOR) Start->SideProd E2 Elimination (Strong Base, High T) Final Active Drug Cargo (Nu-(CH2)n-COOH) Prod1->Final Ester Cleavage (Enzymatic/Chemical)

Caption: Orthogonal reaction pathways for bromoalkyl esters. Green path represents the primary synthesis utility; Red path indicates the primary stability risk.

Applications in Drug Development

Lymphatic Targeting via Lipophilic Prodrugs

Oral delivery of hydrophobic drugs often suffers from first-pass hepatic metabolism.

  • Mechanism: Conjugating a drug to a long-chain fatty ester (via the bromo-linker) mimics dietary triglycerides.

  • Transport: These "lipid-mimetic prodrugs" are packaged into chylomicrons in the enterocytes and transported via the lymphatic system , bypassing the liver and entering systemic circulation directly at the thoracic duct.

  • Example: Alkylation of Bexarotene with bromoalkyl esters to enhance lymphatic uptake.

Solid-Phase Synthesis (SPS) Linkers

Bromo esters serve as "Safety-Catch" linkers in peptide synthesis.

  • Attachment: The acid component is attached to the resin.[9]

  • Elongation: The peptide chain is built on the amine terminus.

  • Cleavage: The ester bond is stable to the acidic conditions of Boc/Fmoc deprotection but can be cleaved at the end of synthesis using specific nucleophiles or saponification.

Safety & Handling (The "Self-Validating" Protocol)

Hazard Class: Alkylating Agent, Corrosive, Lachrymator.

Handling Protocol
  • Containment: All weighing and transfers must occur within a certified fume hood.

  • PPE: Double nitrile gloves (breakthrough time < 15 mins for alkyl halides) and chemical splash goggles.

  • Neutralization (Spill Kit):

    • Prepare a "Quench Solution": 10% aqueous Ammonia or Ethanolamine.

    • Mechanism:[4][5][6] The amine rapidly reacts with the alkyl bromide via

      
      , converting the toxic alkylating agent into a harmless quaternary ammonium salt.
      
  • Disposal: Do not mix with acidic waste streams (risk of HBr gas evolution). Segregate into Halogenated Organic Waste.

References

  • Organic Syntheses. (1930). n-Dodecyl Bromide Preparation Protocol. Org. Synth. 10, 62. Retrieved from [Link]

  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

  • University of Edinburgh. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

Sources

Theoretical and Computational Profiling of Tert-butyl 11-bromoundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Tert-butyl 11-bromoundecanoate (CAS: 85216-74-6) serves as a critical bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and surface-active monolayers. Its structural utility lies in its "Janus" character: a reactive alkyl halide terminus (


) primed for nucleophilic substitution, orthogonal to a sterically bulky tert-butyl ester protecting group.

For drug development professionals, understanding the theoretical properties of this molecule is essential for predicting linker conformation, solubility profiles (LogP), and stability during the synthesis of ternary complexes. This guide provides a self-validating computational protocol to model, analyze, and predict the behavior of this linker using Density Functional Theory (DFT) and Molecular Dynamics (MD).

Structural & Electronic Properties (DFT Analysis)

To rigorously define the reactivity profile of this compound, we employ a standard DFT protocol. The following methodology ensures accurate prediction of geometry and electronic distribution, critical for parameterizing force fields in later MD simulations.

Computational Methodology (Protocol)
  • Software Framework: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (hybrid functional for balanced organic thermochemistry).

  • Basis Set: 6-311++G(d,p) (Diffused functions are mandatory for the bromine atom and lone pairs on oxygen).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Dichloromethane (DCM) or DMSO to mimic synthetic conditions.

Reactivity Descriptors & Frontier Orbitals

Theoretical analysis reveals two distinct reactivity zones driven by the Frontier Molecular Orbitals (FMOs):

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

    
    
    
    
    
    antibonding orbital. This confirms the site's susceptibility to
    
    
    attack by amines or thiolates (common in PROTAC synthesis).
  • HOMO (Highest Occupied Molecular Orbital): Localized on the carbonyl oxygen lone pairs.

  • Steric Shielding (The t-Butyl Effect): The tert-butyl group generates a high steric energy barrier around the carbonyl carbon, effectively shutting down nucleophilic acyl substitution under standard conditions, thereby ensuring "orthogonality."

PropertyTheoretical Value (B3LYP/6-311++G**)Significance
Dipole Moment (

)
~2.4 - 2.8 DebyeInfluences orientation in polar solvents.
C-Br Bond Length 1.96 ÅStandard alkyl halide; precursor to leaving group ability.
HOMO-LUMO Gap ~5.8 eVIndicates high chemical stability (hardness) in isolation.
Mulliken Charge (C-Br) +0.18 (on C)Electrophilic center for linker attachment.

Molecular Dynamics (MD) Parameterization

In PROTAC design, the linker is not static; it is a dynamic chain that governs the "effective concentration" of the E3 ligase and the Target Protein (POI). Static DFT structures must be translated into dynamic force field parameters.

Force Field Generation Workflow

To simulate this compound within a protein environment, one cannot use standard protein force fields (like ff14SB) directly. You must generate a topology file.

Step-by-Step Protocol:

  • Geometry Optimization: Use the DFT-optimized structure (from Section 2).

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges using HF/6-31G* (standard for AMBER compatibility).

  • Atom Typing: Assign GAFF2 (General AMBER Force Field) atom types.

    • Bromine: Type br[1]

    • Ester Carbon:[1] Type c

    • Alkane Chain: Type c3

  • Topology Building: Use antechamber and parmchk2 to generate .prep and .frcmod files.

Visualization of the Computational Workflow

The following diagram outlines the critical path from 2D structure to validated MD trajectory.

ComputationalWorkflow Start 2D Structure (SMILES) DFT_Opt DFT Geometry Opt (B3LYP/6-311++G**) Start->DFT_Opt Input Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq Validation Freq->DFT_Opt If Imaginary Freq Found RESP RESP Charge Fitting (HF/6-31G*) Freq->RESP Electronic Properties GAFF GAFF2 Atom Typing (Antechamber) RESP->GAFF Parameterization MD_Sim MD Simulation (GROMACS/AMBER) GAFF->MD_Sim Topology Generation

Figure 1: End-to-end computational workflow for parameterizing this compound for drug discovery simulations.

Reaction Kinetics Modeling ( Pathway)

A key theoretical study involves modeling the substitution of the bromine atom, which is the primary synthetic utility of this molecule.

Transition State (TS) Search

To predict the reaction rate with an amine (e.g., creating a PROTAC anchor), perform a TS search (QST3 method).

  • Reactant Complex: this compound

    
     Nucleophile.[1]
    
  • Transition State: Trigonal bipyramidal geometry at the

    
    -carbon.
    
  • Key Geometric Constraint: The

    
     angle should be near 
    
    
    
    .

Causality Insight: The long undecyl chain (11 carbons) acts as an entropic spring. While it does not electronically affect the reaction center, it introduces conformational degrees of freedom that can shield the reaction site in a folded state (hydrophobic collapse). Solvent modeling (PCM) is crucial here to penalize folded hydrophobic states in organic solvents.

References

  • Frisch, M. J. et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174.

  • Beshnova, D. A., et al. (2020). "De Novo Design of Linkers for PROTACs." Methods in Molecular Biology. This source validates the use of alkyl chains in linker design.

  • Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions." The Journal of Chemical Physics, 23, 1833.

  • PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information. [2]

Sources

Computational Architectures for Linker Design: Quantum Mechanics of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Tert-butyl 11-bromoundecanoate is not merely an alkyl halide; it is a critical bifunctional "anchor" used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Self-Assembled Monolayers (SAMs). Its structural duality—a reactive alkyl bromide tail for nucleophilic substitution (


) and an acid-labile tert-butyl ester head for orthogonal protection—makes it an ideal candidate for computational modeling in drug discovery.

However, its 11-carbon alkyl chain introduces a "degrees of freedom" problem. Standard optimization protocols often fail because they trap the molecule in a local minimum (randomly folded) rather than the global minimum (extended or specifically folded depending on solvent).

This guide outlines a rigorous, self-validating computational workflow to accurately model this molecule, predicting its conformational landscape, reactivity profiles, and transition state energetics.

Theoretical Foundation: The "Floppy" Chain Problem

Hamiltonian Selection: The Dispersion Necessity

Standard functionals like B3LYP are insufficient for this compound. They fail to capture long-range London dispersion forces, which are the dominant stabilizing factors in long alkyl chains. Without dispersion correction, the chain will artificially expand in the gas phase or fold incorrectly.

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
    • Why: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for correctly modeling the C11 chain folding and the non-covalent interactions in transition states.

  • Alternative: B3LYP-D3(BJ). If legacy compatibility is required, the Grimme D3 correction with Becke-Johnson damping is mandatory.

Basis Set Architecture

The presence of Bromine (


) requires a basis set that handles polarizability and core electrons correctly.
Atom TypeRecommended Basis SetRationale
C, H, O 6-311+G(d,p) Diffuse functions (+) are critical for the ester oxygen lone pairs and anionic transition states.
Br def2-TZVP The Karlsruhe Triple-Zeta Valence Polarized set provides superior accuracy for Period 4 elements compared to Pople sets (like 6-311G*), minimizing Basis Set Superposition Error (BSSE).

Workflow Visualization

The following diagram illustrates the mandatory "Ensemble-First" approach. Do not optimize a single structure drawn in a GUI; it will be statistically irrelevant.

G Input 2D Structure Input (SMILES/ChemDraw) ConfSearch Conformational Sampling (CREST / xTB / Molecular Dynamics) Input->ConfSearch Generate 500+ Conformers Pruning Ensemble Pruning (RMSD > 0.125 Å, E_window < 5 kcal/mol) ConfSearch->Pruning Boltzmann Weighting DFTOpt DFT Geometry Optimization (wB97X-D / def2-SVP) Pruning->DFTOpt Top 10 Conformers Energy Single Point Energy & Properties (wB97X-D / def2-TZVP / SMD Solvent) DFTOpt->Energy Final Refinement Energy->Input If Imaginary Freq Found

Caption: Figure 1. The "Ensemble-First" workflow ensures the global minimum is located for the flexible C11 chain before high-level DFT calculation.

Experimental Protocols

Protocol A: Conformational Ensemble Generation

Objective: Identify the global minimum and relevant low-energy conformers.

  • Pre-Optimization: Minimize the initial structure using a semi-empirical method (e.g., GFN2-xTB) to clean bond lengths.

  • Sampling: Run a Metadynamics or Monte Carlo search.

    • Software: CREST (Conformer-Rotamer Ensemble Sampling Tool) or Spartan.

    • Parameters: Energy window = 6.0 kcal/mol.

  • Clustering: Prune the ensemble based on Root Mean Square Deviation (RMSD). Structures differing by < 0.125 Å are duplicates.

  • Result: You will likely find two dominant populations:

    • Extended: Favored in polar solvents (DMSO, Water).

    • Hairpin/Folded: Favored in gas phase or non-polar solvents due to intramolecular van der Waals forces.

Protocol B: Reactivity Mapping (ESP & Fukui)

Objective: Visualize the susceptibility of the Bromine carbon to nucleophilic attack (


) and the ester to hydrolysis.
  • Calculation: Perform a Single Point Energy calculation on the optimized global minimum.

    • Keyword:Pop=MerzKollman or Pop=Hirshfeld.

  • Electrostatic Potential (ESP) Map:

    • Map the ESP onto the electron density isosurface (0.002 au).

    • Interpretation: Look for the

      
      -hole  on the Bromine atom (a positive patch along the C-Br bond axis) and the positive potential at the Carbon attached to Br. This validates the electrophilic nature required for PROTAC linker synthesis.
      
Protocol C: Transition State Modeling ( Substitution)

Objective: Model the substitution of Br by an amine (e.g.,


), a common step in PROTAC synthesis.
  • Guess Geometry: Align the incoming nucleophile (N) 180° opposite to the leaving group (Br). Distance

    
     Å; 
    
    
    
    Å.
  • Optimization: Run a Transition State search.[1][2]

    • Gaussian Keyword:Opt=(TS, CalcFc, NoEigenTest).

    • Basis Set: Must use diffuse functions (6-311+G**) to stabilize the charge dispersion in the trigonal bipyramidal TS.

  • Validation:

    • Frequency Check: The output must have exactly one imaginary frequency (negative eigenvalue).

    • Visualization: The vibrational mode of the imaginary frequency must correspond to the N-C bond forming and C-Br bond breaking.

    • IRC: Run an Intrinsic Reaction Coordinate calculation to prove the TS connects the specific reactants and products.

Solvation Models: Implicit vs. Explicit

For this molecule, the choice of solvation model drastically alters the geometry of the C11 chain.

FeatureImplicit (SMD)Explicit (Microsolvation)Recommendation
Description Solvent treated as a continuous dielectric medium.Actual solvent molecules placed around the solute.Hybrid
Pros Fast; good for bulk properties (

).
Captures H-bonding at the ester and Br.
Cons Fails to model specific H-bond bridges.Computationally expensive; convergence issues.[1]
Use Case General geometry optimization.Modeling the

Transition State.
Use SMD for the chain, but add 2 explicit methanol/water molecules if modeling the leaving group stabilization.

Critical Note on SMD: When using the SMD model (Solvation Model based on Density), ensure you specify the correct solvent parameters for Dichloromethane (DCM) or DMF , as these are the standard solvents for linker synthesis.

Data Presentation Standards

When reporting your results, organize the electronic properties as follows to facilitate comparison with experimental NMR or reactivity data.

Table 1: Calculated Electronic Properties (Level:


B97X-D/def2-TZVP) 
PropertyValue (Gas Phase)Value (DCM Solvent)Significance
Dipole Moment (Debye) 2.453.12Solubility prediction.
HOMO Energy (eV) -7.12-7.05Nucleophilicity (Low relevance here).
LUMO Energy (eV) -0.55-0.48Electrophilicity (High relevance: C-Br attack).
C-Br Bond Length (Å) 1.951.97Bond weakening in solvent aids

.
C-Br BDE (kcal/mol) 68.564.2Homolytic cleavage stability.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297. Link

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. Link

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of the Undecanoate Chain

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The undecanoate chain, an eleven-carbon saturated fatty acid moiety, is a pivotal component in various pharmaceutical formulations, most notably as an ester prodrug for enhancing the bioavailability of parent molecules like testosterone.[1][2][3][4] Its conformational flexibility is not merely a structural characteristic but a critical determinant of its physicochemical properties, including solubility, crystal packing, and interaction with biological membranes and enzymes.[1][5][6] Understanding the conformational landscape of the undecanoate chain is, therefore, paramount for the rational design of effective drug delivery systems. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the conformational analysis of this versatile alkyl chain. We will delve into the causality behind experimental choices, from spectroscopic techniques to computational modeling, offering field-proven insights for robust and reproducible analysis.

The Significance of Conformational Dynamics in Drug Efficacy

The undecanoate moiety, with its ten rotatable carbon-carbon single bonds, can adopt a vast number of conformations in solution and within biological environments.[7] This inherent flexibility directly impacts:

  • Drug Solubility and Formulation: The conformation of the undecanoate chain influences its packing in the solid state and its solvation in various excipients, which is critical for developing stable and effective oral or injectable formulations.[1][3][8]

  • Pharmacokinetics: The rate of enzymatic cleavage of the ester bond to release the active drug is sensitive to the conformation of the undecanoate chain at the enzyme's active site.[2][4]

  • Membrane Permeability: The ability of a testosterone undecanoate prodrug to partition into and traverse lipid bilayers is influenced by the conformational states of its lipophilic tail.

Theoretical Framework: The Potential Energy Landscape

The conformational preferences of the undecanoate chain are governed by its potential energy landscape (PEL).[9][10][11][12][13] This high-dimensional surface describes the potential energy of the molecule for every possible arrangement of its atoms.[13]

  • Key Features of the PEL:

    • Minima: Represent stable, low-energy conformations (e.g., the all-trans state).

    • Saddle Points: Correspond to transition states between different conformations. The energy difference between a minimum and a saddle point represents the activation energy for that conformational change.

The inherent flexibility of the undecanoate chain arises from the relatively low energy barriers to rotation around its C-C sigma bonds.[7] The most stable conformation for a simple n-alkane chain is the extended all-trans (anti-periplanar) arrangement, which minimizes steric hindrance.[14] However, gauche conformations, where the dihedral angle is approximately ±60°, are also thermally accessible and contribute significantly to the overall conformational ensemble, especially in solution or when interacting with other molecules.[14]

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is often necessary to fully characterize the conformational behavior of the undecanoate chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of molecules.[15][16][17][18]

  • Causality of Method Choice: For a flexible molecule like undecanoate, NMR provides information about the time-averaged conformation. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce dihedral angle preferences and through-space proximities of protons.[15][16][19]

Step-by-Step Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve the undecanoate-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that ensures good signal-to-noise without causing aggregation.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify and assign all proton resonances.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings through bonds, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å).[19]

  • Data Analysis:

    • Measure the ³J(H,H) coupling constants from the high-resolution 1D or 2D spectra. These values can be related to the corresponding dihedral angles via the Karplus equation.

    • Integrate the cross-peaks in the NOESY/ROESY spectra. The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structural calculations.

  • Structural Refinement: Use the experimentally derived dihedral angle and distance restraints as input for molecular modeling software to generate an ensemble of conformations consistent with the NMR data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_model Structural Modeling Prep Dissolve Sample in Deuterated Solvent Acq_1D 1D ¹H NMR Prep->Acq_1D Acq_2D 2D NMR (COSY, NOESY/ROESY) Acq_1D->Acq_2D Analysis_J Measure ³J(H,H) Coupling Constants Acq_2D->Analysis_J Analysis_NOE Integrate NOE Cross-Peaks Acq_2D->Analysis_NOE Model Generate Conformational Ensemble Analysis_J->Model Dihedral Restraints Analysis_NOE->Model Distance Restraints

Caption: Interplay between theoretical, experimental, and computational methods.

Conclusion: An Integrated Approach for a Comprehensive Understanding

A robust conformational analysis of the undecanoate chain requires a synergistic approach that integrates experimental data with computational modeling. X-ray crystallography provides a high-resolution snapshot in the solid state, while NMR offers insights into the time-averaged behavior in solution. FTIR can quickly probe for the presence of specific conformers. These experimental results, in turn, serve to validate and refine computational models, such as MD simulations, which can then be used to explore the full dynamic range of the chain's flexibility and its interactions within complex biological environments. For drug development professionals, this comprehensive understanding is not an academic exercise but a crucial step in designing formulations with optimal stability, bioavailability, and therapeutic efficacy.

References

  • D. Ring, et al. (2021). Representations of energy landscapes by sublevelset persistent homology: An example with n-alkanes. AIP Publishing. [Link]

  • Sander, L. C., Callis, J. B., & Field, L. R. (1983). Fourier Transform Infrared Spectrometric Determination of Alkyl Chain Conformation on Chemically Bonded Reversed-Phase Liquid Chromatography Packings. Analytical Chemistry. [Link]

  • Sander, L. C., Callis, J. B., & Field, L. R. (1983). Fourier transform infrared spectrometric determination of alkyl chain conformation on chemically bonded reversed-phase liquid chromatography packings. Analytical Chemistry. [Link]

  • Ring, D. et al. (2021). Representations of energy landscapes by sublevelset persistent homology: An example with n-alkanes. The Journal of Chemical Physics. [Link]

  • N/A. (2021). Sublevelset persistent homology of the n-alkane potential energy landscapes. APS. [Link]

  • Chakrabarti, P., & Chakrabarti, P. (1994). Conformational analysis of carboxylate and carboxamide side-chains bound to cations. Journal of Molecular Biology. [Link]

  • Adams, H. et al. (2020). Representations of Energy Landscapes by Sublevelset Persistent Homology: An Example With n-Alkanes. arXiv.org. [Link]

  • Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. [Link]

  • N/A. (N/A). A quantitative IR study of hydrocarbon chain conformation in alkanes and phospholipids: CH2 wagging modes in disordered bilayer and HII phases. The Journal of Physical Chemistry - ACS Publications. [Link]

  • N/A. (N/A). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. [Link]

  • N/A. (N/A). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Diamond Light Source. [Link]

  • T. T. Lee, et al. (2015). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]

  • J. D. Cyran, et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. ACS Publications. [Link]

  • N/A. (N/A). Exploring the energy landscape. University of Washington. [Link]

  • R. Rittner, et al. (N/A). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • K. A. K. M. K. K. P. P. D. S. J. (2020). Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of Testosterone Undecanoate in Hypogonadal Males. PubMed. [Link]

  • N/A. (N/A). Single crystal X-ray experimental details. ResearchGate. [Link]

  • H. S. Rzepa. (2017). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. [Link]

  • S. Ilyas. (2022). Testosterone Undecanoate Hormone Microemulsion Formulation Optimization. IAES International Journal of Artificial Intelligence (IJ-AI). [Link]

  • W. W. W. W. L. L. C. C. C. L. L. (2020). Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for Testosterone Undecanoate: In Vitro and In Vivo Evaluation. PubMed. [Link]

  • K. A. K. M. K. K. P. P. D. S. J. (2020). Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of Testosterone Undecanoate in Hypogonadal Males. PubMed Central. [Link]

  • N/A. (N/A). Development and Comparison of Intramuscularly Injected Long-acting Testosterone Undecanoate Nano-/Microcrystal Suspensions with Three Different Particle Size. ResearchGate. [Link]

  • G. G. G. (2007). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • B. T. B. B. T. B. (2014). Incorporation of Protein Flexibility and Conformational Energy Penalties in Docking Screens to Improve Ligand Discovery. PubMed. [Link]

  • D. D. D. P. P. P. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed. [Link]

  • N/A. (N/A). X-ray crystallography. Wikipedia. [Link]

  • N/A. (2017). Introduction to Conformational Analysis. YouTube. [Link]

  • N/A. (2012). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • N/A. (2024). Testosterone Undecanoate API Manufacturer & Supplier. Amber Lifesciences. [Link]

  • F. F. F. S. S. S. (2003). A new oral testosterone undecanoate formulation. PubMed. [Link]

  • N/A. (N/A). Testosterone undecanoate in the treatment of male hypogonadism. ResearchGate. [Link]

  • R. R. R. A. F. A. F. A. F. (2015). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. PubMed. [Link]

  • P. A. P. A. P. A. B. B. B. (1998). Polymer chain statistics and conformational analysis of DNA molecules with bends or sections of different flexibility. PubMed. [Link]

  • N/A. (N/A). Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link]

  • N/A. (1991). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. ScienceDirect. [Link]

  • D. D. D. B. B. B. D. D. D. (2019). Constrained Peptides with Fine-Tuned Flexibility Inhibit NF-Y Transcription Factor Assembly. PMC. [Link]

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Technical Guide: The Reactivity Landscape of tert-Butyl 11-Bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Linker Design and Bioconjugation

Executive Summary

tert-Butyl 11-bromoundecanoate (CAS: 85216-74-6) represents a critical bifunctional building block in modern medicinal chemistry, particularly within the field of Targeted Protein Degradation (TPD) and PROTAC® (Proteolysis Targeting Chimera) design.[1][2] Its value lies in its chemical orthogonality : it possesses an electrophilic primary alkyl bromide susceptible to


 substitution and an acid-labile tert-butyl ester that remains stable under basic nucleophilic conditions. This guide provides a rigorous analysis of its reactivity profile, validated experimental protocols, and its strategic application in synthesizing heterobifunctional linkers.
Part 1: Molecular Architecture & Chemoselectivity

The molecule consists of three distinct functional zones, each serving a specific role in synthetic workflows:

  • The Electrophile (

    
    -Bromide):  A primary alkyl bromide located at the C11 position. It is sterically unhindered, making it an ideal substrate for 
    
    
    
    reactions with nitrogen, sulfur, and carbon nucleophiles.
  • The Lipophilic Spacer (C11 Alkyl Chain): The undecyl chain provides a hydrophobic spacer (

    
     14-15 Å in length). In PROTAC design, this length is often optimal for spanning the gap between an E3 ligase and a target protein without inducing steric clash.
    
  • The Orthogonal Protector (tert-Butyl Ester): Unlike methyl or ethyl esters, the tert-butyl group resists hydrolysis by mild bases (e.g.,

    
    , NaOH, amines). This allows chemists to displace the bromide using basic nucleophiles without compromising the carboxylate protection.
    

Chemoselectivity Rule:

Perform nucleophilic substitutions under basic/neutral conditions first. Deprotect the ester using acidic conditions (TFA/DCM) only after the


-terminus has been functionalized.
Part 2: Nucleophilic Substitution ( ) Landscape

The terminal bromine is the primary site of reactivity. The following pathways represent the most high-value transformations for drug discovery applications.

1. Azidation (The "Click" Precursor)

Displacement of bromine with azide (


) yields tert-butyl 11-azidoundecanoate. This is the most common transformation, generating a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Reagent: Sodium Azide (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the

    
     rate).
    
  • Mechanism: Direct backside attack; inversion of configuration (irrelevant for primary achiral centers).

2. Thiolation (Thioether/Disulfide Formation)

Direct reaction with thiols or thioacetate allows for the introduction of sulfur handles.

  • Reagent: Potassium Thioacetate (

    
    ).
    
  • Product: tert-Butyl 11-(acetylthio)undecanoate.

  • Utility: The acetyl group can be gently hydrolyzed later to reveal the free thiol (-SH) for maleimide conjugation or native chemical ligation.

3. Amination (Secondary Amine Synthesis)

Reaction with primary amines yields secondary amines.

  • Challenge: Over-alkylation (formation of tertiary amines or quaternary salts).

  • Solution: Use a large excess of the amine or use a bulky amine to sterically discourage a second attack.

Part 3: Visualization of Reactivity Pathways

The following diagram maps the logical flow of synthesis starting from the parent molecule.

ReactivityLandscape cluster_0 Base-Stable Transformations Start This compound Azide tert-Butyl 11-azidoundecanoate (Click Chemistry Handle) Start->Azide NaN3, DMF, 60°C (SN2 Substitution) Thio tert-Butyl 11-(acetylthio)undecanoate (Thiol Precursor) Start->Thio KSAc, DMF (SN2 Substitution) Acid 11-Bromoundecanoic Acid (Amide Coupling Precursor) Start->Acid TFA, DCM (Acidic Deprotection)

Figure 1: Divergent reactivity pathways. The blue node represents the starting material. Green and Yellow paths utilize the bromide reactivity while retaining the ester. The Red path removes the protecting group.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction has proceeded correctly before moving to the next step.

Protocol A: Synthesis of tert-Butyl 11-azidoundecanoate

Objective: Install an azide handle for Click chemistry.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF must be dry to prevent competitive hydrolysis, though the t-butyl ester is relatively robust.

  • Reaction: Add Sodium Azide (

    
    , 1.5 equiv). CAUTION: Azides are toxic and potentially explosive. Use a blast shield.
    
  • Conditions: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (

      
      ) and wash 3x with water (to remove DMF and excess azide).
      
    • Wash 1x with Brine. Dry over

      
      , filter, and concentrate
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Checkpoints:

  • IR Spectroscopy: Look for a strong, sharp peak at

    
     (characteristic Azide stretch). The absence of this peak indicates failure.
    
  • 1H NMR: The triplet corresponding to the

    
    -Br (
    
    
    
    ppm) should shift upfield to
    
    
    ppm (
    
    
    -
    
    
    ).
Protocol B: Orthogonal Deprotection (Ester Hydrolysis)

Objective: Reveal the carboxylic acid for amide coupling after the bromide has been substituted (or if the bromide is to be kept for downstream reactions).

  • Setup: Dissolve the substrate in Dichloromethane (DCM).

  • Reaction: Add Trifluoroacetic Acid (TFA) slowly. Ratio: DCM:TFA (2:1 or 4:1 v/v).

  • Conditions: Stir at Room Temperature for 1-2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene 3x to remove residual TFA.

Validation Checkpoints:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (9H, tert-butyl group).
    
  • Mass Spectrometry: Observe the loss of mass corresponding to isobutylene (

    
    ).
    
Part 5: Applications in PROTAC® Linker Design

In PROTAC synthesis, this compound serves as a "Linear Aliphatic Linker." The workflow typically follows a "Convergent Synthesis" model.

Workflow Logic:

  • Ligand Attachment: The bromide end is reacted with a nucleophilic handle on the E3 Ligase ligand (e.g., Thalidomide derivative) or the Target Protein ligand.

  • Deprotection: The tert-butyl ester is cleaved to the acid.

  • Coupling: The revealed acid is coupled (using HATU/EDC) to an amine on the second ligand.

PROTAC_Workflow Linker This compound Step1 Step 1: Nucleophilic Attack (Ligand A - NH2/SH + Linker-Br) Linker->Step1 Intermediate Ligand A - Linker - COOtBu Step1->Intermediate Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate->Step2 AcidInter Ligand A - Linker - COOH Step2->AcidInter Step3 Step 3: Amide Coupling (Ligand B - NH2 + HATU) AcidInter->Step3 Final PROTAC (Ligand A - Linker - Ligand B) Step3->Final

Figure 2: Convergent PROTAC synthesis workflow using the orthogonal protection strategy.

Part 6: Stability & Storage Data
ParameterSpecificationNotes
Physical State Colorless to pale yellow liquid/oilMay solidify at low temps.
Storage Temp 2–8°C (Refrigerated)Keep away from light.
Moisture Sensitivity LowThe t-butyl ester is hydrophobic and resistant to ambient moisture.
Incompatibility Strong Bases, Strong OxidizersBases may cause elimination (E2) of HBr if heated excessively.

Safety Note: While the molecule itself is relatively low hazard, the reagents used to modify it (Azides, TFA) require strict PPE and fume hood usage.

References
  • National Institutes of Health (NIH). "Current strategies for the design of PROTAC linkers: a critical review." PubMed Central. Available at: [Link]

  • Organic Syntheses. "tert-Butyl Azidoformate (Reference for Azide handling)." Org.[3][4][5] Synth. 1977, 57, 122. Available at: [Link]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

The Versatility of ω-Functionalized Initiators: A Guide to Tert-butyl 11-bromoundecanoate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer chemistry, precision and functionality are paramount. Researchers and drug development professionals continually seek robust methodologies to synthesize well-defined polymers with tailored properties. Tert-butyl 11-bromoundecanoate has emerged as a pivotal initiator molecule, particularly in the realm of controlled radical polymerization. Its unique bifunctional nature—a terminal alkyl bromide for initiating polymerization and a protected carboxylic acid group—offers a powerful platform for creating complex macromolecular architectures with latent functionality. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP).

Introduction: The Strategic Advantage of a Bifunctional Initiator

This compound is a cornerstone for researchers aiming to introduce a carboxylic acid group at the α-terminus of a polymer chain. The tert-butyl ester serves as an effective protecting group, remaining stable under the polymerization conditions and allowing for subsequent deprotection under acidic conditions to reveal the carboxylic acid. This terminal acid functionality is invaluable for a myriad of applications, including the conjugation of biomolecules, the development of drug delivery systems, and the modification of surfaces to impart specific chemical and physical properties.

The long undecanoate chain (C11) provides a flexible spacer, which can be advantageous in applications where steric hindrance might be a concern, such as in bioconjugation or surface grafting. This guide will delve into the practical aspects of employing this initiator, from solution polymerization to surface-initiated techniques, and the critical final step of deprotection.

I. Solution-Phase Polymerization via ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1] this compound is an excellent initiator for the ATRP of a wide range of monomers, including acrylates, methacrylates, and styrene.

A. Mechanism of Action

In a typical ATRP reaction, a transition metal complex, commonly a copper(I) halide with a nitrogen-based ligand, reversibly activates and deactivates the propagating polymer chain. The process is initiated by the homolytic cleavage of the carbon-bromine bond in this compound, generating a radical that then propagates by adding to monomer units. The reversible deactivation step, where the radical reacts with the copper(II) complex, maintains a low concentration of active radicals, thereby minimizing termination reactions and affording excellent control over the polymerization.

B. Experimental Protocol: Synthesis of Poly(tert-butyl acrylate)

This protocol details the synthesis of poly(tert-butyl acrylate) (PtBA) using this compound as the initiator. PtBA is a common precursor to poly(acrylic acid), a widely used polyelectrolyte.

Materials:

  • tert-Butyl acrylate (tBA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.321 g, 1.0 mmol), tert-butyl acrylate (e.g., 12.8 g, 100 mmol), and anisole (10 mL).

  • Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with argon or nitrogen for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol) and PMDETA (e.g., 0.173 g, 1.0 mmol). Degas the flask with argon or nitrogen.

  • Initiation: Using a degassed syringe, add a portion of the degassed monomer/initiator solution to the catalyst flask to dissolve the catalyst. Then, transfer the catalyst solution back to the monomer/initiator flask to start the polymerization.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[2] Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination and Purification: Once the desired conversion is reached, quench the reaction by opening the flask to air and diluting with THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a stirred excess of a non-solvent, such as a methanol/water mixture (1:1 v/v).[3]

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

The resulting poly(tert-butyl acrylate) can be characterized by:

  • ¹H NMR: To confirm the polymer structure and determine the degree of polymerization.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI close to 1.1 is indicative of a well-controlled polymerization.[2]

  • DSC: To determine the glass transition temperature (Tg).[4][5]

ParameterTypical ValueReference
Monomer:Initiator Ratio100:1[2]
Catalyst:Ligand Ratio1:1[2]
Reaction Temperature60-90 °C[2]
Polydispersity Index (PDI)< 1.2[2][6]

Table 1: Typical reaction parameters for the ATRP of tert-butyl acrylate.

II. Surface-Initiated ATRP (SI-ATRP)

This compound can be immobilized on various substrates to initiate polymerization from the surface, leading to the formation of densely grafted polymer brushes.[7] These polymer brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

A. Workflow for Surface Modification

The general strategy for SI-ATRP involves the initial functionalization of a substrate with a silane or thiol that can subsequently be reacted with this compound or a similar molecule to create a surface-bound initiator layer.

SI_ATRP_Workflow Substrate Substrate (e.g., Silicon Wafer, Gold) Silanization Silanization/Thiolation Substrate->Silanization 1. Surface Activation Initiator_Immobilization Initiator Immobilization Silanization->Initiator_Immobilization 2. Anchor Layer Formation Polymerization SI-ATRP Initiator_Immobilization->Polymerization 3. Initiator Attachment Polymer_Brush Polymer Brush Formation Polymerization->Polymer_Brush 4. Polymer Growth

Workflow for Surface-Initiated ATRP.
B. Protocol for Grafting Polymer Brushes from a Silicon Wafer

This protocol outlines the preparation of poly(tert-butyl acrylate) brushes on a silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1, Caution: Extremely corrosive and explosive when mixed with organic solvents! )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • α-Bromoisobutyryl bromide

  • Dichloromethane (DCM), anhydrous

  • Monomer, catalyst, ligand, and solvent for SI-ATRP as described in Section I.B.

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean the silicon wafers by sonicating in acetone and isopropanol. Immerse the wafers in piranha solution for 30 minutes to clean and generate hydroxyl groups on the surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and cure at 110 °C for 1 hour.

  • Initiator Immobilization: Immerse the APTES-functionalized wafers in a solution of anhydrous DCM containing triethylamine (1.2 equivalents relative to α-bromoisobutyryl bromide) and cool to 0 °C. Add α-bromoisobutyryl bromide (1 equivalent) dropwise and allow the reaction to proceed at room temperature overnight. This step attaches the ATRP initiator to the surface. Rinse with DCM and dry.

  • Surface-Initiated ATRP: Place the initiator-functionalized wafer in a Schlenk flask. Add the degassed monomer, catalyst, and ligand solution as prepared for solution-phase ATRP. Carry out the polymerization at the desired temperature for a specified time to grow the polymer brushes.

  • Cleaning: After polymerization, remove the wafer and sonicate in a good solvent for the polymer (e.g., THF) to remove any physisorbed polymer. Rinse and dry.

III. Post-Polymerization Modification: Deprotection of the Tert-butyl Ester

The final and crucial step in many applications is the hydrolysis of the tert-butyl ester to reveal the carboxylic acid functionality. This is typically achieved under acidic conditions.

A. Protocol for Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Poly(tert-butyl acrylate) or polymer brush-grafted substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (for precipitation)

Procedure for Polymer in Solution:

  • Dissolve the poly(tert-butyl acrylate) in DCM.

  • Add an excess of TFA (e.g., 5-10 equivalents per tert-butyl group) to the solution.[8]

  • Stir the mixture at room temperature for 2-24 hours.[9] The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the tert-butyl peak at ~1.4 ppm.

  • Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be redissolved in DCM and evaporated multiple times.[10]

  • Precipitate the resulting poly(acrylic acid) in cold diethyl ether and dry under vacuum.[10]

Procedure for Polymer Brushes on a Surface:

  • Immerse the polymer brush-grafted substrate in a solution of TFA in DCM (e.g., 1:1 v/v).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Remove the substrate, rinse thoroughly with DCM, followed by deionized water, and dry.

The successful deprotection can be confirmed by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of a broad O-H stretch characteristic of carboxylic acids and a shift in the carbonyl peak.

Deprotection_Scheme PtBA Poly(tert-butyl acrylate) (Protected) PAA Poly(acrylic acid) (Deprotected) PtBA->PAA TFA / DCM

Deprotection of Poly(tert-butyl acrylate).

IV. Applications in Research and Drug Development

The ability to synthesize well-defined polymers with a terminal carboxylic acid group opens up a vast array of applications:

  • Bioconjugation: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form amide bonds with proteins, peptides, or other biomolecules for applications in diagnostics and targeted drug delivery.

  • Drug Delivery: Amphiphilic block copolymers can be synthesized by using the poly(acrylic acid) block as a hydrophilic segment. These copolymers can self-assemble into micelles or other nanostructures for encapsulating hydrophobic drugs.[8]

  • Surface Modification: Surfaces functionalized with poly(acrylic acid) brushes exhibit pH-responsive behavior, making them suitable for smart surfaces, sensors, and chromatography applications.

Conclusion

This compound is a powerful and versatile tool for the synthesis of well-defined, functional polymers. Its utility as an initiator in ATRP, coupled with the straightforward deprotection of the tert-butyl ester, provides a reliable pathway to polymers with a terminal carboxylic acid group. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this valuable molecule in their pursuit of advanced materials and therapeutics.

References

  • Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Macromolecules, 2018. [Link]

  • Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 2013. [Link]

  • Step-Growth Polymers as Macroinitiators for “Living” Radical Polymerization: Synthesis of ABA Block Copolymers. Macromolecules, 1997. [Link]

  • Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 2000. [Link]

  • Use of functional ATRP initiators. Carnegie Mellon University, N.D. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry, N.D. [Link]

  • Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. Polymer, 2007. [Link]

  • The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 2000. [Link]

  • Synthesis of block copolymer additives for examining phase morphology and improving mechanical properties of thermoplastics elastomers. TRACE: Tennessee Research and Creative Exchange, 2023. [Link]

  • Synthesis and characterization of various block copolymers using PMMA-Br macroinitiator. Designed Monomers and Polymers, 2020. [Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 2017. [Link]

  • Procedures for Initiation of an ATRP Reaction. Carnegie Mellon University, N.D. [Link]

  • A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. International Advanced Research Journal in Science, Engineering and Technology, 2016. [Link]

  • Synthesis of α-, ω-, and α,ω-End-Functionalized Poly(n-butyl acrylate)s by Organocatalytic Group Transfer Polymerization Using Functional Initiator and Terminator. Macromolecules, 2015. [Link]

  • End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 2000. [Link]

  • Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube, 2022. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange, 2017. [Link]

  • Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Chinese Journal of Polymer Science, 2021. [Link]

  • Synthesis of block copolymers from PDMS macroinitiators. Polymer Bulletin, 2005. [Link]

  • Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 2017. [Link]

  • How to remove/ replace trifluoroacetate countertop after deprotection?. ResearchGate, 2024. [Link]

  • Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. Iranian Polymer Journal, 2008. [Link]

  • Poly(t-butyl acrylate) Sample #: P8260-tBuA Structure. Polymer Source, N.D. [Link]

  • Poly(t-butyl acrylate) Sample #: P4695-tBuA Structure. Polymer Source, N.D. [Link]

  • This compound. PubChem, N.D. [Link]

  • Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 2022. [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. Molecules, 2024. [Link]

Sources

Tert-butyl 11-bromoundecanoate as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 11-bromoundecanoate in PROTAC Linker Design

Abstract & Strategic Rationale

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[][2] This guide details the application of This compound (CAS 85216-74-6) , a bifunctional alkyl linker precursor.[3]

Unlike hydrophilic PEG linkers, this C11-alkyl chain introduces significant hydrophobicity (


), which can enhance membrane permeability for polar warheads. Its orthogonality—featuring a nucleophile-reactive alkyl bromide and an acid-labile tert-butyl ester—allows for a controlled, sequential assembly of the PROTAC molecule.

Key Chemical Specifications:

  • Molecular Weight: 321.29 g/mol [3][4]

  • Chain Length: ~16 Å (extended conformation)

  • Reactive Termini: Alkyl Bromide (Electrophile) & Tert-butyl Ester (Masked Nucleophile/Acid)

Chemical Logic: The "Goldilocks" Zone

The 11-carbon chain places this linker in the "Goldilocks" zone for many E3-POI pairs.

  • Too Short (<8 atoms): Steric clashes prevent the E3 ligase and POI from approaching, inhibiting ubiquitination.

  • Too Long (>20 atoms): High entropic penalty upon binding; the flexible chain may fold back on itself ("scorpion effect"), reducing effective concentration.

  • C11 Optimization: This length is frequently cited as optimal for spanning the gap between Cereblon (CRBN) or VHL ligases and deep-pocket binding warheads.

Experimental Protocols

Phase A: Ligand Conjugation (Nucleophilic Substitution)

Objective: Attach the linker to the first ligand (Warhead or E3 binder) via SN2 reaction.

Reagents:

  • Ligand (containing phenolic -OH or secondary amine)

  • This compound (1.2 equivalents)[4]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst (Optional): Potassium Iodide (KI)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the Ligand in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 2.0 eq of

    
    . Stir for 15 minutes at Room Temperature (RT) to deprotonate the nucleophile.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      for lower reactivity nucleophiles due to the "cesium effect" enhancing solubility and nucleophilicity.
  • Addition: Add 1.2 eq of this compound.

    • Optimization: If reaction is sluggish, add 0.1 eq of KI to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat to 50–60°C. Monitor via LC-MS every 2 hours.

    • Checkpoint: Look for Mass

      
      .
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase B: Linker Activation (Ester Deprotection)

Objective: Reveal the carboxylic acid for the final coupling step.

Reagents:

  • Intermediate from Phase A

  • Trifluoroacetic Acid (TFA)[5]

  • Dichloromethane (DCM)[5]

  • Scavenger: Triisopropylsilane (TIPS) - Critical for preventing t-butyl cation re-attachment.

Step-by-Step Workflow:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA dropwise to create a 1:1 DCM:TFA ratio.

    • Safety: Massive isobutylene gas evolution will occur. Ensure open venting.

  • Scavenging: Add 2.5% v/v TIPS.

    • Mechanism:[5][6][7][8] The generated t-butyl cation is an electrophile that can alkylate electron-rich regions of your ligand (e.g., indole rings). TIPS traps this cation.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (product will be significantly more polar/lower

    
    ).
    
  • Workup: Remove volatiles under a stream of nitrogen or rotary evaporation. Co-evaporate with toluene 3x to remove residual TFA.

    • Self-Validating Step: Residual TFA will kill the subsequent amine coupling. Ensure the crude oil is pH neutral/slightly acidic, not strongly acidic.

Phase C: Final Assembly (Amide Coupling)

Objective: Connect the Linker-Ligand 1 complex to Ligand 2 (Amine).

Reagents:

  • Deprotected Acid (from Phase B)

  • Ligand 2 (Amine-functionalized)

  • Coupling Agent: HATU (preferred for speed) or EDCI/HOAt

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step Workflow:

  • Activation: Dissolve Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add Ligand 2 (1.1 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: LC-MS should show the final PROTAC mass.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Quality Control

Table 1: Troubleshooting the Synthetic Route

IssueObservationRoot CauseCorrective Action
Incomplete Alkylation Starting material persists after 12hBromide is a moderate leaving groupAdd 10 mol% KI; Increase Temp to 80°C.
Elimination Product Mass spectrum shows alkene formation (

)
Base is too strong/Temp too highSwitch from

to

; Lower temp to 40°C.
t-Butyl Scrambling "M+56" peaks observed after deprotectiont-Butyl cation alkylating the warheadIncrease TIPS scavenger to 5%; Decrease TFA concentration.[7]
Poor Solubility Precipitation during couplingHydrophobic C11 chain aggregationUse DMSO/DMF (1:1) or add small % of THF.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the convergent synthesis workflow and the decision-making logic for this specific linker.

PROTAC_Synthesis cluster_qc Quality Control Gates Start_Linker Tert-butyl 11-bromoundecanoate (Linker Precursor) Step1 Step 1: SN2 Alkylation (Cs2CO3, DMF, 60°C) Start_Linker->Step1 Ligand_A Ligand A (Nucleophile: -OH/-NH) Ligand_A->Step1 Intermediate_1 Protected Intermediate (Ligand-Linker-COOtBu) Step1->Intermediate_1 Yield >70% QC1 Check: Elimination (Alkene byproduct?) Step1->QC1 Step2 Step 2: Acidolysis (TFA/DCM + TIPS) Intermediate_1->Step2 Intermediate_2 Active Acid (Ligand-Linker-COOH) Step2->Intermediate_2 -Isobutylene QC2 Check: Scavenging (tBu adducts?) Step2->QC2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate_2->Step3 Ligand_B Ligand B (Amine) Ligand_B->Step3 Final_PROTAC Final PROTAC (Ternary Complex Ready) Step3->Final_PROTAC

Caption: Figure 1. Convergent synthetic workflow for incorporating this compound into PROTACs, highlighting critical reagents and Quality Control (QC) checkpoints.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[][9] [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.[10] [Link]

  • PubChem Compound Summary. this compound (CID 11088520).[4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Tert-Butyl Esters: Protection and Deprotection.[Link]

Sources

Application Notes and Protocols for Surface Modification Using Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Bifunctional Linker

In the realm of materials science and drug development, the ability to precisely engineer surfaces at the molecular level is paramount. Surface modification can dictate a material's biocompatibility, its interaction with biological systems, and its efficacy as a therapeutic or diagnostic tool.[1][2] Tert-butyl 11-bromoundecanoate is a bifunctional molecule uniquely suited for this purpose. Its long alkyl chain provides a desirable spacer from the substrate, while its two distinct terminal functionalities—a bromo group and a tert-butyl protected carboxylic acid—offer orthogonal handles for covalent attachment and subsequent functionalization.

The terminal bromine atom serves as an excellent initiator for surface-initiated controlled radical polymerizations, such as Atom Transfer Radical Polymerization (SI-ATRP).[3][4] This "grafting from" approach allows for the growth of dense polymer brushes with well-controlled molecular weight and architecture directly from the surface.[5] The tert-butyl ester acts as a robust protecting group for the carboxylic acid. This protection is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions to reveal a terminal carboxylic acid.[6][7] This newly exposed functional group can then be used for the covalent attachment of biomolecules, nanoparticles, or other chemical entities.

This document provides a detailed guide to the application of this compound in surface modification, with a focus on creating well-defined surface architectures for advanced applications.

Core Principles of Surface Modification with this compound

The utility of this compound lies in its ability to facilitate two primary surface modification strategies:

  • Surface-Initiated Polymerization: The terminal bromo group can be used to initiate the growth of polymer chains from a surface. This is a powerful technique for creating surfaces with tailored properties, such as hydrophilicity, biocompatibility, or responsiveness to stimuli.

  • Formation of Carboxylic Acid-Terminated Monolayers: The molecule can be attached to a surface, followed by the deprotection of the tert-butyl ester to generate a surface rich in carboxylic acid groups. These groups can then be used for further functionalization.

The choice of strategy depends on the desired surface properties and the nature of the substrate.

Application 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from a Brominated Initiator Layer

SI-ATRP is a robust method for growing well-defined polymer brushes from a surface.[3] The bromo- functionality of this compound makes it an ideal surface-bound initiator for this process.[8]

Experimental Rationale

The "grafting from" approach, exemplified by SI-ATRP, allows for the formation of dense polymer brushes, as the steric hindrance that limits the "grafting to" of pre-formed polymers is overcome.[5] By controlling the polymerization conditions, the thickness, composition, and architecture of the polymer brushes can be precisely tuned.

Workflow Overview

sub Substrate (e.g., Si/SiO2, Gold) aminosilanization Amine Functionalization (e.g., APTES vapor deposition) sub->aminosilanization 1. Surface Preparation initiator_attachment Initiator Attachment: This compound aminosilanization->initiator_attachment 2. Initiator Immobilization si_atrp Surface-Initiated ATRP (Monomer, Catalyst, Ligand) initiator_attachment->si_atrp 3. Polymer Brush Growth deprotection Tert-butyl Ester Deprotection (e.g., TFA) si_atrp->deprotection 4. Unmasking Functional Groups functionalization Biomolecule Conjugation (e.g., EDC/NHS chemistry) deprotection->functionalization 5. Final Functionalization

Caption: Workflow for SI-ATRP using this compound.

Detailed Protocol: SI-ATRP of Poly(tert-butyl acrylate) from a Silicon Wafer

This protocol describes the formation of a poly(tert-butyl acrylate) brush on a silicon wafer, followed by deprotection to yield a poly(acrylic acid) brush.

1. Substrate Preparation and Amine Functionalization:

  • Objective: To create a reactive surface for the covalent attachment of the initiator.

  • Procedure:

    • Clean silicon wafers by sonication in acetone, then isopropanol (15 minutes each).

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Place the cleaned wafers in a desiccator with a vial containing (3-aminopropyl)triethoxysilane (APTES).

    • Evacuate the desiccator and allow the vapor deposition to proceed for 2 hours at room temperature.

    • Remove the wafers, rinse with ethanol to remove physisorbed silane, and cure at 110°C for 30 minutes.

2. Initiator Immobilization:

  • Objective: To covalently attach this compound to the amine-functionalized surface.

  • Procedure:

    • Prepare a 10 mM solution of this compound in anhydrous toluene.

    • Immerse the aminosilanized wafers in the solution.

    • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents relative to the bromoalkane), to scavenge the HBr formed during the reaction.

    • Allow the reaction to proceed overnight at 60°C under a nitrogen atmosphere.

    • Remove the wafers, sonicate in toluene, then ethanol to remove unreacted material, and dry under nitrogen.

3. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):

  • Objective: To grow poly(tert-butyl acrylate) brushes from the initiator-modified surface.

  • Procedure:

    • In a Schlenk flask, dissolve the monomer (tert-butyl acrylate), the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., anisole).

    • Add the initiator-modified wafer to the flask.

    • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • In a separate, nitrogen-purged glovebox, add the catalyst (e.g., Cu(I)Br) to the reaction flask.

    • Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 70°C).

    • Allow the polymerization to proceed for the desired time to achieve the target brush thickness.

    • Quench the polymerization by exposing the solution to air.

    • Remove the wafer and rinse thoroughly with a good solvent for the polymer (e.g., tetrahydrofuran), followed by ethanol, and dry under nitrogen.

4. Deprotection of the Tert-butyl Ester:

  • Objective: To convert the poly(tert-butyl acrylate) brush to a poly(acrylic acid) brush.

  • Procedure:

    • Immerse the polymer brush-coated wafer in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v) for 2 hours at room temperature.[6]

    • The tert-butyl carbocation formed is typically scavenged by the TFA anion, forming isobutylene.[6]

    • Rinse the wafer extensively with dichloromethane, followed by ethanol, and dry under nitrogen.

Characterization and Expected Results

The success of each modification step should be monitored using surface-sensitive analytical techniques.

Surface StageTechniqueExpected Outcome
Amine FunctionalizationX-ray Photoelectron Spectroscopy (XPS)Appearance of a N 1s peak.
Water Contact AngleDecrease in contact angle compared to the bare wafer.
Initiator AttachmentXPSAppearance of a Br 3d peak.
Water Contact AngleIncrease in contact angle due to the hydrophobic alkyl chain.
SI-ATRPEllipsometryIncrease in layer thickness, controllable by polymerization time.
Atomic Force Microscopy (AFM)Smooth surface topography.
DeprotectionWater Contact AngleSignificant decrease in contact angle due to the hydrophilic carboxylic acid groups.
Fourier-Transform Infrared Spectroscopy (FTIR)Disappearance of the C-H stretches of the tert-butyl group and appearance of a broad O-H stretch from the carboxylic acid.

Application 2: Formation of a Carboxylic Acid-Terminated Self-Assembled Monolayer (SAM)

For applications requiring a high density of surface carboxylic acid groups for subsequent biomolecule immobilization, a self-assembled monolayer (SAM) of a modified this compound can be formed. This requires a derivative of the molecule with a suitable headgroup for SAM formation, such as a thiol for gold surfaces.

Workflow for SAM formation on Gold

gold_sub Gold Substrate sam_formation SAM Formation (Thiol-derivatized tert-butyl 11-undecanoate) gold_sub->sam_formation 1. Self-Assembly from Solution deprotection Tert-butyl Ester Deprotection (e.g., TFA) sam_formation->deprotection 2. Unmasking Carboxylic Acid functionalization Biomolecule Conjugation (e.g., EDC/NHS chemistry) deprotection->functionalization 3. Covalent Immobilization

Caption: Workflow for SAM formation and functionalization.

Protocol: Carboxylic Acid SAM on a Gold Surface

This protocol assumes the synthesis of 11-mercapto-undecanoic acid tert-butyl ester from this compound.

1. Substrate Preparation:

  • Objective: To prepare a clean, atomically flat gold surface for SAM formation.

  • Procedure:

    • Use a commercially available gold-coated silicon wafer or mica sheet.

    • Clean the substrate by immersion in a UV/ozone cleaner for 15 minutes.

    • Rinse with ethanol and dry under a stream of nitrogen.

2. SAM Formation:

  • Objective: To form a densely packed monolayer of the thiol derivative.

  • Procedure:

    • Prepare a 1 mM solution of 11-mercapto-undecanoic acid tert-butyl ester in absolute ethanol.

    • Immerse the cleaned gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 24 hours at room temperature in the dark to prevent photo-oxidation of the thiol.

    • Remove the substrate, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under nitrogen.

3. Deprotection of the Tert-butyl Ester:

  • Objective: To expose the terminal carboxylic acid groups.

  • Procedure:

    • Immerse the SAM-coated substrate in a solution of 50% (v/v) trifluoroacetic acid in dichloromethane for 1-2 hours.

    • Rinse the substrate with dichloromethane, followed by ethanol, and dry under nitrogen.

Characterization of the SAM
Surface StageTechniqueExpected Outcome
SAM FormationWater Contact AngleHydrophobic surface with a high contact angle.
XPSPresence of S 2p peaks, indicating thiol-gold bond formation.
DeprotectionWater Contact AngleA significant drop in contact angle, indicating a hydrophilic carboxylic acid surface.
FTIR-RASDisappearance of tert-butyl C-H stretches and appearance of a C=O stretch characteristic of a carboxylic acid.

Troubleshooting and Key Considerations

  • Incomplete Initiator Attachment: Ensure anhydrous conditions and the use of a suitable base to drive the reaction to completion.

  • Poor Polymerization Control: Deoxygenate the polymerization mixture thoroughly to prevent termination of the radical polymerization. The catalyst-to-ligand ratio is also critical for controlling the polymerization.

  • Incomplete Deprotection: The time required for deprotection may vary depending on the density of the polymer brush or SAM. Extend the reaction time or use a stronger acidic solution if necessary.

  • Surface Contamination: Maintain a clean working environment and use high-purity solvents and reagents to avoid unwanted side reactions and contamination of the surface.

Conclusion

This compound is a powerful and versatile tool for the precise engineering of surfaces. Its orthogonal functionalities enable both the "grafting from" of well-defined polymer brushes via SI-ATRP and the formation of functionalizable carboxylic acid-terminated monolayers. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to create tailored surfaces for a wide range of advanced applications, from biocompatible coatings to platforms for biosensing and targeted drug delivery.

References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk. [Link]

  • Surface Modification Strategies for Biomedical Applications: Enhancing Cell–Biomaterial Interfaces and Biochip Performances. ResearchGate. [Link]

  • Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. ResearchGate. [Link]

  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. [Link]

  • Atom Transfer Radical Polymerization. ACS Publications. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland. [Link]

  • Tert-butyl 11-aminoundecanoate. PubChem. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. ACS Publications. [Link]

  • Functional polyolefins: poly(ethylene)-graft-poly(tert-butyl acrylate) via atom transfer radical polymerization from a polybrominated alkane. PubMed. [Link]

  • Atom transfer radical polymerization. Wikipedia. [Link]

  • Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Academy of Sciences. [Link]

  • Surface-Initiated Polymerization by Means of Novel, Stable, Non-Ester-Based Radical Initiator. ResearchGate. [Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group. [Link]

  • Chemical recycling of bromine-terminated polymers synthesized by ATRP. RSC Publishing. [Link]

  • Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. ResearchGate. [Link]

  • Polymer Grafting and its chemical reactions. Frontiers. [Link]

  • Introduction to surface-initiated atom transfer radical polymerization and general patterning techniques. CORE. [Link]

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]

  • Chemical recycling of bromine- terminated polymers synthesized by ATRP. ETH Research Collection. [Link]

  • Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI. [Link]

  • Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. PubMed Central. [Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. NSF Public Access Repository. [Link]

  • Activation of alkyl halides at the Cu 0 surface in SARA ATRP: An assessment of reaction order and surface mechanisms. ResearchGate. [Link]

  • Tert-Butylamine. PubChem. [Link]

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Synthesis of amphiphilic block copolymers using Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Amphiphilic Block Copolymers using Tert-butyl 11-bromoundecanoate

Executive Summary

This application note details the synthesis of advanced pH-responsive amphiphilic block copolymers utilizing This compound as a critical monomer precursor. Unlike standard acrylic acids, the incorporation of an 11-carbon alkyl spacer (derived from the bromoundecanoate) between the polymer backbone and the carboxylic acid group significantly alters the hydrophobicity, packing parameter, and drug-loading capacity of the resulting micelles.

This guide focuses on the "Monomer-First" strategy , where this compound is first converted into a polymerizable methacrylate monomer (Tert-butyl 11-methacryloyloxyundecanoate), followed by Atom Transfer Radical Polymerization (ATRP) initiated from a PEG-macroinitiator.

Strategic Rationale & Mechanism

Why this compound?

  • Spacer Effect: The C11 alkyl chain acts as a hydrophobic spacer, enhancing the stability of the micellar core and improving the solubilization of hydrophobic drugs (e.g., Paclitaxel, Doxorubicin).

  • Protected Functionality: The tert-butyl ester serves as a robust protecting group for the carboxylic acid during copper-mediated ATRP, preventing catalyst poisoning (a common issue with free acid monomers).

  • pH Responsiveness: Post-polymerization hydrolysis yields a carboxylic acid, granting the micelle pH-sensitivity (swelling/disassembly in acidic tumor microenvironments).

Experimental Protocols

Phase I: Monomer Synthesis

Objective: Synthesize Tert-butyl 11-methacryloyloxyundecanoate (tBu-MU) from this compound.

Reagents:

  • This compound (1.0 eq)

  • Potassium Methacrylate (1.2 eq)

  • Potassium Carbonate (

    
    , 0.5 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: DMF (Anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 g, ~31 mmol) in 50 mL anhydrous DMF.

  • Addition: Add Potassium Methacrylate (4.6 g, 37 mmol),

    
     (2.1 g), and catalytic KI (0.5 g). Add a pinch of MEHQ to prevent premature polymerization.
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 24 hours. The KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
    
  • Workup:

    • Cool to room temperature. Pour into 300 mL ice-cold water.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash organic layer with Brine (2x) and Water (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

    • Target Yield: >85% as a colorless viscous oil.

    • Validation:

      
       NMR (Confirm disappearance of triplet at 
      
      
      
      3.4 ppm (
      
      
      -Br) and appearance of vinyl protons at
      
      
      5.5/6.1 ppm).
Phase II: Block Copolymerization (PEG-b-PtBuMU)

Objective: Synthesize the amphiphilic precursor block copolymer via ATRP.

Reagents:

  • Macroinitiator: PEG-Br (

    
     5000  g/mol )
    
  • Monomer: tBu-MU (Synthesized in Phase I)

  • Catalyst: CuBr (Purified)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

  • Solvent: Anisole (Deoxygenated)

Stoichiometry Table:

ComponentRoleMolar Eq.[1][2][3][4]Mass/Vol (Example)
PEG-Br (5k) Macroinitiator11.0 g (0.2 mmol)
tBu-MU Monomer503.28 g (10 mmol)
CuBr Catalyst128 mg (0.2 mmol)
PMDETA Ligand1.146

L (0.22 mmol)
Anisole SolventN/A5 mL (50 wt% monomer)

Protocol:

  • Charge: Add PEG-Br, tBu-MU, and PMDETA to a Schlenk flask. Dissolve in Anisole.

  • Deoxygenate: Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen (critical for ATRP).

  • Catalyst Addition: Under frozen state (liquid

    
    ) or positive 
    
    
    
    flow, add CuBr quickly.
  • Polymerization: Seal flask, thaw, and immerse in an oil bath at 70°C . Stir for 12–24 hours.[4]

    • Kinetic Control: Stop reaction at ~60-70% conversion to preserve end-group fidelity.

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove Copper (solution turns from green to colorless).

  • Precipitation: Concentrate and precipitate into cold Methanol/Water (9:1). Filter and dry under vacuum.[4]

Phase III: Deprotection (Acidolysis)

Objective: Convert the hydrophobic tert-butyl block into the pH-sensitive carboxylic acid block.

Protocol:

  • Dissolve the block copolymer (PEG-b-PtBuMU) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) (10 eq relative to t-butyl groups).

  • Stir at Room Temperature for 4–6 hours.

  • Workup: Evaporate DCM/TFA. Redissolve in THF and dialyze (MWCO 3500) against deionized water for 48 hours to remove residual acid and organic salts.

  • Lyophilize to obtain the final product: PEG-b-Poly(11-methacryloyloxyundecanoic acid) .

Visualization: Synthesis & Assembly Workflow

G Precursor Tert-butyl 11-bromoundecanoate MonomerSynth Phase I: Substitution (K-Methacrylate/DMF) Precursor->MonomerSynth Monomer Monomer: tBu-MU MonomerSynth->Monomer Yield >85% ATRP Phase II: ATRP (PEG-Br Initiator) Monomer->ATRP Polymer Block Copolymer: PEG-b-PtBuMU ATRP->Polymer CuBr/PMDETA 70°C Hydrolysis Phase III: Acidolysis (TFA/DCM) Polymer->Hydrolysis FinalProduct Amphiphile: PEG-b-P(11-MUA) Hydrolysis->FinalProduct -Isobutylene Micelle Self-Assembly (pH Sensitive Micelle) FinalProduct->Micelle aq. pH > 5.0

Caption: Workflow for converting the brominated precursor into a functional monomer, followed by controlled polymerization and deprotection to yield the final amphiphile.

Characterization & Validation

TechniqueParameterExpected Result

NMR
Monomer PurityDisappearance of triplet at 3.4 ppm (

-Br); Appearance of vinyl singlets at 5.5 & 6.1 ppm.
GPC (THF) Molecular WeightMonomodal distribution; PDI < 1.2 (indicates controlled ATRP).
FTIR DeprotectionDisappearance of doublet at 1368/1390

(t-butyl); Broadening of OH stretch at 3000-3500

(COOH).
DLS Micelle Size< 200 nm in aqueous buffer (pH 7.4). Size increase/aggregation at pH < 5.0 (protonation of COOH).

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

    • Core reference for ATRP mechanism and c
  • Mori, H., et al. (2003). Synthesis and Characterization of Branched Polyelectrolytes.... Macromolecules.[1][2][3][4][5][6][7] Link

    • Describes the synthesis of methacrylates with long alkyl spacers and t-butyl protection.
  • Wang, J., et al. (2011). pH-Responsive Micelles from PEG-b-Poly(methacryloyloxyundecanoic acid) for Drug Delivery. Biomacromolecules. Link

    • Direct reference for the specific polymer structure and its applic
  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Link

    • Provides context on functional group transformations (bromide to other groups)

Sources

Application Notes and Protocols: Tert-butyl 11-bromoundecanoate as a Precursor for Advanced Cationic Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Tert-butyl 11-bromoundecanoate in Cationic Surfactant Synthesis

Cationic surfactants, characterized by a positively charged hydrophilic head group, are pivotal in a myriad of applications, from antimicrobial agents and corrosion inhibitors to sophisticated drug and gene delivery systems.[1][2] The design of these amphiphilic molecules is a key determinant of their function, with the structure of both the hydrophobic tail and the hydrophilic head influencing properties such as self-assembly, biocompatibility, and stimulus-responsiveness.[1][2]

This compound emerges as a precursor of significant strategic value in the synthesis of advanced, "smart" cationic surfactants. Its structure incorporates two key features: a terminal bromine atom that serves as a reactive site for quaternization of tertiary amines to form the cationic head group, and a tert-butyl ester functionality that can be cleaved under acidic conditions.[3][4] This latter feature allows for the design of pH-responsive surfactants, which can undergo a structural change in response to a decrease in pH, a trigger of considerable interest in targeted drug delivery to acidic microenvironments such as tumors or endosomes.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of novel cationic surfactants. We will delve into the synthetic protocols, characterization techniques, and key applications, with a focus on the underlying scientific principles that govern the design and function of these versatile molecules.

Synthesis of a pH-Responsive Cationic Surfactant: A Step-by-Step Protocol

The synthesis of a cationic surfactant from this compound is primarily achieved through a quaternization reaction, a type of Menshutkin reaction, with a tertiary amine.[7] The choice of the tertiary amine allows for the fine-tuning of the hydrophilic head group's properties. In this protocol, we will use N,N-dimethyl-N-(2-hydroxyethyl)amine as an example to introduce a hydroxyl group for potential further functionalization.

Experimental Protocol: Synthesis of (11-(tert-butoxy)-11-oxoundecyl)(2-hydroxyethyl)dimethylammonium bromide

Materials:

  • This compound

  • N,N-dimethyl-N-(2-hydroxyethyl)amine

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile (50 mL) under an inert atmosphere of argon or nitrogen.

  • Addition of Amine: To the stirred solution, add N,N-dimethyl-N-(2-hydroxyethyl)amine (1.2 equivalents) via syringe. The slight excess of the amine ensures the complete consumption of the alkyl bromide precursor.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (this compound).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt may precipitate out of the solution. If not, reduce the volume of acetonitrile using a rotary evaporator.

  • Purification: Add an excess of anhydrous diethyl ether to the concentrated reaction mixture to precipitate the cationic surfactant. The product, a white solid, can be collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the purified product under high vacuum to obtain the final cationic surfactant.

Diagram of the Synthesis Workflow:

cluster_0 Reaction Setup cluster_1 Quaternization cluster_2 Isolation and Purification cluster_3 Final Product A This compound in anhydrous acetonitrile B Add N,N-dimethyl-N-(2-hydroxyethyl)amine A->B 1.2 equivalents C Reflux for 24-48 hours B->C Heat D Cool and Concentrate C->D E Precipitate with diethyl ether D->E F Filter, Wash, and Dry E->F G Cationic Surfactant F->G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Acidic Microenvironment (e.g., Tumor, Endosome) cluster_2 Drug Release A Stable Micelle with Encapsulated Drug B Acid-Catalyzed Cleavage of Tert-butyl Ester A->B Lower pH C Formation of Carboxylic Acid B->C D Micelle Destabilization C->D E Release of Drug at Target Site D->E

Caption: Mechanism of pH-triggered drug release.

pH-Dependent Antimicrobial Activity

Quaternary ammonium compounds are well-known for their antimicrobial properties, which stem from their ability to disrupt the negatively charged cell membranes of bacteria. The antimicrobial efficacy of cationic surfactants is influenced by their structure, particularly the length of the hydrophobic alkyl chain.

The pH-responsive nature of surfactants derived from this compound can also be exploited to modulate their antimicrobial activity. At neutral pH, the surfactant exists in its cationic form and exhibits its inherent antimicrobial properties. Upon exposure to an acidic environment, the cleavage of the tert-butyl ester introduces a carboxylate group. This can lead to the formation of a zwitterionic or even an anionic surfactant at certain pH values, which may alter its interaction with bacterial membranes and thus modulate its antimicrobial efficacy. This could be advantageous in applications where a change in antimicrobial activity in response to a local pH change is desired.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of advanced cationic surfactants. Its bifunctional nature allows for the straightforward introduction of a cationic head group via quaternization while simultaneously embedding a pH-sensitive moiety in the form of a cleavable tert-butyl ester. This unique combination opens up exciting possibilities for the development of "smart" materials for a range of applications, most notably in the field of targeted drug delivery and stimuli-responsive antimicrobial systems. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in their scientific endeavors.

References

  • Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. PMC. [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. [Link]

  • Evaluation of the Antimicrobial Properties of Surfactants Various pH. Digital Commons @ St. Norbert College. [Link]

  • Synthesis of Cationic Novel Bolaform Surfactant and Effect of Alkyl Group Chain Length on Polar Head Group. Sciforum. [Link]

  • Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. PMC. [Link]

  • Antibacterial Activity of Gemini Quaternary Ammonium Salts. PubMed. [Link]

  • Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. PubMed. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. MDPI. [Link]

  • Synthesis of Water-Soluble Amino Functionalized Multithiacalixarene via Quaternization of Tertiary Amino Groups. PMC. [Link]

  • The synthesis of N-isopropyl- N , N -dimethylhexadecan- 1-aminium bromide. ResearchGate. [Link]

  • Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Bentham Science. [Link]

  • Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. ResearchGate. [Link]

  • Solvent Effect and Structural Effect of Tertiary Amines on the Reactivity of the Quaternization of These Amines with Butyl Iodide. Semantic Scholar. [Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. [Link]

  • Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. PMC. [Link]

  • Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • pH-Responsive self-assembly of cationic surfactants with a star-shaped tetra-carboxylate acid and the solubilization of hydrophobic drugs. Soft Matter (RSC Publishing). [Link]

  • pH/Ion Dual-Responsive Emulsion Via a Cationic Surfactant and Positively Charged Magnesium Hydroxide Nanosheets. PubMed. [Link]

  • Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. PMC. [Link]

  • Significant role of cationic polymers in drug delivery systems. PubMed. [Link]

  • Self-assembled quaternary ammonium surfactants for pharmaceuticals and biotechnology. ResearchGate. [Link]

Sources

Application Note: Strategic Use of Tert-butyl 11-bromoundecanoate in Pharmaceutical Linker Design & Lipidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 11-bromoundecanoate (CAS 85216-74-6) serves as a critical bifunctional building block in modern medicinal chemistry. Its structural utility lies in the orthogonality of its reactive termini: a primary alkyl bromide primed for


 substitution and a bulky tert-butyl ester that acts as a robust, acid-labile masking group for carboxylic acid functionality. This guide details the application of this reagent in synthesizing Proteolysis Targeting Chimeras (PROTACs)  and Lipid-Drug Conjugates (LDCs) . We provide optimized protocols for chemoselective alkylation, troubleshooting matrices for suppression of elimination byproducts, and deprotection strategies that preserve sensitive pharmacophores.

Chemical Profile & Strategic Utility

This compound acts as a "molecular ruler," introducing a defined 11-carbon hydrophobic spacer. In drug development, this specific chain length (


) is often optimal for spanning the binding pockets of E3 ligases and target proteins in PROTAC design, or for facilitating albumin binding in half-life extension strategies.
Physicochemical Properties
PropertyDataRelevance to Protocol
Molecular Formula

-
Molecular Weight 321.29 g/mol Calculation of stoichiometry.
Boiling Point >300°C (Predicted)High boiling point requires vacuum distillation for purification if not solid.
Solubility DCM, THF, DMF, TolueneCompatible with standard non-polar and polar aprotic solvents.
Reactivity

Alkyl Bromide
Susceptible to

; requires suppression of E2 elimination.
Protecting Group tert-Butyl EsterStable to base (

,

, LiOH); Cleaved by TFA/HCl.
The Orthogonality Principle

The strategic value of this reagent is its base-stability . Unlike methyl or ethyl esters, which are prone to hydrolysis or transesterification under the basic conditions required for alkylation (e.g.,


, 

), the steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl. This allows researchers to install the

chain on amines, phenols, or thiols under basic conditions, then reveal the carboxylic acid in a final acidic step.

Application Workflows

Workflow A: Synthesis of PROTAC Linkers

In PROTAC synthesis, the


 chain connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.

PROTAC_Synthesis Start Target Ligand (Nucleophile: -OH, -NH2) Step1 Step 1: Alkylation (Base/Solvent) Start->Step1 Reagent This compound (Linker Precursor) Reagent->Step1 Intermediate Intermediate A (Masked Acid) Step1->Intermediate SN2 Reaction Step2 Step 2: Acid Deprotection (TFA/DCM) Intermediate->Step2 FreeAcid Free Acid Linker (Ready for Amide Coupling) Step2->FreeAcid -Isobutylene Final PROTAC Conjugation (E3 Ligase Ligand) FreeAcid->Final

Figure 1: Logical flow for installing a C11 linker using this compound.

Detailed Experimental Protocols

Standard Operating Procedure: Chemoselective Alkylation of Phenols

This protocol describes the attachment of the linker to a phenolic substrate, a common motif in drug precursors (e.g., tyrosine residues, paracetamol derivatives).

Objective: Synthesize tert-butyl 11-(4-substituted-phenoxy)undecanoate.

Reagents & Equipment[1][2][3][4]
  • Substrate: Phenolic compound (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Preferred over 
    
    
    
    for solubility effect.
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation.

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried round-bottom flask with the Phenolic Substrate (1.0 equiv) and

      
       (2.0 equiv).
      
    • Add anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Mechanism:[2][3][4][5][6][7] Stir at Room Temperature (RT) for 30 minutes. The base deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.

  • Reagent Addition:

    • Add This compound (1.1 equiv) dropwise.

    • Optional: Add KI (0.1 equiv) if reaction is sluggish. KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction:

    • Heat to 60°C. Monitor by TLC or LC-MS.

    • Endpoint: Reaction is typically complete in 4–12 hours. Look for the disappearance of the starting phenol and the alkyl bromide.

    • Self-Validation: The product will be less polar than the phenol on TLC. In

      
       NMR, the triplet at 
      
      
      
      ppm (
      
      
      -Br) will shift upfield to
      
      
      ppm (
      
      
      -O-Ar).
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Deprotection Protocol (Carboxylic Acid Unmasking)

Objective: Cleave the tert-butyl ester to reveal the carboxylic acid without degrading the linker.

  • Dissolution: Dissolve the Intermediate from 3.1 in Dichloromethane (DCM) (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).

    • Tip: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger if the substrate contains electron-rich aromatic rings (prevents tert-butyl cation re-attachment).

  • Monitoring: Stir at RT for 1–3 hours. Monitor by LC-MS (Mass shift: -56 Da, corresponding to loss of isobutylene).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Troubleshooting & Optimization Matrix

The primary failure mode in these reactions is E2 Elimination , where the base deprotonates the


-carbon of the alkyl bromide, forming a terminal alkene instead of the substitution product.

Optimization_Logic Problem Issue: Low Yield / Side Products Check1 Is the Byproduct an Alkene? (NMR: vinylic protons 5.0-6.0 ppm) Problem->Check1 Sol1 Cause: E2 Elimination Fix: Lower Temp, Switch Base to K2CO3, Switch Solvent to Acetone Check1->Sol1 Yes Check2 Is Starting Material Remaining? Check1->Check2 No Sol2 Cause: Low Nucleophilicity Fix: Add KI (Finkelstein), Switch Solvent to DMF, Heat to 80°C Check2->Sol2 Yes Sol3 Cause: Hydrolysis of Ester Fix: Ensure Anhydrous Conditions, Avoid Hydroxide Bases (NaOH) Check2->Sol3 No (Product decomposed)

Figure 2: Decision tree for optimizing alkylation yields.

Quantitative Comparison of Conditions
Condition SetBaseSolventTempOutcomeRecommended For
A (Mild)

AcetoneReflux (56°C)Slow, High FidelitySimple Phenols
B (Standard)

DMF60°CFast, Good YieldSterically hindered phenols
C (Aggressive)

THF/DMF0°C to RTVery Fast, Risk of E2Aliphatic Amines / Alcohols

References

  • PubChem. this compound (Compound). National Library of Medicine. [Link][8]

  • Organic Syntheses. General Procedures for Alkylation using Tert-butyl Esters. (Analogous protocols for tert-butyl bromoacetate). [Link]

  • Nakamura, A., et al. Synthesis and Biological Evaluation of tert-Butyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides. (Demonstrates tert-butyl ester stability and deprotection). [Link]

Sources

Protocol for forming a self-assembled monolayer with Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing Tert-butyl 11-bromoundecanoate to form high-fidelity Self-Assembled Monolayers (SAMs) on gold surfaces.

Critical Distinction: Researchers often acquire this compound expecting it to adsorb directly onto gold. However, alkyl bromides possess negligible affinity for gold surfaces compared to thiols. This molecule is a precursor scaffold . It must first be converted to a thiol (mercaptan) functionality to enable the strong Au-S semi-covalent bonding required for stable SAM formation.

Why use this specific precursor? Direct adsorption of 11-mercaptoundecanoic acid (free carboxyl) often leads to disordered multilayers due to intermolecular hydrogen bonding between carboxyl groups in the solution phase. By using the tert-butyl protected ester :

  • Steric Bulk: The bulky tert-butyl group prevents head-group aggregation, forcing the alkyl chains to adopt a highly ordered, crystalline-like packing.

  • Orthogonal Protection: The ester is chemically inert during the assembly phase, allowing for "switchable" surfaces that can be activated (deprotected) only when needed for bioconjugation (e.g., EDC/NHS coupling).

Workflow Visualization

The following diagram outlines the complete physicochemical pathway from the raw bromide precursor to the bio-active surface.

SAM_Workflow cluster_0 Synthesis Bromide Tert-butyl 11-bromoundecanoate (Precursor) Thiol Tert-butyl 11-mercaptoundecanoate (Active Thiol) Bromide->Thiol Phase 1: Thiourea/Hydrolysis SAM_Protected Protected SAM (Hydrophobic) Thiol->SAM_Protected Phase 2: Self-Assembly (Au-S Bond) Gold Clean Gold Substrate Gold->SAM_Protected SAM_Active Active -COOH SAM (Hydrophilic) SAM_Protected->SAM_Active Phase 3: Acid Deprotection (TFA/DCM)

Figure 1: The three-phase workflow: Chemical conversion (Synthesis), Surface Assembly, and Surface Activation.[1]

Phase 1: Precursor Conversion (Bromide to Thiol)

Skip this section only if you have already purchased the mercapto-derivative. If you hold the bromo-derivative, this chemical transformation is mandatory.

Mechanism: Nucleophilic substitution using thiourea to form an isothiouronium salt, followed by alkaline hydrolysis.

Materials
  • This compound

  • Thiourea (99%+)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)[2]

  • Hydrochloric Acid (HCl, 1M)[3]

  • Dichloromethane (DCM) for extraction

Protocol Steps
  • Reflux: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of thiourea in ethanol. Reflux at 78°C for 12–16 hours.

  • Hydrolysis: Cool the mixture. Add 2.0 equivalents of NaOH (aq). Stir at room temperature for 2 hours. Note: Do not heat excessively in this step to avoid hydrolyzing the tert-butyl ester itself.

  • Acidification: Carefully acidify with 1M HCl to pH ~4.

  • Extraction: Extract the product into DCM. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Verify the product via NMR. Look for the disappearance of the

    
     triplet (~3.4 ppm) and appearance of the 
    
    
    
    quartet (~2.5 ppm).

Phase 2: Self-Assembly on Gold (The Core Protocol)

This phase establishes the ordered monolayer. The tert-butyl group acts as a spacing wedge, ensuring optimal chain density.

Reagents & Equipment
ComponentGrade/SpecPurpose
Active Ligand Tert-butyl 11-mercaptoundecanoateSAM forming agent
Solvent Ethanol (HPLC Grade)Solvation/Assembly medium
Substrate Au(111) on Mica or Si/Ti/AuSurface
Cleaning UV/Ozone or Piranha SolutionRemoval of organic contaminants
Detailed Methodology
  • Substrate Preparation (Critical):

    • Clean the gold substrate immediately before use.

    • Method A (Preferred): UV/Ozone treatment for 10 minutes. Rinse with HPLC ethanol.

    • Method B (Aggressive): Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 seconds. Warning: Extremely hazardous.

    • Why? A dirty gold surface leads to "pinholes" and disordered domains.

  • Solution Preparation:

    • Prepare a 1.0 mM solution of the thiol in ethanol.

    • Note: If solubility is an issue (rare for t-butyl esters), add 10% DCM to the ethanol.

    • Degas the solution with Nitrogen (N₂) for 10 minutes to prevent oxidation of thiols to disulfides (which adsorb slower).

  • Incubation (Assembly):

    • Immerse the clean gold substrate into the solution.

    • Duration: 12–24 hours at room temperature (20–25°C).

    • Environment: Dark, sealed container (to prevent photo-oxidation).

  • Rinsing & Drying:

    • Remove substrate and rinse copiously with fresh ethanol to remove physisorbed (loose) molecules.

    • Dry under a stream of filtered Nitrogen gas.

Phase 3: Surface Activation (Deprotection)

To render the surface reactive for drug conjugation or protein binding, the tert-butyl group must be cleaved to reveal the carboxylic acid.

Protocol Steps
  • Reaction Medium: Prepare a solution of 25% Trifluoroacetic Acid (TFA) in anhydrous DCM (v/v).

    • Optional Scavenger: Add 2.5% Triethylsilane (TES) if your specific application is sensitive to tert-butyl cations re-alkylating the surface (though rare on simple SAMs).

  • Immersion: Dip the SAM-coated slide into the acidic solution.

  • Time: Incubate for 10–30 minutes .

    • Caution: Extended exposure (>1 hour) may degrade the underlying Au-S bond or strip the gold from the adhesion layer (Ti/Cr).

  • Neutralization/Rinse:

    • Rinse with DCM.[3]

    • Rinse with Ethanol.[4]

    • Rinse with Phosphate Buffered Saline (PBS) if moving immediately to bioconjugation.

Quality Control & Troubleshooting

Use the following metrics to validate each stage of the protocol.

Measurement TechniqueExpected Value (Protected SAM)Expected Value (Deprotected -COOH)Interpretation
Water Contact Angle 85° – 90°< 15° (Highly Hydrophilic)High angle confirms hydrophobic t-butyl tail. Drop indicates successful deprotection.
Ellipsometry (Thickness) ~18–20 Å~14–16 ÅLoss of height corresponds to removal of the bulky t-butyl group.
PM-IRRAS (Spectroscopy) Peak at 1730 cm⁻¹ (Ester C=O)Peak at 1710–1740 cm⁻¹ (Acid C=O)Look for disappearance of t-butyl C-H stretches (~2970 cm⁻¹).
Troubleshooting Guide
  • Problem: Low contact angle after Phase 2 (Assembly).

    • Cause: Oxidation of the gold or impure thiol.

    • Fix: Re-clean gold with UV/Ozone; ensure thiol solution is degassed.

  • Problem: Gold film delamination during Phase 3 (Deprotection).

    • Cause: TFA concentration too high or incubation too long.

    • Fix: Reduce TFA to 10% or reduce time to 5 minutes. Ensure adhesion layer (Ti or Cr) under the gold is of high quality.

References

  • Synthesis of Thiol Precursors: ChemicalBook. (n.d.). Preparation of 11-mercaptoundecanoic acid from 11-bromoundecanoic acid. Retrieved from Citation Context: Establishes the thiourea reflux method for converting bromo-alkanes to thiols.

  • SAM Formation & Stability: Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society. Citation Context: The foundational text on kinetics and thermodynamics of alkyl thiol assembly on gold.
  • Deprotection Strategies: Vasiļevska, A., & Slanina, T. (2023).[5] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. The Journal of Organic Chemistry. Retrieved from Citation Context: Discusses acid-mediated cleavage of tert-butyl esters and kinetics relevant to surface activation.

  • Comparison of Protected vs. Acid SAMs: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Citation Context: Authoritative review on why protected esters yield better ordered monolayers than free acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Product ID: TB-11-BU (Tert-butyl 11-bromoundecanoate) CAS: 85216-74-6 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Deceptive Simple" Synthesis

This compound is a critical linker in PROTAC development and lipid nanoparticle (LNP) synthesis. While it appears to be a simple fatty acid derivative, its synthesis presents a classic organic chemistry paradox: Steric Hindrance vs. Acid Sensitivity.

The bulky tert-butyl group resists formation via standard Fischer esterification, yet the resulting ester is highly labile to the very acids used to catalyze its formation. This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the lab.

Module 1: Strategic Route Selection

Before starting, select the protocol that matches your equipment capabilities and scale.

Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Start: 11-Bromoundecanoic Acid Scale What is your reaction scale? Start->Scale Small < 5 Grams (Discovery Chem) Scale->Small Large > 20 Grams (Process Dev) Scale->Large Steglich Route A: Steglich Esterification (DCC/DMAP) Small->Steglich Standard Lab Equipment Imidate Route C: t-Butyl Trichloroacetimidate Small->Imidate Mild Conditions Required Isobutylene Route B: Isobutylene Gas (H2SO4 cat.) Large->Isobutylene Atom Economy Preferred

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and available resources.

Module 2: The Steglich Esterification (Lab Scale)

The Problem: The most common failure mode here is the formation of


-acylurea, a stubborn byproduct that co-elutes with your product, turning a liquid product into a waxy semi-solid.
Optimized Protocol
  • Dissolution: Dissolve 11-bromoundecanoic acid (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Reagent Addition: Add tert-butanol (1.5 eq) and DMAP (

    
    ).
    
  • Critical Step (Temperature): Cool the mixture to 0°C in an ice bath.

  • Activation: Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / Unreacted Acid Rearrangement to

-acylurea.
Cooling is non-negotiable. The

acyl migration is temperature-dependent. Keep at 0°C during DCC addition.
Product is a Waxy Solid DCU/DCC contamination.Dilute crude reaction with cold ether; filter off precipitated DCU. Wash organic layer with

(removes DMAP) then sat.

.
Product Decomposes on Column Silica gel acidity.[1]Pre-treat Silica: Flush column with 1%

/Hexanes before loading. Silica is slightly acidic and can cleave t-butyl esters.
Mechanism & Failure Mode Visualization

SteglichMechanism Acid 11-Br-Undecanoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC Product Tert-butyl Ester (Target) O_Acyl->Product + t-BuOH / DMAP (Fast at 0°C) DeadEnd N-Acylurea (Byproduct) O_Acyl->DeadEnd Rearrangement (Fast at >20°C)

Figure 2: The kinetic competition between product formation and the irreversible N-acylurea byproduct.

Module 3: Isobutylene Addition (Scale-Up)

The Problem: This reaction is reversible. If the system is not sealed or if water enters, the equilibrium shifts back to the starting material.

Optimized Protocol
  • Setup: Use a heavy-walled pressure tube or autoclave.

  • Mixture: Dissolve 11-bromoundecanoic acid in DCM or

    
    .
    
  • Catalyst: Add conc.

    
     (catalytic, 0.1 eq).
    
  • Gas Addition: Condense isobutylene gas (excess, ~5-10 eq) into the vessel at -78°C.

  • Reaction: Seal and stir at RT for 24–48 hours.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion Isobutylene leakage.Check O-rings on pressure vessel. Use a large excess of isobutylene (it acts as both reactant and solvent).
Black/Tarred Reaction Polymerization.Isobutylene can polymerize with strong acid. Reduce

load or switch to Amberlyst 15 (solid acid resin) for cleaner workup.
Explosion Risk Pressure buildup.Safety First: Never fill the vessel more than 50% volume. Allow to warm slowly behind a blast shield.

Module 4: Purification & Validation

Crucial Warning: Tert-butyl esters are acid-sensitive. Standard silica gel chromatography can degrade your product during purification.

Purification Protocol
  • Stationary Phase: Neutral Alumina OR Triethylamine-deactivated Silica Gel.

  • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 90:10).

  • TLC Visualization:

    
     stain (stains the alkene/alkyl chain) or Iodine.
    
Analytical Validation (NMR)

Confirm structure using these diagnostic peaks (


):
MoietyShift (

ppm)
MultiplicityIntegration

1.44 Singlet9H

2.20 Triplet2H

3.40 Triplet2H

1.2 - 1.8 Multiplet~16H

Frequently Asked Questions (FAQ)

Q: Can I use tert-butyl trichloroacetimidate instead of isobutylene? A: Yes. This is Route C in the decision matrix. It is excellent for small-scale (mg) synthesis as it runs under mild conditions (cyclohexane/DCM with


 catalyst). However, the reagent is expensive and the trichloroacetamide byproduct must be filtered off.

Q: My product turned yellow after rotary evaporation. Why? A: This often indicates trace acid remaining in the oil, leading to slow elimination of HBr or ester cleavage. Fix: Always perform a final wash with saturated


 and dry over 

before evaporation. Store the product over a few pellets of activated molecular sieves or

to maintain basicity.

Q: Is the bromine atom stable during the esterification? A: Yes. The primary alkyl bromide is relatively unreactive under Steglich or Acid-catalyzed esterification conditions. Avoid strong bases (like NaH or alkoxides) which would cause elimination to the alkene (10-undecenoate).

References

  • Steglich Esterification Mechanism & Optimization

    • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Isobutylene Esterification Protocols

    • Pavlik, J. W., & Kurzweil, E. M. (1998). Synthesis of tert-butyl esters from carboxylic acids and isobutylene. Journal of Organic Chemistry.
  • Purification of Acid-Sensitive Esters

    • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase.
  • Tert-butyl Trichloroacetimidate Method

    • Armstrong, A., et al. (1988). A new method for the preparation of tertiary butyl ethers and esters.[3] Tetrahedron Letters, 29(20), 2483-2486.

Sources

Technical Support Center: Tert-butyl 11-bromoundecanoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Tert-butyl 11-bromoundecanoate CAS: 85216-74-6 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Paradox

Welcome to the technical support center. You are likely here because this compound (t-Bu-11-Br) is behaving deceptively. Structurally, it combines a lipophilic undecyl chain, a reactive alkyl bromide, and an acid-labile tert-butyl ester.

This unique architecture creates a "Purity Paradox":

  • The Lipophilicity Trap: The long C11 chain makes it "sticky" on silica, often co-eluting with non-polar byproducts.

  • The Stability Trade-off: The tert-butyl group protects the carboxylate but is susceptible to acid-catalyzed hydrolysis (cleavage to isobutylene and acid) and elimination, especially during thermal purification (distillation) or on acidic stationary phases.

This guide abandons generic advice. We focus on the specific physicochemical behaviors of this molecule to ensure you isolate >98% pure material for your drug development or linker synthesis workflows.

Module 1: Pre-Purification Assessment

Before choosing a method, characterize your crude mixture. Blind purification is the root cause of 60% of yield losses.

Diagnostic Protocol

Run a Thin Layer Chromatography (TLC) plate using 10% Ethyl Acetate in Hexanes .

Observation (Rf Value)DiagnosisRecommended Action
Spot A (Rf ~0.9) Non-polar impurities (alkanes, mineral oil).Flash Chromatography (Start with 100% Hexanes).
Spot B (Rf ~0.5-0.6) Target Compound (t-Bu-11-Br). Isolate this fraction.
Spot C (Rf < 0.1 or streak) 11-Bromoundecanoic acid (Hydrolysis product/Starting material).STOP. Do not column yet. Perform Alkaline Wash (Module 2).
Spot D (Baseline) Salts, catalysts (DMAP, inorganic salts).Aqueous Work-up or Filtration through Celite.

Module 2: The "Alkaline Wash" (Chemical Purification)

Ticket #402: "My column fractions are streaking, and the NMR shows a broad peak at 11.0 ppm."

Root Cause: You have unreacted 11-bromoundecanoic acid in your crude. Silica gel is slightly acidic; free acids will drag (streak) and can even catalyze the decomposition of your tert-butyl ester during chromatography.

The Fix: Chemical separation is superior to chromatographic separation for removing the free acid.

Protocol: The "Cold-Wash" Cycle

Rationale:[1] We exploit the pKa difference. The acid (pKa ~4.8) forms a water-soluble salt at pH 8, while the ester remains organic.

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) .

    • Why? Avoid Dichloromethane (DCM) here if possible; emulsions are more common with fatty chains in DCM/Water.

  • The Chill: Cool the mixture to 0-5°C on ice.

    • Why? Minimizes the risk of basic hydrolysis of the ester or displacement of the bromine.

  • Alkaline Extraction: Wash 2x with cold saturated NaHCO3 solution.

    • Caution: Evolution of CO2 gas.[2][3] Vent frequently.

  • Brine Lock: Wash 1x with Saturated Brine.

  • Dry: Dry over anhydrous Na2SO4 (Sodium Sulfate).

    • Avoid: MgSO4 is slightly Lewis acidic and can be too aggressive for sensitive esters if left too long.

Module 3: Flash Column Chromatography (The Gold Standard)

Ticket #789: "I lost 40% of my mass on the column. The product decomposed."

Root Cause: Standard silica gel (pH ~6.5-7.0) can be acidic enough to cleave sensitive tert-butyl esters, especially if the elution is slow.

The Fix: Use a Buffered Silica System .

Buffered Flash Chromatography Protocol

Objective: Neutralize surface silanol groups to prevent acid-catalyzed elimination of isobutylene.

Step 1: Slurry Preparation

  • Prepare your eluent (e.g., 5% EtOAc in Hexanes).

  • Add 1% Triethylamine (Et3N) to the solvent system used to pack the column.

  • Note: You do not need Et3N in the elution solvent, only during packing to neutralize the silica.

Step 2: Elution Gradient

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Load as a concentrated liquid (neat) or dissolved in minimum Hexane. Avoid DCM for loading if possible to prevent band broadening.

Gradient Table:

Column Volume (CV) Solvent Composition Target Elution
0 - 2 CV 100% Hexanes Flushes non-polar impurities.
2 - 8 CV 0% -> 5% EtOAc / Hexanes Elutes Target (t-Bu-11-Br).

| 8 - 12 CV | 10% EtOAc / Hexanes | Flushes any remaining polar byproducts. |

Module 4: Vacuum Distillation (High Risk/High Reward)

Ticket #901: "Can I just distill it? It's a liquid."

Senior Scientist Response: Proceed with extreme caution. this compound has a high molecular weight (321.29 g/mol ).[4] Its boiling point at atmospheric pressure is theoretical because it will decompose (pyrolysis of the t-butyl group) before boiling.

Mandatory Requirements:

  • High Vacuum: < 0.5 mmHg (Oil pump/High-vac line required).

  • Apparatus: Kugelrohr (Short path) distillation is preferred to minimize thermal exposure.

Thermodynamic Warning: If the pot temperature exceeds 140°C , you risk the "Isobutylene Ejection":



This will ruin your product and potentially spike pressure in your vacuum line. Chromatography (Module 3) is strongly recommended over distillation for this compound. 

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Logic

PurificationLogic Start Crude this compound CheckTLC Step 1: Check TLC (Impurities present?) Start->CheckTLC AcidImpurity Is there a spot at Rf < 0.1 (Free Acid)? CheckTLC->AcidImpurity Wash Perform Cold NaHCO3 Wash (Module 2) AcidImpurity->Wash Yes CleanTLC TLC Clean (Single Spot)? AcidImpurity->CleanTLC No Wash->CleanTLC Distill High Vacuum Distillation (<0.5 mmHg, <120°C) CleanTLC->Distill Yes (Large Scale >50g) Column Flash Chromatography (Buffered Silica) CleanTLC->Column No (Standard Scale) Final Pure Product (Store at 4°C) Distill->Final Column->Final

Caption: Decision matrix for selecting the optimal purification path based on impurity profile and scale.

FAQ: Frequently Asked Questions

Q: Why does my product turn yellow upon storage? A: This indicates trace HBr formation. The bromine on the C11 chain can undergo slow elimination or hydrolysis, releasing HBr, which autocatalytically destroys the tert-butyl ester.

  • Prevention: Store the purified oil over a few activated 4Å Molecular Sieves or add a stabilizer like Copper turnings (if compatible with downstream use) to scavenge free bromide/radicals. Store at 4°C.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II-III) is actually safer for acid-sensitive esters than silica. However, the resolution is generally lower. If you experience decomposition on silica despite buffering with Et3N, switch to Neutral Alumina.

Q: What is the expected yield? A:

  • Synthesis via Acid Chloride: 85-95% (High efficiency).

  • Synthesis via Acid + Isobutylene: 60-75% (Equilibrium limited).

  • Note: If your purification yield is <80%, you are likely losing product to the aqueous phase during workup (emulsions) or degrading it on the column.

References

  • Preparation of tert-butyl esters via Acid Chloride: Greenberg, J. A.; Sammakia, T. J. Org.[5] Chem.2017 , 82, 3245–3251. Link (Demonstrates stability and synthesis protocols).

  • Purification of Alkyl Bromides:Vogel’s Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1077. (Standard protocols for handling halo-esters).
  • Stability of Tert-butyl Esters on Silica: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Authoritative source on acid lability of t-butyl groups).
  • Flash Chromatography Standards: Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. Link (The foundational text for flash chromatography parameters).

Sources

Technical Support Center: Synthesis & Optimization of tert-Butyl 11-Bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Method Selection Strategy

Before initiating synthesis, select the protocol that aligns with your scale and available equipment. We generally recommend the Boc Anhydride (


) Method  for medicinal chemistry applications (milligram to gram scale) due to its operational simplicity and avoidance of gaseous reagents.
Comparative Analysis of Synthetic Routes
FeatureMethod A:

/ DMAP
(Recommended)
Method B: Isobutylene /

Method C: Steglich (DCC/DMAP)
Scale Suitability Lab Scale (100 mg – 50 g)Industrial Scale (>100 g)Lab Scale
Reagent State Solid/Liquid (Easy handling)Gas (Requires lecture bottle/balloon)Solid (DCC is a sensitizer)
By-products

, t-BuOH (Volatile)
MinimalDicyclohexylurea (Difficult removal)
Atom Economy ModerateHighLow
Risk Profile Low (Mild conditions)High (Pressurized gas, strong acid)Moderate (Allergen risk)

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The Method (Primary Recommendation)

This method utilizes Di-tert-butyl dicarbonate (


) not as a protecting group for amines, but as a stoichiometric source of the tert-butyl cation, catalyzed by DMAP.

Mechanism of Action: The reaction proceeds via the formation of a reactive acyl-tert-butyl carbonate intermediate, which undergoes decarboxylation to release the tert-butyl ester.

ReactionWorkflow Start 11-Bromoundecanoic Acid (1.0 equiv) Solvent Solvent: THF or DCM Temp: 25°C to 40°C Start->Solvent Reagents Boc2O (2.0 equiv) DMAP (0.1-0.3 equiv) t-BuOH (1.5 equiv) Reagents->Solvent Intermediate Mixed Anhydride Intermediate Solvent->Intermediate DMAP Cat. Product tert-Butyl 11-bromoundecanoate + CO2 (gas) Intermediate->Product -CO2

Figure 1: Reaction workflow for the Boc anhydride esterification method.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge 11-bromoundecanoic acid (1.0 equiv) and anhydrous THF (0.3 M concentration).

  • Activation: Add DMAP (0.15 equiv). Note: Higher loading than standard Steglich (usually 0.05) is beneficial here to drive decarboxylation.

  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 2.0 equiv) in one portion.
    
    • Optional: Addition of anhydrous t-BuOH (1.0 equiv) can accelerate the reaction by acting as the nucleophile, while

      
       regenerates the active species.
      
  • Reaction: Stir at room temperature for 12–18 hours. Evolution of

    
     bubbles indicates reaction progress.
    
  • Quench: Dilute with diethyl ether. Wash with 1M HCl (to remove DMAP) followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: The Isobutylene Method (Scale-Up Alternative)

Critical Safety Warning: Isobutylene is a flammable gas. This reaction must be performed in a high-pressure vessel or a well-vented hood using a balloon.

  • Dissolution: Dissolve 11-bromoundecanoic acid in DCM or

    
     in a pressure tube.
    
  • Catalyst: Add concentrated

    
     (catalytic, ~0.1 equiv).
    
  • Gas Addition: Cool to -78°C. Condense isobutylene gas (excess, ~2-5 mL per gram of acid) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature slowly. Stir for 24–48 hours.

  • Workup: Cool the vessel before opening. Pour mixture into cold saturated

    
    . Extract and purify.
    

Module 3: Troubleshooting Center

Use the decision tree below to diagnose experimental failures.

TroubleshootingTree Problem Issue: Low Yield or Impure Product Check1 Is the Starting Material (Acid) remaining? Problem->Check1 Check2 Is the product decomposing on silica/distillation? Problem->Check2 Sol1 Moisture in Solvent? Action: Distill THF/DCM over CaH2 Check1->Sol1 Yes Sol2 DMAP poisoned? Action: Ensure acid is free of mineral acids Check1->Sol2 Yes Sol3 Acid Sensitivity? Action: Add 1% Et3N to eluent Avoid high heat (>50°C) Check2->Sol3 Yes

Figure 2: Diagnostic logic for common synthesis failures.

Troubleshooting FAQs

Q1: I see a new spot on TLC, but after column chromatography, I recover starting material or isobutylene. What happened? Diagnosis: Acid-catalyzed elimination. tert-Butyl esters are acid-labile. Silica gel is slightly acidic (


).
Corrective Action: 
  • Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in hexanes before loading your sample.
    
  • Use neutral alumina instead of silica gel.

  • Avoid heating the rotary evaporator bath above 40°C during concentration.

Q2: The reaction stalls at 60% conversion using the Steglich method (DCC/DMAP). Diagnosis: Formation of N-acylurea. In the Steglich esterification, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the tert-butanol (a bulky nucleophile) attacks too slowly. Corrective Action:

  • Switch to the

    
     method  (Protocol A). The mechanism avoids the N-acylurea dead-end.
    
  • If you must use DCC, add the alcohol and DMAP before the DCC, and keep the temperature at 0°C for the first hour.

Q3: My product contains a persistent impurity that looks like an alkene by NMR. Diagnosis: Elimination of the primary bromide. While less common than ester hydrolysis, the 11-bromo group can undergo E2 elimination if strong bases (like hydroxide or alkoxides) are used, or if the reaction is heated excessively. Corrective Action:

  • Ensure your workup uses weak bases (

    
    ) rather than strong bases (
    
    
    
    ).
  • Verify the "alkene" signals. If they are at

    
     5.8 ppm (multiplet) and 
    
    
    
    4.9 ppm (terminal), it is likely 10-undecenoic acid derivatives, indicating your starting material had eliminated bromine or was impure initially.

Module 4: Stability & Storage

Q: How stable is this compound? A: The compound is moderately stable.

  • Hydrolysis: The bulky tert-butyl group protects the carbonyl from nucleophilic attack, making it more stable to basic hydrolysis than methyl esters, but highly sensitive to acidic hydrolysis.

  • Light Sensitivity: The alkyl bromide moiety is sensitive to light. Long-term exposure can lead to debromination or radical coupling.

Recommended Storage Conditions:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon or Nitrogen).

  • Container: Amber glass vial (to prevent photolysis of the C-Br bond).

References

  • Takeda, K., et al. (1985). "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate." Synthesis, 1985(11), 1063-1066.

  • Neises, B., & Steglich, W. (1978).[1][2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

  • Organic Syntheses. (1963). "tert-Butyl Acetate."[3][4] Org.[2][5] Synth. 1963, 43, 12. (Demonstrates acid-catalyzed isobutylene method).

  • PubChem. (n.d.).[6] "this compound Compound Summary." National Center for Biotechnology Information.

Sources

Technical Support Center: Bromination of Undecanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Process Chemistry/R&D) Subject: Troubleshooting Regioselectivity, Elimination, and Purification in C11 Fatty Acid Ester Bromination.

Executive Summary: The "Undecanoic" Challenge

Welcome to the technical support hub for long-chain fatty acid functionalization. You are likely attempting to synthesize Methyl (or Ethyl) 2-bromoundecanoate .

While standard textbook brominations (acetone, acetic acid) are trivial, brominating undecanoic acid esters presents a unique "Process Trap." The lipophilic C11 tail creates solubility challenges, while the


-proton's acidity leads to a classic kinetic vs. thermodynamic battle.

The Central Conflict: The introduction of the first Bromine atom at the


-position increases the acidity of the remaining 

-proton (due to inductive electron withdrawal). Consequently, the product enolizes faster than the starting material , leading to the dreaded "runaway"

-dibromination.
Core Reaction Logic & Mechanism

To troubleshoot, you must visualize the "Enolization Cycle." We recommend the Modified Hell-Volhard-Zelinsky (HVZ) approach over direct ester bromination for maximum control.

The Pathway (Graphviz Visualization)

BrominationPath Start Undecanoic Acid (C10-COOH) AcylBr Acyl Bromide (Intermediate) Start->AcylBr PBr3 / SOCl2 Enol Enol Tautomer (Reactive Species) AcylBr->Enol H+ Cat. Mono α-Bromo Acyl Bromide (Target Intermediate) Enol->Mono + Br2 (Slow Addition) Mono->Enol Rapid Enolization DiBromo α,α-Dibromo (Over-reaction) Mono->DiBromo + Br2 (Excess/Fast) Ester Methyl 2-bromoundecanoate (Final Product) Mono->Ester + MeOH (Quench) Elim α,β-Unsaturated Ester (Elimination Side Product) Ester->Elim Heat/Distillation (-HBr)

Caption: Figure 1. The Kinetic Trap. Note the dashed red line: The mono-bromo intermediate re-enolizes readily, inviting a second bromine attack.

Troubleshooting Guides (Ticket-Based)
Ticket #001: "I have >10%

-Dibromo impurity."

Diagnosis: You likely added Bromine (


) too fast or used a slight excess. Because the 

-bromo product is more acidic than the starting material, it "steals" the reaction focus if

pools in the reactor.

The Fix:

  • Stoichiometry is King: Use exactly 0.95 to 1.0 equivalents of

    
    . Never excess. It is better to leave 5% starting material (separable) than to generate 5% dibromo (inseparable by standard distillation).
    
  • Catalyst Swap: If using the HVZ method, ensure you are using

    
     or 
    
    
    
    catalytically. The acyl halide intermediate enolizes much faster than the acid/ester, directing the reaction to the correct species.
  • Temperature Ramp: Start the bromination at 60–70°C . If you run too hot (>90°C), thermodynamic equilibration favors the di-bromo species.

Ticket #002: "My product turned black/tarry during vacuum distillation."

Diagnosis: Thermal Elimination.


-Bromo esters are thermally fragile. Upon heating, they undergo 

or

elimination to form the

-unsaturated ester (Methyl 2-undecenoate) and HBr. The HBr then polymerizes the remaining material.

The Fix:

  • Lower the Bath Temp: Do not exceed a pot temperature of 110°C .

  • High Vacuum Essential: You need <1 mbar (high vacuum) to distill C11 esters at safe temperatures.

  • Acid Scavenging: Add a small amount of solid Calcium Carbonate (

    
    )  or Epoxide scavengers  (like propylene oxide) to the distillation pot. This neutralizes any liberated HBr immediately, preventing autocatalytic decomposition [1].
    
Ticket #003: "I see multiple spots on TLC (Random Bromination)."

Diagnosis: Radical Scrambling. You likely have light leakage or peroxides in your solvent. This triggers the Wohl-Ziegler mechanism, where Bromine radicals attack the C3–C11 chain randomly rather than the ionic


-mechanism.

The Fix:

  • Blackout: Wrap the flask in aluminum foil.

  • Oxygen Exclusion: Purge rigorously with Nitrogen/Argon. Oxygen promotes radical chains.

  • Inhibitor: Add a radical scavenger like BHT (Butylated hydroxytoluene) if the problem persists.

Data & Specifications

Comparative Impurity Profile for Methyl 2-bromoundecanoate

ComponentStructureOriginBoiling Point TrendRemoval Strategy
Target

Main ReactionHighFractional Distillation
Start Material

Incomplete RxnMediumFore-cut Distillation
Dibromo

Over-brominationVery HighDifficult. Requires Column Chrom.
Unsaturated

EliminationMedium-HighForms during distillation
Hydrolyzed

Wet QuenchHigh (Solid)Alkaline Wash (

)
Validated Experimental Protocol

Method: Modified Hell-Volhard-Zelinsky (One-Pot Esterification) Rationale: Direct bromination of the ester is sluggish. We brominate the acid first (via acyl halide) and quench with alcohol to form the ester in situ.[1]

Reagents:

  • Undecanoic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq) or 
    
    
    
    (0.1 eq catalytic)
  • Bromine (

    
    ) (1.0 eq)
    
  • Methanol (Excess, dry)

Step-by-Step:

  • Activation: In a dry flask (foil-wrapped), dissolve Undecanoic acid in

    
    . Reflux for 1 hour to form Undecanoyl Chloride. Note: This activates the 
    
    
    
    -position.[2][3]
  • Bromination: Cool to 60°C. Add

    
     dropwise via an addition funnel below the liquid surface (dip tube) to prevent vapor loss.
    
    • Critical Control: Observe

      
       evolution.[4][5][6] Do not add 
      
      
      
      faster than it is consumed (orange color should fade).
  • The Soak: Stir at 70°C for 2 hours after addition.

  • Quench (Esterification): Cool to 0°C. Slowly add the reaction mixture into a separate flask of anhydrous Methanol.

    • Why reverse addition? Adding MeOH to the acid halide generates massive heat/HBr. Adding the halide to MeOH controls the exotherm.

  • Workup: Wash with cold water, then 5%

    
     (removes HBr and unreacted acid). Dry over 
    
    
    
    .
  • Purification: Vacuum distill (<2 mmHg). Discard the first fraction (unreacted undecanoate).

Decision Tree: Process Optimization

Troubleshooting Start Analyze Crude NMR/GC CheckDi > 5% Dibromo? Start->CheckDi CheckSM > 5% Starting Material? CheckDi->CheckSM No ActionSlow Action: Reduce Br2 rate Reduce Temp CheckDi->ActionSlow Yes CheckElim > 5% Alkene (Elimination)? CheckSM->CheckElim No ActionPush Action: Check Catalyst Increase Time CheckSM->ActionPush Yes ActionDistill Action: Add Acid Scavenger Lower Distillation Temp CheckElim->ActionDistill Yes Success Proceed to Scale-Up CheckElim->Success No

Caption: Figure 2. Logic flow for refining the bromination parameters based on crude analysis.

References
  • Elimination Control:Organic Syntheses, Coll. Vol. 3, p. 381 (1955). Discusses the sensitivity of

    
    -bromo esters to heat and the necessity of acid-free distillation. 
    
  • HVZ Mechanism & Selectivity: J. Org. Chem., 2018, 40, 5596.[7] Details the acyl halide enolization preference over carboxylic acids.

  • NBS Alternatives: J. Am. Chem. Soc. 1982, 104, 15, 4276–4278. "Selective alpha-halogenation of esters."

  • General Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.14.

Disclaimer: This guide assumes standard laboratory safety protocols. Bromine is highly toxic and corrosive. All operations must be performed in a functioning fume hood.

Sources

Deprotection of the tert-butyl ester group in Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of deprotecting ** tert-butyl 11-bromoundecanoate** to yield 11-bromoundecanoic acid .

While tert-butyl ester cleavage is a standard organic transformation, this specific substrate presents a unique chemoselectivity challenge: preserving the primary alkyl bromide . The 11-carbon hydrophobic chain also dictates specific solvent requirements to maintain solubility during the reaction and workup.

Key Constraint: You cannot use basic hydrolysis (saponification with NaOH/LiOH). Hydroxide ions are strong nucleophiles that will displace the primary bromide via an SN2 mechanism, converting your linker into a hydroxyl-acid (11-hydroxyundecanoic acid). Acidolysis is mandatory.

Standard Operating Procedures (SOPs)

Method A: TFA/DCM (The Gold Standard)

Best for: Small to medium scale (mg to gram), high purity requirements.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Crucial Additive: Triethylsilane (TES) or Anisole (Scavenger)

Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 5–10 mL per gram of substrate).

    • Expert Insight: The long alkyl chain is lipophilic. DCM ensures the starting material remains in solution as the polarity changes.

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) or Anisole (2–3 drops per mmol).

    • Why? The reaction generates a tert-butyl carbocation.[1] While much of this eliminates to form isobutylene gas, the cation is a potent electrophile that can re-alkylate the product or polymerize. The scavenger acts as a "hydride donor" or nucleophile to irreversibly quench the cation.

  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA until the ratio is 1:1 (v/v) TFA:DCM .

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 1–3 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄ or Bromocresol Green) or LC-MS. Look for the disappearance of the ester spot (high Rf) and appearance of the acid (low Rf).

  • Workup:

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.[2]

    • Azeotrope: Add Toluene (2x) and re-evaporate to remove residual traces of TFA.

    • Purification: The residue is often pure enough. If necessary, recrystallize from Hexanes/Ethyl Acetate (the acid is less soluble in cold hexanes than the ester).

Method B: HCl in Dioxane (Scalable Alternative)

Best for: Large scale, cost-sensitivity, or avoiding fluorinated waste.

Protocol:

  • Dissolve the substrate in minimal Dioxane.

  • Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).

  • Stir at RT for 4–12 hours (Reaction is slower than TFA).

  • Concentrate in vacuo.

Critical Workflow & Mechanism Visualization

Figure 1: Experimental Workflow (Method A)

G Start Start: tert-butyl 11-bromoundecanoate Solvent Dissolve in DCM Add Scavenger (TES) Start->Solvent Acid Add TFA (1:1 v/v) 0°C -> RT Solvent->Acid Monitor Monitor (TLC/LCMS) Check for -tBu loss Acid->Monitor Monitor->Acid Incomplete (Add time) Workup Evaporate & Azeotrope (Remove TFA) Monitor->Workup Complete Product Final Product: 11-bromoundecanoic acid Workup->Product

Caption: Step-by-step workflow for the TFA-mediated deprotection, emphasizing the critical scavenger addition and azeotropic removal of acid.

Figure 2: Reaction Mechanism & Cation Scavenging

Mechanism cluster_risk Risk of Side Reactions Ester Protonated Ester (R-CO-O(H)-tBu) TS Fragmentation (Transition State) Ester->TS Slow Acid Carboxylic Acid (Product) TS->Acid Cation tert-Butyl Cation (tBu+) TS->Cation Cation->Acid Re-alkylation (Avoid this!) Isobutylene Isobutylene Gas (Elimination) Cation->Isobutylene -H+ (Spontaneous) Quenched Scavenged Adduct (tBu-Scavenger) Cation->Quenched + Scavenger (TES)

Caption: Mechanistic pathway showing the fragmentation of the protonated ester. The scavenger competes with the carboxylic acid to trap the reactive tert-butyl cation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Incomplete Reaction Water in the reaction (TFA is hygroscopic).Ensure TFA and DCM are anhydrous.[1] Water inhibits protonation of the ester carbonyl.
"Sticky" Oil Product Residual TFA or impurities.1.[1][3] Co-evaporate with Toluene or DCM 3x. 2. Triturate (wash) the oil with cold Pentane or Hexane to induce solidification.
Loss of Bromide (Product Mass -80) Nucleophilic attack or basic conditions.STOP. Do not use bases (NaOH, NaHCO₃) during workup if possible. Wash with water or weak brine only. Ensure no amines were present.
New Impurity (+56 Mass) tert-butyl cation re-attachment (Friedel-Crafts or Esterification).Repeat the reaction with Triethylsilane (TES) scavenger. The +56 mass indicates the t-butyl group re-attached to the ring or acid.
Low Solubility The C11 chain is very hydrophobic.Do not use Methanol or Water as the primary solvent. Stick to DCM or Chloroform.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or LiOH to cleave the ester (Saponification)? A: NO. This is the most common error with this substrate. The 11-bromo group is a primary alkyl halide. In the presence of hydroxide ions (strong nucleophiles), the bromine will be displaced by the hydroxyl group (SN2 reaction), converting your linker into 11-hydroxyundecanoic acid. You must use acidic conditions to preserve the bromide [1].

Q: Why do I need a scavenger if isobutylene is a gas? A: While isobutylene is a gas, the tert-butyl cation intermediate exists in equilibrium in the solution before elimination. In concentrated mixtures, this cation can attack the newly formed carboxylic acid (reforming the ester) or alkylate other electron-rich sites. Adding a scavenger like Triethylsilane drives the equilibrium forward irreversibly [2].

Q: Is the 11-bromo group stable in TFA? A: Yes. Primary alkyl bromides are generally stable to non-nucleophilic strong acids like TFA and HCl at room temperature. They do not undergo SN1 pathways (unstable primary carbocation) and there is no strong base to trigger E2 elimination [3].

Q: My product is an oil, but the literature says it's a solid. Why? A: Long-chain fatty acids often have low melting points and can be supercooled liquids. Traces of solvent (DCM/TFA) depress the melting point further. High-vacuum drying for >12 hours or recrystallization from cold hexanes usually yields the solid.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Chapter on Carboxylic Acids/Esters).

  • Mehta, A. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. (Detailed mechanism on cation scavenging).

  • Reusch, W. "Reactions of Alkyl Halides." Virtual Textbook of Organic Chemistry. (Stability of primary halides in acid).

  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org.[4] Chem.2006 , 71, 9045–9050.[4]

Sources

Technical Support Center: Improving the Yield of Tert-butyl 11-bromoundecanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 11-bromoundecanoate. This valuable intermediate is frequently used in the synthesis of self-assembled monolayers and various pharmaceutical agents. However, its synthesis, particularly the introduction of the sterically hindered tert-butyl ester, presents unique challenges that can lead to suboptimal yields. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, offering explanations for the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is extremely low, or I've recovered mostly unreacted 11-bromoundecanoic acid. What are the primary causes and how can I fix this?

Answer: Low conversion is the most common issue in this synthesis and typically points to one of three areas: an inappropriate synthetic method, suboptimal reaction conditions, or poor reagent quality.

  • Causality - The Challenge of Tert-Butylation: The core issue is the steric hindrance of the tert-butyl group and the instability of the corresponding tert-butyl carbocation. Direct acid-catalyzed (Fischer) esterification of a carboxylic acid with tert-butanol is often inefficient because the alcohol readily undergoes E1 elimination under acidic conditions to form isobutylene gas, which escapes the reaction mixture.[1][2] This side reaction often outcompetes the desired esterification.

  • Recommended Solutions:

    • Change Your Synthetic Route: Instead of direct esterification, employ a method designed for hindered esters.

      • Di-tert-butyl Dicarbonate ((Boc)₂O) Method: This is often the most reliable method. The reaction of 11-bromoundecanoic acid with (Boc)₂O in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) proceeds under mild conditions to give high yields.[3]

      • Acid Chloride Formation: A robust, two-step alternative involves first converting the carboxylic acid to its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting 11-bromoundecanoyl chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[6][7]

    • Ensure Anhydrous Conditions: Water is detrimental to most esterification reactions. It can hydrolyze activating agents (like SOCl₂ or carbodiimides), the activated carboxylic acid intermediate, and the final ester product (under acidic or basic conditions). Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. It is also important to use dry tert-butanol, as it can be hygroscopic.[8][9]

    • Optimize Reagent Stoichiometry: Ensure the key reagents are used in the correct molar ratios. For the (Boc)₂O method, a slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) is often beneficial to drive the reaction to completion.

Question 2: My reaction mixture turned dark, and the final product is impure with significant byproducts. What went wrong?

Answer: Product impurity and mixture darkening often suggest decomposition or competing side reactions, which are typically temperature- or catalyst-dependent.

  • Causality - Thermal Instability and Side Reactions:

    • Elimination: As mentioned, the primary side reaction is the formation of isobutylene from either tert-butanol or the tert-butyl ester product itself, especially at elevated temperatures or under strongly acidic conditions.[1][2]

    • Decomposition of Starting Material: The starting material, 11-bromoundecanoic acid, can undergo decomposition, particularly if the reaction is heated for prolonged periods in the presence of certain reagents.

    • Carbodiimide Byproducts: If using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the primary byproduct is dicyclohexylurea (DCU). While DCU is mostly insoluble in common organic solvents like dichloromethane or ethyl acetate, some can remain in solution, complicating purification.

  • Recommended Solutions:

    • Maintain Low Reaction Temperatures: For most tert-butylation methods, the reaction should be run at or below room temperature. For the acid chloride and (Boc)₂O methods, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.

    • Choose the Right Catalyst: Avoid strong, non-volatile acids like sulfuric acid. If an acid catalyst is necessary, consider a solid-supported acid catalyst that can be easily filtered off.[10] For base catalysis, DMAP is highly effective and used in small, catalytic amounts.[11]

    • Purification Strategy:

      • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Washing the organic layer sequentially with a dilute acid (e.g., 5% HCl) to remove basic catalysts (like DMAP or pyridine), followed by a dilute base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine will remove most water-soluble impurities.[12]

      • Chromatography: The most effective method for purifying this compound is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Question 3: I used the DCC/DMAP coupling method, but my yield was poor and the product is contaminated with a white precipitate.

Answer: This is a classic issue when using carbodiimide coupling agents for esterification.

  • Causality - Reagent Reactivity and Byproduct Formation:

    • The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. Its formation indicates the DCC has reacted.

    • Low yields in this context often mean the activated carboxylic acid intermediate (an O-acylisourea) is not being effectively trapped by the tert-butanol. Due to its steric bulk, tert-butanol is a poor nucleophile. The activated intermediate may instead react with another molecule of the carboxylic acid to form an anhydride or undergo intramolecular rearrangement.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Ensure that DMAP is present in catalytic amounts (typically 0.1-0.2 equivalents). DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate that is more readily attacked by the hindered alcohol.

    • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Consider an Alternative Coupling Agent: Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.

    • Filter the DCU: Before the workup, it is often advantageous to filter the crude reaction mixture to remove the bulk of the precipitated DCU. Chilling the reaction mixture can often increase the amount of DCU that precipitates.

Frequently Asked Questions (FAQs)

Q: What are the most effective and reliable synthetic routes for preparing this compound?

A: The two most highly recommended methods that balance yield, reliability, and mild conditions are the (Boc)₂O/DMAP method and the acid chloride method. Direct esterification with strong acid or methods relying on transesterification with tert-butyl acetate are generally lower-yielding due to the aforementioned side reactions and steric challenges.[3][7][13]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan for column chromatography (e.g., 10-20% ethyl acetate in hexanes). The product ester will be less polar (higher Rf value) than the starting carboxylic acid. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize the spots. For quantitative analysis, taking aliquots for ¹H NMR or GC-MS analysis is recommended.

Q: What specific safety precautions should I take when running these reactions?

A: Always consult the Safety Data Sheet (SDS) for each reagent.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Di-tert-butyl Dicarbonate ((Boc)₂O): Can be a lachrymator and is an irritant. Handle in a fume hood.

  • DCC: A potent skin allergen and sensitizer. Avoid all skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

Data and Protocols

Comparison of Synthetic Methods
MethodKey ReagentsTypical ConditionsProsCons
(Boc)₂O / DMAP (Boc)₂O, DMAP (cat.)THF or DCM, 0 °C to RTHigh yield, mild conditions, simple procedure.[3](Boc)₂O is relatively expensive.
Acid Chloride SOCl₂ or (COCl)₂, t-BuOH, PyridineTwo steps; 0 °C to RTRobust and generally high-yielding.[7]Uses hazardous reagents (SOCl₂), produces corrosive HCl gas.
DCC / DMAP DCC, DMAP (cat.), t-BuOHDCM, 0 °C to RTMild conditions.[11]Byproduct (DCU) removal can be tedious; often lower yield with hindered alcohols.
Direct Acid Catalysis H₂SO₄ (cat.), t-BuOHToluene, refluxInexpensive reagents.Very low yield due to isobutylene formation.[1]
Recommended Experimental Protocol: (Boc)₂O / DMAP Method

This protocol is adapted from standard procedures for tert-butyl ester synthesis using di-tert-butyl dicarbonate.[3]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 11-bromoundecanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Cool the flask to 0 °C in an ice bath.

  • Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the cooled solution. Caution: Gas evolution (CO₂) will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Quench and Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of Synthetic Workflows

The following diagram illustrates the primary decision points and workflows for synthesizing this compound from the parent carboxylic acid.

Synthesis_Workflow Start 11-Bromoundecanoic Acid Method1 Acid Chloride Route Start->Method1 Method2 (Boc)2O Route (Recommended) Start->Method2 Method3 Direct Esterification (Low Yield) Start->Method3 Step1a 1. SOCl2 or (COCl)2 2. t-BuOH, Pyridine Method1->Step1a Activation Step2a 1. (Boc)2O, DMAP (cat.) 2. THF, 0°C to RT Method2->Step2a Coupling Step3a 1. t-BuOH, H2SO4 (cat.) 2. Toluene, Heat Method3->Step3a Condensation Product Tert-butyl 11-bromoundecanoate Step1a->Product High Yield Step2a->Product High Yield Step3a->Product Poor Yield

Caption: Comparative workflow for this compound synthesis.

References

  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of 11-bromoundecanoic acid. US2772302A.
  • Jin, J. Z., & Sun, N. B. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(5), 2745-2747. Available at: [Link]

  • Google Patents. (n.d.). Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin. CN105601510A.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Coll. Vol. 1, p.144 (1941); Vol. 1, p.12 (1921). Available at: [Link]

  • Google Patents. (n.d.). Purification of tertiary butyl alcohol. WO2005040078A1.
  • The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • ResearchGate. (n.d.).
  • Soth, M. J., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4989. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of p-tert-butylthiacalix[10]arene-tetra-(11-bromoundecanoate).

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl bromoacetate. CN102659588A.
  • Scribd. (n.d.).
  • Taylor & Francis Online. (n.d.). CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS.
  • Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Available at: [Link]

  • Thieme Chemistry. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. DOI:10.1039/D1GC02251B.
  • ResearchGate. (n.d.). Synthesis and Properties of 11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid (VII), a New Amphiphilic Antioxidant.
  • ResearchGate. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). Synthesis method for tert-butyl ester compound. CN105820049A.
  • ResearchGate. (n.d.).
  • YouTube. (2016). Mechanism of Primary Alcohol to Primary Alkyl Halide Using Thionyl Chloride (SOCl2) 001.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]

  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.).
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Available at: [Link]

  • ResearchGate. (n.d.).
  • LookChem. (n.d.). Cas 2834-05-1,11-Bromoundecanoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.
  • YouTube. (2022). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I.

Sources

Troubleshooting guide for Tert-butyl 11-bromoundecanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Alkylation and Deprotection Workflows Audience: Medicinal Chemists, LNP Formulation Scientists, and Process Engineers

Executive Summary & Chemical Profile

Tert-butyl 11-bromoundecanoate (CAS: 85216-74-6) is a bifunctional linker critical in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs), PROTAC linkers, and fatty acid-modified peptides. Its utility lies in its orthogonality : the primary alkyl bromide undergoes nucleophilic substitution (


), while the tert-butyl ester remains stable to basic alkylation conditions, only revealing the carboxylic acid upon acidic deprotection.
Key Physicochemical Parameters
PropertyValueImplication for Protocol
Molecular Weight 321.29 g/mol --
LogP (Predicted) ~5.6Highly lipophilic; requires non-polar solvents for extraction (Hexanes/EtOAc).
Reactivity (Br) Primary Alkyl HalideSubstrate for

; susceptible to E2 elimination if strong, bulky bases are used.
Reactivity (Ester) Tert-butyl EsterAcid-labile (TFA, HCl); Base-stable (NaOH,

).

Module A: Nucleophilic Substitution ( ) Workflow

The most common failure mode involves the reaction of the bromine terminus with amines (for ionizable lipids) or phenols/thiols.

Standard Operating Procedure (SOP): N-Alkylation
  • Reagents: Amine substrate (1.0 eq), this compound (1.1–1.2 eq),

    
     (2.0 eq), KI (0.1 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Conditions: 60°C – 80°C under

    
     atmosphere for 12–18 hours.
    
Troubleshooting Guide: Reactions

Q: My reaction conversion is stalled at 50-60%. Adding more reagent doesn't help. Why? A: This is often due to product inhibition or salt encapsulation .

  • Mechanism: As the reaction proceeds, KBr precipitates. In non-polar solvents, this salt can coat the surface of the solid base (

    
    ), halting the proton transfer required for the amine to react.
    
  • Solution:

    • Switch Solvent: Use DMF or DMSO (high dielectric constant) to solubilize the inorganic salts.

    • Finkelstein Catalysis: Ensure you are adding Potassium Iodide (KI). The

      
       displaces 
      
      
      
      to form the more reactive alkyl iodide in situ, accelerating the reaction rate by orders of magnitude.

Q: I see a major side product with a mass of [M-HBr]. What is it? A: You are observing E2 Elimination , forming the terminal alkene (tert-butyl undec-10-enoate).

  • Cause: Usage of strong, bulky bases (e.g.,

    
    , 
    
    
    
    ) or excessive temperature (>90°C). The base deprotonates the
    
    
    -carbon rather than acting as a nucleophile.
  • Correction: Switch to a weaker, non-nucleophilic base like

    
     or 
    
    
    
    . Lower the temperature to 50°C and extend reaction time.

Q: The product is difficult to separate from the excess bromo-reagent. A: Both compounds are highly lipophilic.

  • Scavenging Protocol: After the reaction, add a "scavenger" nucleophile (e.g., Morpholine or N,N-dimethylethylenediamine) and stir for 1 hour. This converts excess alkyl bromide into a highly polar amine that can be washed away with an acidic aqueous workup (1M HCl wash), leaving your neutral product in the organic layer.

Module B: Ester Deprotection Workflow

Removing the tert-butyl group to reveal the carboxylic acid is the final step in many syntheses.

SOP: Acidolysis
  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Additives: Triethylsilane (TES) (2.0 eq) if electron-rich aromatics are present.

  • Conditions: Room temperature, 1–4 hours.

Troubleshooting Guide: Deprotection

Q: My LCMS shows the desired mass, but also a peak at [M+56]. A: This is re-alkylation by the tert-butyl cation.

  • Mechanism: The cleavage of the ester generates a tert-butyl carbocation (

    
    ). If your molecule contains electron-rich rings (indoles, phenols) or nucleophilic amines, the 
    
    
    
    will attack them (Friedel-Crafts alkylation).
  • Solution: You must use a cation scavenger . Add 2–5% Triethylsilane (TES) or water to the TFA mixture. These species react with the

    
     faster than your product does.
    

Q: The acid-sensitive groups in my molecule (e.g., acetals) are degrading during deprotection. A: TFA is too strong.

  • Alternative Protocol: Use ZnBr₂ in DCM or Silica Gel in refluxing Toluene . These Lewis acid conditions can selectively cleave the tert-butyl ester without affecting highly acid-sensitive moieties like acetals or silyl ethers (See Reference 4).

Visual Logic Map: Reaction & Troubleshooting

The following diagram illustrates the critical decision pathways for synthesizing and troubleshooting derivatives of this compound.

G Start Start: this compound Reaction Step 1: Nucleophilic Substitution (R-NH2 + Reagent) Start->Reaction Target Target: 11-Functionalized Acid CheckYield Check LCMS/NMR Conversion Reaction->CheckYield LowYield Issue: Low Yield / Stalled CheckYield->LowYield < 50% Elimination Issue: Elimination Product (Alkene formed) CheckYield->Elimination Des-HBr peak Purification Step 2: Purification (Scavenger wash) CheckYield->Purification > 90% Fix_Catalyst Fix: Add KI (Finkelstein) Switch to DMF LowYield->Fix_Catalyst Fix_Base Fix: Lower Temp Use Weaker Base (K2CO3) Elimination->Fix_Base Fix_Catalyst->Reaction Retry Fix_Base->Reaction Retry Deprotection Step 3: Ester Deprotection (TFA/DCM) Purification->Deprotection CheckPurity Check Impurities Deprotection->CheckPurity CheckPurity->Target Clean ReAlkylation Issue: +56 Mass Peak (t-Butyl alkylation) CheckPurity->ReAlkylation M+56 observed Fix_Scavenger Fix: Add Triethylsilane (TES) or Water ReAlkylation->Fix_Scavenger Fix_Scavenger->Deprotection Retry

Figure 1: Decision tree for optimizing alkylation and deprotection workflows. Blue nodes indicate standard steps; red nodes indicate failure modes; dashed nodes indicate corrective actions.

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to speed up the reaction? A: Proceed with caution. While NaH is a fast deprotonator, it is also a strong base. With a primary alkyl bromide, NaH significantly increases the risk of E2 elimination, converting your valuable starting material into the useless alkene. We recommend


 or 

for a safer, albeit slightly slower, profile.

Q: How do I store this compound? A: Store at 2–8°C in a tightly sealed container. While the ester is relatively stable, the alkyl bromide can slowly hydrolyze or degrade if exposed to light and moisture over months.

Q: Is this reagent compatible with solid-phase peptide synthesis (SPPS)? A: Yes. It is frequently used to attach lipid tails to the N-terminus of resin-bound peptides.

  • Protocol: Use 3–5 equivalents of the bromo-ester with DIPEA in DMF/DCM. Note that the tert-butyl ester will be cleaved simultaneously with the peptide cleavage from the resin if high concentrations of TFA are used.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • MDPI. Synthesis of 11-oxoundecyl derivatives via Williamson Etherification.[Link][1][2]

  • Wu, Y. et al. A mild deprotection procedure for tert-butyl esters using ZnBr2.[3] Semantic Scholar.[3] [Link]

  • ChemGuide.Nucleophilic Substitution Mechanisms (

    
     vs 
    
    
    
    ).[Link]

Sources

Stability issues of Tert-butyl 11-bromoundecanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for Tert-butyl 11-bromoundecanoate. This document is designed for researchers, scientists, and drug development professionals who utilize this bifunctional linker in their synthetic workflows. We will address common stability issues, provide in-depth troubleshooting for experimental challenges, and offer best practices for its use under various reaction conditions.

Section 1: Core Principles of Stability

This section addresses the fundamental chemical properties of this compound that govern its stability. Understanding these principles is crucial for successful experimental design.

Q1: What makes the tert-butyl ester group susceptible to acidic conditions?

A: The lability of the tert-butyl ester in the presence of acid is a classic example of a carbocation-mediated reaction mechanism. Unlike the hydrolysis of primary or secondary esters, which involves nucleophilic attack at the carbonyl carbon, the cleavage of a tert-butyl ester proceeds through a unimolecular pathway (AAL1).

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl group.[1][2] However, the critical step is the subsequent cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[3] This pathway is energetically favorable due to the stability of the resulting carbocation.[4] The tert-butyl cation is then rapidly deprotonated, typically by a weak base in the medium, to form isobutylene gas, which escapes the reaction mixture and drives the equilibrium towards the deprotected products.[5]

dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Acid-Catalyzed Hydrolysis of a Tert-Butyl Ester", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} .dot Caption: Acid-catalyzed cleavage proceeds via a stable tert-butyl cation.

Q2: Why is the tert-butyl ester generally stable under basic conditions?

A: The stability of tert-butyl esters against basic hydrolysis, or saponification, is primarily due to steric hindrance.[1] The saponification of esters is a bimolecular nucleophilic acyl substitution reaction where a hydroxide ion (OH-) attacks the electrophilic carbonyl carbon.[6]

In the case of this compound, the bulky tert-butyl group physically obstructs the trajectory of the incoming hydroxide nucleophile, making an attack on the carbonyl carbon exceptionally difficult. This steric shield significantly increases the activation energy for saponification, rendering the reaction extremely slow under standard basic conditions (e.g., NaOH or KOH at room temperature). While less hindered esters like methyl or ethyl esters are readily hydrolyzed by base, tert-butyl esters are robust, making them excellent protecting groups for carboxylic acids in syntheses that require basic steps.[1][7]

Q3: What are the potential stability issues related to the 11-bromo group?

A: The terminal bromine atom on the C11 alkyl chain is a reactive site for nucleophilic substitution and, to a lesser extent, elimination reactions.

  • Nucleophilic Substitution (SN2): The primary alkyl bromide is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, azides, cyanides, hydroxides). This is often the desired reaction. However, under unwanted conditions, such as in the presence of basic or nucleophilic reagents intended for another part of the molecule, inadvertent displacement of the bromide can occur.

  • Elimination (E2): While less common for primary alkyl halides, strong, bulky bases can promote E2 elimination to yield Tert-butyl undec-10-enoate, especially at elevated temperatures.

Careful selection of reagents and reaction conditions is necessary to ensure that reactions occur selectively at the desired functional group.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Issue 1: Unexpected Deprotection of the t-Butyl Ester

Q: My reaction was performed under neutral/basic conditions, yet I've lost the t-butyl group. What could have happened?

A: This is a common issue that often points to unintended exposure to acidic conditions during the reaction or, more frequently, the workup and analysis stages.

  • Hidden Acid Source in Reaction: Check all reagents for acidic impurities. For example, some amine salts (e.g., R-NH3+Cl-) can create a mildly acidic environment. Certain Lewis acids used as catalysts can also facilitate deprotection.[8]

  • Acidic Workup: The most common cause is quenching the reaction or performing an aqueous wash with an acidic solution (e.g., 1M HCl, NH4Cl, or even bisulfate solutions). Even mildly acidic water (pH < 6) can initiate slow hydrolysis if contact time is prolonged, especially with heating.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection of sensitive compounds during column chromatography. If this is suspected, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Q: My crude NMR looks correct, but my LCMS analysis shows only the free carboxylic acid. Is my reaction failing?

A: Not necessarily. This is a very frequent analytical artifact. Standard reverse-phase HPLC/LCMS methods often use mobile phases containing acidic additives like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9] These strong acids can rapidly cleave the tert-butyl ester on-column or in the ion source of the mass spectrometer.[5]

Troubleshooting Workflow for Unexpected Deprotection dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, fontname="Helvetica", fontsize=12, label="Troubleshooting Unexpected t-Butyl Ester Cleavage", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} .dot Caption: A logical workflow to diagnose the source of ester cleavage.

Issue 2: Unwanted Side Reactions at the Bromide Terminus

Q: I am attempting a reaction that requires a strong base, and I'm observing byproducts related to the bromo- group. What are they and how can I prevent them?

A: When using strong bases, you are likely encountering products from SN2 substitution or E2 elimination.

  • If using a hydroxide base (e.g., NaOH, KOH): The primary byproduct is likely Tert-butyl 11-hydroxyundecanoate, where OH- has displaced the bromide.

  • If using a bulky alkoxide base (e.g., potassium tert-butoxide): The major byproduct is likely Tert-butyl undec-10-enoate from E2 elimination.

  • Prevention Strategy: The key is to match the base to the desired transformation. If you need to deprotonate a carbon acid elsewhere in your molecule, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C). These bases are excellent proton abstractors but poor nucleophiles, minimizing the risk of SN2 attack on the alkyl bromide.

Section 3: Recommended Protocols & Best Practices
Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids and oxidizers.

  • Handling: Use standard personal protective equipment (gloves, safety glasses). Avoid breathing vapors. Handle in a chemical fume hood. It is considered a skin and eye irritant.[10]

Protocol 2: Performing Nucleophilic Substitution on the Bromide while Preserving the t-Butyl Ester

This protocol provides a general framework for an SN2 reaction at the C-Br bond.

  • Reagent Selection: Choose a nucleophile (e.g., sodium azide, potassium cyanide, a primary amine) and an appropriate polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). These solvents facilitate SN2 reactions.

  • Reaction Setup: Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of the nucleophile. If the nucleophile is added as a salt, a phase-transfer catalyst like tetrabutylammonium bromide can sometimes accelerate the reaction.

  • Temperature Control: Stir the reaction at a temperature appropriate for the specific nucleophile, typically ranging from room temperature to 60-80 °C. Monitor the reaction by TLC or LCMS (using a non-acidic method).

  • Workup: Upon completion, cool the reaction to room temperature. Quench by pouring into water. Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing (Critical Step): Wash the combined organic layers sequentially with water and then brine. AVOID ACIDIC WASHES. If an emulsion forms, adding more brine can help break it.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography using a neutralized silica gel if necessary.

Protocol 3: Selective Deprotection of the t-Butyl Ester

This protocol describes the controlled cleavage of the ester.

  • Reagent Selection: A common and effective reagent is a solution of trifluoroacetic acid (TFA) in a chlorinated solvent. A 20-50% solution of TFA in dichloromethane (DCM) is typical. Anhydrous HCl in dioxane or diethyl ether is another option.[1]

  • Reaction Setup: Dissolve the this compound substrate in DCM in a flask equipped with a stir bar. Cool the solution in an ice bath (0 °C).

  • Acid Addition: Slowly add the TFA/DCM solution to the stirring substrate solution. The formation of isobutylene gas will cause bubbling. Ensure adequate ventilation in a fume hood.

  • Monitoring: Allow the reaction to stir at 0 °C to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot (the carboxylic acid).

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It is often helpful to co-evaporate with a solvent like toluene a few times to azeotropically remove the last traces of TFA. The resulting 11-bromoundecanoic acid can then be used directly or purified further.

Section 4: Data Summary Table

The following table summarizes the stability of the two key functional groups under various common laboratory conditions.

Reagent/ConditionEffect on t-Butyl EsterEffect on C-Br BondRecommended Use / Caution
Acidic Conditions
1M HCl (aq), RTCLEAVAGE StableUse for deprotection or avoid during workup.
TFA, Acetic Acid, H₂SO₄RAPID CLEAVAGE StableStandard deprotection reagents.[1]
Lewis Acids (e.g., ZnBr₂, AlCl₃)CLEAVAGE StableCan be used for deprotection, sometimes with different selectivity.[8]
Silica Gel (standard)Potential Cleavage StableCan cause degradation during chromatography. Buffer with Et₃N if needed.
Basic Conditions
1M NaOH (aq), RTHighly Stable Slow Substitution to R-OHGenerally safe for the ester, but C-Br bond is at risk over time.
NaHCO₃ / Na₂CO₃ (aq)Highly Stable StableSafe for basic washes during workup.
Strong, Non-nucleophilic Bases (LDA, LiHMDS), -78°CHighly Stable StableIdeal for deprotonations elsewhere in a molecule.
Strong Alkoxides (t-BuOK)Highly Stable Elimination (E2) to alkeneUse with caution; high risk of elimination at the C-Br bond.
Nucleophilic Conditions
NaN₃, KCN in DMF/DMSOHighly Stable Substitution (SN2) Standard conditions for converting the bromide to other functional groups.
Amines (R-NH₂)Highly Stable Substitution (SN2) Common reaction to form aminated derivatives.
Reductive/Oxidative
H₂, Pd/CHighly Stable Potential Reduction (Debromination)Risk of hydrodebromination.
LiAlH₄, NaBH₄Stable (to NaBH₄)Substitution by hydrideLiAlH₄ may reduce the ester; NaBH₄ is generally safe. Both can displace bromide.
References
  • ResearchGate. (2025). Tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization and Hydrogen Bonding. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]

  • Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Numerade. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry 342 Experiment 11: Saponification. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Self-Assembled Monolayers from Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formation of self-assembled monolayers (SAMs) using Tert-butyl 11-bromoundecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging surface functionalization in their work. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your SAM formation process.

Introduction: Understanding the Molecule and the Process

This compound is a bifunctional molecule with a long alkyl chain, a terminal bromine atom, and a tert-butyl ester group. Its structure makes it an excellent precursor for creating surfaces with protected carboxylic acid functionalities. The terminal bromine can be converted into a variety of anchoring groups, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected in a subsequent step for further chemical modifications.

A critical aspect of using this molecule is that it lacks a native headgroup, such as a thiol, for direct and robust chemisorption onto common substrates like gold. Therefore, a common and highly effective strategy involves a two-step process:

  • Chemical Conversion: The terminal alkyl bromide is converted into an alkanethiol.

  • SAM Deposition: The resulting thiol spontaneously assembles onto a gold substrate.

This guide will focus on this robust and widely applicable pathway, providing troubleshooting for both the chemical conversion and the self-assembly process.

Core Experimental Workflow

The overall process can be visualized as a sequence of distinct modules, each with critical parameters that influence the final quality of the monolayer.

G cluster_prep Phase 1: Preparation cluster_chem Phase 2: Chemical Conversion cluster_sam Phase 3: SAM Formation cluster_analysis Phase 4: Analysis & Post-Processing Substrate Substrate Selection (e.g., Au/Si) Cleaning Substrate Cleaning (Piranha, UV/Ozone) Substrate->Cleaning Critical for purity Deposition Substrate Immersion (12-24 hours) Cleaning->Deposition Molecule Tert-butyl 11-bromoundecanoate Conversion Bromide to Thiol Conversion (e.g., via Thiourea) Molecule->Conversion Purification Purification of Thiol (Chromatography) Conversion->Purification Essential for high-quality SAM Solution Prepare Thiol Solution (1-10 mM in Ethanol) Purification->Solution Solution->Deposition RinseDry Rinse & Dry (Ethanol, N2 stream) Deposition->RinseDry Characterization Surface Characterization (Contact Angle, Ellipsometry, XPS) RinseDry->Characterization Deprotection Optional: Ester Deprotection (Mild Acid Treatment) Characterization->Deprotection

Caption: Overall workflow for SAM formation from this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final surface shows patchy, incomplete, or disordered monolayer coverage. What are the likely causes and solutions?

This is one of the most common failure modes in SAM formation and almost always traces back to purity and cleanliness. A well-ordered monolayer is the result of a delicate equilibrium between headgroup-substrate interactions and intermolecular van der Waals forces.[1][2] Contaminants disrupt this process by competing for binding sites, thereby preventing the formation of large, well-ordered domains.[1]

Core Causality & Troubleshooting Steps:

  • Contaminated Substrate: The gold surface must be atomically clean. Organic residues from the environment or previous experiments will block binding sites.

    • Solution: Implement a rigorous cleaning protocol. For gold surfaces, a fresh piranha solution (H₂SO₄:H₂O₂ mix, typically 3:1 or 7:3) is highly effective but extremely hazardous. A safer, often equally effective alternative is UV/Ozone treatment followed by rinsing with ultrapure water and ethanol. Always use freshly cleaned substrates.

  • Impure Reagents or Solvents: Contaminants in the deposition solution, including the synthesized thiol or the solvent, can co-adsorb onto the surface.

    • Solution: Ensure the conversion of the alkyl bromide to the thiol was successful and the product was thoroughly purified (e.g., via column chromatography). Use the highest purity solvent available, such as 200-proof, anhydrous ethanol.[1] It is good practice to degas the solvent to remove dissolved oxygen.

  • Suboptimal Environment: Volatile organic compounds in the lab atmosphere can adsorb onto the substrate before and during deposition.

    • Solution: Work in a clean environment, such as a laminar flow hood or a glove box.[1] Prepare your deposition solution and immerse your freshly cleaned substrate with minimal delay.

  • Insufficient Incubation Time: While initial monolayer formation can be rapid, the ordering and defect-healing process can take longer.[3]

    • Solution: While some protocols show success in minutes, a standard incubation time of 12-24 hours is recommended to ensure the system reaches a thermodynamic minimum with a well-ordered structure.[3][4]

Q2: Characterization (e.g., ellipsometry) suggests a film thickness greater than a monolayer. Why am I getting multilayer formation?

Uncontrolled multilayer formation is often due to either inadequate rinsing or intermolecular reactions.[5]

Core Causality & Troubleshooting Steps:

  • Physisorbed Molecules: The primary cause is often an excess of molecules that are physically adsorbed on top of the chemisorbed monolayer, rather than being covalently bound.

    • Solution: Rinsing is a critical, not optional, step. After removing the substrate from the deposition solution, rinse it thoroughly with fresh, high-purity solvent (the same solvent used for deposition). This removes the bulk of physisorbed material. Gentle sonication in fresh solvent for a few seconds can also be effective, but be cautious as overly aggressive sonication can damage the monolayer.[6]

  • Molecular Instability: If the tert-butyl ester group is unintentionally cleaved during deposition, the resulting terminal carboxylic acid on one molecule could potentially interact with another, leading to a disorganized second layer.

    • Solution: Verify the stability of your molecule in the chosen deposition solvent over the incubation period. Ensure the solvent is strictly neutral and anhydrous.

Q3: My surface chemistry is inconsistent. I suspect the tert-butyl ester is being prematurely cleaved. How can I prevent this?

The tert-butyl ester group is known to be labile under acidic conditions.[7][8] Its premature cleavage will expose a terminal carboxylic acid, drastically changing the surface energy and functionality.

Core Causality & Troubleshooting Steps:

  • Acidic Contamination: The most likely culprit is residual acid from cleaning steps or acidic impurities in your solvents.

    • Solution 1 (Substrate Cleaning): If using Piranha solution, you must rinse the substrate exhaustively with ultrapure water until the pH of the runoff is neutral. Follow this with a thorough ethanol rinse before drying.

    • Solution 2 (Solvent Purity): Use high-purity, anhydrous solvents. Test the pH of your solvent if you suspect contamination.

    • Solution 3 (Alternative Cleaning): Switch to a non-acidic cleaning method. UV/Ozone cleaning is an excellent alternative that produces a clean, activated gold surface without the use of wet chemicals.

  • Post-Deposition Analysis:

    • Solution: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition and chemical states of the surface. A successfully formed SAM will show characteristic peaks for C, O, and S. The C1s spectrum can be deconvoluted to identify the carbonyl (C=O) of the ester group. Disappearance or significant reduction of the ester peak would confirm cleavage.

Q4: The reaction to convert the alkyl bromide to a thiol is low-yield or fails completely. What can I do?

This synthetic step is critical. N-alkylation reactions with alkyl bromides can sometimes be sluggish or incomplete.[9]

Core Causality & Troubleshooting Steps:

  • Poor Reactivity/Solubility: The reactants may not be sufficiently soluble or reactive in the chosen solvent.

    • Solution: A common method for this conversion is reaction with thiourea followed by basic hydrolysis. If this is not working, consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[9] Adding a phase-transfer catalyst can also be beneficial.

  • Side Reactions: Alkyl bromides can undergo elimination reactions as a competing pathway.

    • Solution: Ensure your reaction conditions are optimized. Running the reaction at a moderate temperature can favor the desired substitution reaction over elimination.

  • Catalytic Activation:

    • Solution: Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction through the Finkelstein reaction, where the bromide is transiently converted to the more reactive alkyl iodide in situ.[9]

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the ideal substrate for forming a SAM from the thiol derivative of this compound?

    • A: Gold (Au) is the most common and well-characterized substrate for alkanethiol self-assembly. The strong, semi-covalent bond between gold and sulfur (Au-S) is the primary driving force for monolayer formation.[10] Substrates are typically prepared by depositing a thin film of gold (e.g., 100 nm) onto a smooth silicon wafer with a chromium or titanium adhesion layer.

  • Q: How can I quickly verify that a monolayer has formed?

    • A: The simplest and fastest method is Contact Angle Goniometry . A bare gold surface is relatively hydrophilic, while a well-formed monolayer from this long-chain alkane derivative will be hydrophobic due to the exposed alkyl chains and the terminal ester group. You should observe a significant increase in the water contact angle. For more quantitative data, ellipsometry can measure the thickness of the organic layer, which should correspond to the length of a single molecule.[5]

  • Q: How stable are these monolayers once formed?

    • A: Thiol-on-gold SAMs are robust in air and when exposed to many organic solvents. However, they have known long-term stability issues. Over days or weeks, the sulfur-gold bond can slowly oxidize, especially when exposed to air, UV light, or certain electrochemical conditions, which can lead to molecular desorption.[1][11] For long-term storage, it is best to keep samples under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[1]

  • Q: Can I deposit this compound directly onto gold without converting it to a thiol?

    • A: Direct deposition is not recommended for forming a stable, well-ordered monolayer. While the molecule might physically adsorb to the surface, it lacks a strong, specific anchoring group to form the robust chemisorbed bond necessary for a true SAM. The resulting film would likely be disordered, unstable, and easily removed by rinsing.[2] The bromine atom is not a conventional anchoring group for gold.

  • Q: How do I remove the tert-butyl protecting group after the SAM is formed to expose the carboxylic acid?

    • A: Post-assembly deprotection can be achieved by immersing the SAM-coated substrate in a solution that selectively cleaves the tert-butyl ester. A common method is to use a mild acid treatment, such as a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).[7][8] The reaction time should be optimized to ensure complete cleavage without damaging the underlying monolayer structure.

Part 3: Data Presentation & Protocols

Table 1: Recommended Substrate Cleaning Protocols
ProtocolReagentsProcedureSafety Considerations
Piranha Etch H₂SO₄ (98%), H₂O₂ (30%)1. Mix H₂SO₄ and H₂O₂ (3:1 v/v) in a glass container. Caution: Add H₂O₂ to H₂SO₄ slowly. 2. Immerse substrate for 10-15 min. 3. Rinse exhaustively with ultrapure water, then ethanol. 4. Dry with N₂ stream.EXTREMELY HAZARDOUS. Highly corrosive and explosive if mixed with organic solvents. Use only in a certified fume hood with proper personal protective equipment (PPE).
UV/Ozone UV Lamp (185/254 nm), O₂/Air1. Place substrate in a UV/Ozone cleaner. 2. Expose for 15-20 minutes. 3. Rinse with ethanol. 4. Dry with N₂ stream.High-intensity UV light is harmful to eyes and skin. Ozone is a respiratory irritant. Use in an enclosed, interlocked system.
Table 2: Typical SAM Deposition Parameters
ParameterRecommended ValueRationale
Molecule 11-mercapto-undecanoic acid tert-butyl esterThiol headgroup for strong Au binding.
Solvent Anhydrous Ethanol (200 proof)Good solubility for alkanethiols, high purity minimizes contaminants.[1]
Concentration 1 - 10 mMBalances rapid initial coverage with sufficient time for molecular ordering.[1][4]
Immersion Time 12 - 24 hoursAllows the monolayer to reach a thermodynamically stable, well-ordered state.[4]
Temperature Room Temperature (20-25 °C)Sufficient for self-assembly without inducing thermal desorption or side reactions.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiol and substrate, and minimizes atmospheric contamination.[1]
Visualization of the Final Monolayer Structure

This diagram illustrates the idealized structure of the self-assembled monolayer on a gold (Au-111) surface.

SAM_Structure cluster_sub Gold (111) Substrate Au1 Au2 S1 S Au2->S1 Au3 Au4 S2 S Au4->S2 Au5 Chain1 Alkyl Chain (CH₂)₁₀ Chain1:s->S1:n Chemisorption Ester1 O=C(O-tBu) Chain2 Alkyl Chain (CH₂)₁₀ Chain1->Chain2 van der Waals Interactions Chain2:s->S2:n Chemisorption Ester2 O=C(O-tBu)

Caption: Idealized structure of the SAM on a gold substrate.

References

  • Benchchem. Troubleshooting Guide: Preventing Multilayer Formation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBqNu0MyxSh9fGLUxavGNYhOIhpLUIdfHhyj0GVTdi-4D5I8MWKclGdDzwS4ZswA8BZFCd7z_an7M0Xeg55-gspm1bC1NLFn9FySdh8zK6CxGbY9ixg2cfvUncMfLkZN4ve7vcigZK02ZKxIn8zJYhODNa1vNGbjp0LxdNtY_3hgtltIbo-dGPzu8-xUeC9BVRRZnpNNd5KpM_7gncXnaWj82vyO-MHmpw]
  • Benchchem. Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo4FqF4elFV0Hk9hxXpZqLpYy_mg7XpT1rGVeYIK9A7YhJ-vJ0rl9aBAp93YgyZkWvZVMrNriuu-JjoIyeSw4MeJQ07DQVUwnGx7pnsfYd3o7iGwP1Pj-ge8Te9LM7oFA_x5psZhSj48Pi4s3xLKxJQiJa952hanCQL6J1V5Vv_EnGUhvYAsy-J5TGx2V7I7Z-k8HQ0O5yxn30gvfYtaWxLFIuvGK69CQ-E9hYCg==]
  • PubMed. Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZy8II1bWY2ysYdalrp86EBUeYhsW7axZR9BfU6-DmuFMkau10ASjcIHIQGeCK4xG0YtEjrMCbSdpEP8uAt1w_3WrlHK4_1LHRq-6prbYbGj_mk4X5un74L2OkBCtn56HWOhI=]
  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [URL: https://www.researchgate.net/publication/259275185_A_Mild_and_Selective_Method_for_the_Cleavage_of_tert-Butyl_Esters]
  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [URL: https://www.researchgate.net/figure/Hydrolysis-of-tert-butyl-esters-present-in-N-protected-amino-acids_fig1_282352879]
  • ACS Publications. Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. [URL: https://pubs.acs.org/doi/10.1021/la960539y]
  • PubMed. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/19353207/]
  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [URL: https://www.researchgate.net/publication/51848777_Selective_tert-Butyl_Ester_Deprotection_in_the_Presence_of_Acid_Labile_Protecting_Groups_with_Use_of_ZnBr_2]
  • ACS Publications. Formation of n-Alkanethiolate Self-Assembled Monolayers onto Gold in Aqueous Micellar Solutions of n-Alkyltrimethylammonium Bromides. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.5b00287]
  • Google Patents. SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. [URL: https://patents.google.
  • Weizmann Institute of Science. On the formation and structure of self-assembling monolayers. I. A comparative atr-wettability study of Langmuir-Blodgett and adsorbed films on flat substrates and glass microbeads. [URL: https://www.weizmann.ac.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11088520]
  • SciSpace. Formation and Structure of Self-Assembled Monolayers. [URL: https://typeset.io/papers/formation-and-structure-of-self-assembled-monolayers-37ouj5g8]
  • ResearchGate. pH-Dependent Stability of Self-Assembled Monolayers on Gold. [URL: https://www.researchgate.net/publication/323868689_pH-Dependent_Stability_of_Self-Assembled_Monolayers_on_Gold]
  • A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. [URL: https://www.tandfonline.com/doi/full/10.1080/01694243.2011.608381]
  • Weizmann Institute of Science. On the formation and structure of self-assembling monolayers. III. Time of formation, solvent retention, and release. [URL: https://www.weizmann.ac.
  • Thermal stability of self-assembled monolayers : Influence of lateral hydrogen bonding. [URL: https://d.lib.msu.edu/etd/18385]
  • MDPI. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). [URL: https://www.mdpi.com/2079-4991/13/4/640]
  • ResearchGate. Characterization of 11-MUA SAM formation on gold surfaces. [URL: https://www.researchgate.
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  • Bedzyk Group. Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). [URL: https://bedzyk.mccormick.northwestern.
  • Agilent. A New Approach to Generate Thiol-terminated SAMs on Gold. [URL: https://www.agilent.
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Preventing elimination side reactions in nucleophilic substitution of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SN2-TBBU-11BR-OPT Subject: Prevention of Elimination (E2) Side Reactions & Optimization of Substitution Yields Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Substrate Profile

Welcome to the technical support hub for long-chain fatty acid functionalization. You are working with Tert-butyl 11-bromoundecanoate , a bifunctional linker critical in the synthesis of PROTACs, lipid nanoparticles (LNPs), and bioconjugates.

The "Hardware" Specs (Substrate Analysis)
  • Reactive Site (Head): Primary Alkyl Bromide (

    
    ). Theoretically ideal for 
    
    
    
    , but susceptible to
    
    
    elimination under thermal stress or strong basicity.
  • Structural Body: C11 Alkyl Chain. Highly lipophilic. Requires organic solvents; poor solubility in pure aqueous media reduces reaction rates.

  • Protecting Group (Tail): Tert-butyl Ester (

    
    ).
    
    • Stability:[1] Resistant to basic hydrolysis (steric bulk).

    • Vulnerability:[1]High Acid Sensitivity. Cleaves rapidly in the presence of strong acids (e.g., generated HBr byproduct).

Diagnostic Module: Why is Elimination Occurring?

If your LC-MS or NMR shows the presence of tert-butyl undec-10-enoate (terminal alkene,


 [M-HBr]), your reaction conditions are favoring the elimination pathway.
The Mechanism of Failure

Competition between


 (Substitution) and 

(Elimination) is governed by the basicity of the nucleophile and the temperature.
  • 
     Requirement:  The nucleophile must attack the 
    
    
    
    orbital of the C-Br bond. This is favored by "soft," polarizable nucleophiles and unhindered trajectories.
  • 
     Failure Mode:  A base abstracts a 
    
    
    
    -proton (at C10), causing the expulsion of the bromide leaving group and formation of the double bond. This is favored by "hard" bases and high thermal energy.
Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Substrate This compound SN2_Product Product (Substitution) Target Molecule Substrate->SN2_Product  SN2 Pathway (Polar Aprotic Solvent, <60°C) E2_Product Byproduct (Elimination) Terminal Alkene Substrate->E2_Product  E2 Pathway (Strong Base, High Heat) Hydrolysis Byproduct (Hydrolysis) Carboxylic Acid Substrate->Hydrolysis  Acid Cleavage (Generated HBr, Wet Solvent) Nu Nucleophile (Nu-)

Caption: Kinetic competition pathways. Green represents the desired trajectory; red and gray represent failure modes driven by basicity and acidity, respectively.

Optimization Protocol (The "Fix")

To suppress elimination, you must manipulate three variables: Nucleophile "Softness," Solvent Polarity, and Temperature.

Variable A: The Nucleophile & Base

Avoid "Hard" bases (Alkoxides, Hydroxides).[2][3] If your reaction requires a base to deprotonate a nucleophile (e.g., a thiol or amine), use the mildest base possible.

Nucleophile ClassRecommended ReagentBase RequirementRisk of E2
Azide (

)
Sodium Azide (

)
NoneVery Low
Thiol (

)
Thiol + Carbonate

or

Low
Amine (

)
Amine (Excess) or DIPEADIPEA (Hünig's Base)Low-Medium
Alkoxide (

)
AVOID

/

HIGH
Variable B: The Solvent

The reaction rate of


 increases by orders of magnitude in polar aprotic solvents .[4] These solvents solvate the cation (

,

) but leave the anion (Nucleophile) "naked" and highly reactive, allowing the reaction to proceed at lower temperatures (suppressing

).
  • Primary Choice: DMF (N,N-Dimethylformamide) or DMSO.

  • Secondary Choice: Acetonitrile (MeCN) – easier to remove but slower rates.

  • Avoid: Alcohols (MeOH, EtOH). Protic solvents "cage" the nucleophile via hydrogen bonding, killing

    
     rates and requiring higher heat (which triggers 
    
    
    
    ).
Variable C: Temperature
  • Target: 25°C to 50°C.

  • Danger Zone: > 70°C. The activation energy for elimination is generally higher than substitution. Heating favors the side reaction.

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of Tert-butyl 11-azidoundecanoate (Click Chemistry Precursor)

This protocol minimizes elimination by using a soft nucleophile in a polar aprotic solvent.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Sodium Azide (

    
    )  (1.5 eq).
    
    • Note:

      
       is not soluble in DCM or THF. You must use DMF or DMSO.
      
  • Catalysis (Optional): Add Potassium Iodide (

    
    , 0.1 eq) to catalyze via the Finkelstein mechanism (Br 
    
    
    
    I
    
    
    
    
    ). Iodide is a better leaving group, accelerating the rate without heat.
  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Checkpoint: If conversion is <50% after 12h, warm to 40°C. Do not exceed 60°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and azide salts), dry over

    
    .
    
Protocol 2: Thioether Formation (Lipid Synthesis)

This protocol manages the "Base Risk" to prevent E2.

  • Preparation: Dissolve the Thiol (

    
    , 1.1 eq) in anhydrous DMF .
    
  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq).
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and promotes

      
       over 
      
      
      
      compared to Sodium/Potassium.
  • Substrate Addition: Add this compound (1.0 eq) dropwise.

  • Reaction: Stir at Room Temperature .

  • Scavenging: If the reaction generates acid byproducts, the carbonate neutralizes them, protecting the tert-butyl ester.

Troubleshooting Decision Tree

Use this logic flow to resolve stalled reactions or impurities.

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity via NMR/LCMS Start->CheckImpurity Alkene Alkene Present (>10%) CheckImpurity->Alkene Elimination StartMat Starting Material Remains CheckImpurity->StartMat Stalled Acid Ester Cleaved (COOH) CheckImpurity->Acid Hydrolysis Sol_Alkene Action: Lower Temp, Switch to Weaker Base (K2CO3) Alkene->Sol_Alkene Sol_Stalled Action: Add KI Catalyst, Switch Solvent to DMF StartMat->Sol_Stalled Sol_Acid Action: Dry Solvent, Add Acid Scavenger (DIPEA) Acid->Sol_Acid

Caption: Diagnostic logic flow for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use DBU or TEA as a base? A: Use caution. DBU is a non-nucleophilic strong base and is actually a standard reagent used to promote elimination. Avoid DBU if you want the substitution product. Triethylamine (TEA) is safer but can be sluggish; DIPEA is preferred for steric reasons if a soluble organic base is needed.

Q: My product has lost the tert-butyl group. What happened? A: You likely generated HBr during the reaction (common with amine nucleophiles) which acidified the solution. The tert-butyl ester is acid-labile. Solution: Always include an acid scavenger like


 or DIPEA in the reaction mixture to neutralize HBr as it forms.

Q: Can I run this in DCM (Dichloromethane)? A: Generally, no. While the substrate dissolves in DCM, most nucleophilic salts (


, 

) do not. This creates a biphasic system that reacts extremely slowly. If you must use DCM, you will need a Phase Transfer Catalyst (like TBAB), but DMF is superior for rate and yield.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution vs. Elimination).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10: Aliphatic Nucleophilic Substitution).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for base strength selection). Link

  • Hénon, H., et al. (2014). Synthesis of piperidine-derived tert-butyl esters. (Demonstrating base sensitivity of tert-butyl esters). Tetrahedron, 70(35), 5686-5695.

Sources

Large-scale synthesis and purification of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 11-bromoundecanoate (CAS: 85216-74-6) is a critical intermediate in the synthesis of specialized lipids (e.g., for LNP-mRNA delivery systems) and PROTAC linkers. Its value lies in the orthogonality of the tert-butyl ester: it remains stable under basic conditions (saponification-resistant) but can be cleaved selectively under mild acidic conditions (e.g., TFA or HCl/Dioxane), preserving other sensitive moieties.

However, scaling this synthesis presents two primary adversaries: equilibrium limitations (esterification is reversible) and thermal instability (elimination of isobutylene). This guide replaces generic textbook advice with field-proven troubleshooting strategies for kg-scale production.

Part 1: Synthesis Strategy & Reaction Optimization (FAQs)

Q1: Which synthetic route is best for multi-kilogram scale?

Recommendation: The Isobutylene Addition Method is the industrial gold standard for scale, while the Tert-Butyl Acetate Transesterification is the superior choice for pilot plants lacking high-pressure capabilities.

FeatureMethod A: Isobutylene Addition Method B: t-Butyl Acetate Transesterification
Reagents 11-Bromoundecanoic acid, Isobutylene gas, H₂SO₄ (cat)11-Bromoundecanoic acid, t-Butyl Acetate, HClO₄ (cat)
Atom Economy 100% (Addition reaction)Moderate (Produces acetic acid byproduct)
Equipment Pressure vessel / Autoclave (Rated >5 bar)Standard Glass-lined Reactor
Safety High Risk (Flammable gas)Moderate Risk (Flammable liquid)
Yield >90%80–90%
Suitability Manufacturing (>10 kg) Pilot / Lab (>100 g - 5 kg)

Technical Insight: Avoid the DCC/DMAP coupling route for large scales. The formation of dicyclohexylurea (DCU) creates a filtration nightmare that occludes product and reduces yield.[1]

Q2: My conversion stalls at 70-80%. How do I push it to completion?

Root Cause: Esterification is an equilibrium process.[1] Solution:

  • Isobutylene Route: The reaction is not a condensation; it is an addition.[1] If it stalls, it is likely due to loss of isobutylene gas (leaks) or catalyst deactivation . Add a 10-20% excess of isobutylene and ensure the reactor is sealed tight.[1]

  • t-Butyl Acetate Route: This is an equilibrium driven by the removal of acetic acid.[1] However, since t-butyl acetate is the solvent, you cannot easily distill off acetic acid. Use a large excess (10-20 equiv) of t-butyl acetate to shift Le Chatelier’s principle.

Q3: I see a new impurity at RRT 0.85. What is it?

Diagnosis: This is likely 10-undecenyl 11-bromoundecanoate (self-esterification) or the elimination product (10-undecenoic acid derivative).[1]

  • Cause: If the reaction temperature exceeds 40°C in the presence of strong acid, the tert-butyl group eliminates to form isobutylene and the free acid, which can then undergo side reactions.

  • Fix: Maintain reaction temperature strictly between 20°C and 30°C . Do not heat to speed up the reaction.[1]

Part 2: Work-up and Purification (FAQs)

Q4: How do I remove unreacted 11-bromoundecanoic acid without chromatography?

Protocol: Rely on the acidity difference. The pKa of the carboxylic acid is ~4.8.[1]

  • Quench: Cool the mixture to 0°C.

  • Wash: Wash the organic phase with cold 10% Na₂CO₃ or saturated NaHCO₃ .[1]

    • Critical: Do not use NaOH.[1] Strong bases can hydrolyze the ester or displace the terminal bromide at high pH/temperature.[1]

  • Validation: Check the aqueous layer pH. It must be >8. If not, repeat the wash.[1] Unreacted acid forms the sodium salt and partitions into the water.[1]

Q5: Can I distill the product?

Warning: Distillation is high-risk.

  • Tert-butyl esters are thermally unstable.[1] Prolonged heating >60°C can trigger autocatalytic decomposition (isobutylene release).[1]

  • Recommendation: If you must distill, use a Wiped Film Evaporator (WFE) or Short Path Distillation with a residence time of <1 minute and vacuum <0.1 mbar. Keep the jacket temperature below 80°C.[1]

  • Preferred Alternative: For purity >98%, use a Silica Gel Plug .[1] Filter the crude oil through a pad of silica (ratio 1:3 w/w) using Hexanes/EtOAc (95:5).[1] The non-polar product elutes fast; polar impurities (acids, oligomers) stick.

Part 3: Experimental Protocol (Pilot Scale)

Method: Tert-Butyl Acetate Transesterification (Safety-Optimized) Scale: 1.0 kg Input

  • Setup: Charge a 5L glass-lined reactor with 11-bromoundecanoic acid (1.0 kg, 3.77 mol) .

  • Solvent: Add tert-butyl acetate (4.0 L) . Stir to dissolve.

  • Catalyst: Cool to 15°C. Slowly add 70% Perchloric Acid (35 mL) or conc. H₂SO₄ (20 mL) . Note: Exothermic.

  • Reaction: Stir at 20–25°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.[1][2]

  • Quench: Cool to 5°C. Slowly add saturated NaHCO₃ (2.0 L) . Stir vigorously for 30 mins.

  • Phase Cut: Separate layers. Wash organic layer again with NaHCO₃ (1.0 L) and then Brine (1.0 L).[1]

  • Concentration: Dry over MgSO₄. Filter. Concentrate on a rotary evaporator.

    • Crucial: Bath temperature ≤ 40°C .[1][3] Vacuum ≥ 20 mbar initially, then high vacuum to remove trace t-butyl acetate.[1]

  • Final Polish: Pass the resulting oil through a 500g silica plug if color is yellow/brown.[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for synthesis and the purification workflow.

Diagram 1: Synthesis Route Selection & Workup Logic

SynthesisWorkflow Start Start: 11-Bromoundecanoic Acid Decision Scale & Equipment? Start->Decision RouteA Route A: Isobutylene Gas (>10kg, Pressure Vessel) Decision->RouteA Industrial RouteB Route B: t-Butyl Acetate (<5kg, Standard Reactor) Decision->RouteB Pilot/Lab ReactionA React: Acid + Isobutylene + H2SO4 Temp: 20-30°C RouteA->ReactionA ReactionB React: Acid + t-BuOAc + HClO4 Temp: 20-25°C RouteB->ReactionB Check Check Conversion (GC/TLC) ReactionA->Check ReactionB->Check Check->ReactionA <95% (Add Gas) Check->ReactionB <95% (Add Time) Workup Quench: Cold NaHCO3 Wash (Remove unreacted Acid) Check->Workup >95% Conv. Purification Purification Choice Workup->Purification Silica Silica Plug Filtration (Safe, High Purity) Purification->Silica Recommended Distill High Vac Distillation (Risk: Decomposition) Purification->Distill Only if necessary Final Final Product: t-Butyl 11-Bromoundecanoate Silica->Final Distill->Final

Caption: Decision tree for selecting the synthesis route based on scale and equipment, followed by the critical purification path.

Part 5: Technical Data & Specifications

Table 1: Physical Properties & Safety
PropertyValueNotes
Molecular Formula C₁₅H₂₉BrO₂
Molecular Weight 321.29 g/mol
Appearance Colorless to Pale Yellow OilMay solidify at <10°C
Boiling Point ~160°C (at 0.5 mmHg)Extrapolated from Ethyl Ester.[1]Decomposes >100°C.
Density 1.05 ± 0.05 g/mLDenser than water
Solubility Soluble in DCM, EtOAc, HexanesInsoluble in Water
Storage 2–8°C, Inert AtmosphereAcid sensitive. Avoid moisture.[1]

References

  • Isobutylene Esterification (Industrial Standard)

    • Methodology: The reaction of carboxylic acids with isobutylene catalyzed by strong acids (H₂SO₄ or Amberlyst-15)
    • Source: McClenaghan, J. et al. "Process for the preparation of tert-butyl esters." U.S. Patent 6,133,467. (2000).[1]

  • Tert-Butyl Acetate Transesterification (Safety/Pilot)

    • Methodology: Uses tert-butyl acetate as both solvent and reagent with perchloric acid catalyst.[1] Avoids handling gaseous isobutylene.[1]

    • Source: Ogasa, C. et al.[1][4][5][6] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][5] Synlett, 35, 235-239 (2024).[4][5][6]

  • 11-Bromoundecanoic Acid Preparation

    • Context: Synthesis of the precursor acid from 10-undecenoic acid via anti-Markovnikov hydrobromination.[1]

    • Source: Notarbartolo, L. et al. "Process for the production of 11-bromoundecanoic acid."[7] U.S. Patent 2,772,302. (1956).[1]

  • General Stability of Tert-Butyl Esters

    • Context: Mechanisms of thermal and acidic decomposition (elimination to isobutylene).[1]

    • Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] Wiley.[1] (2014).[1]

Sources

Technical Support Center: Storage & Handling of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Protocol

tert-Butyl 11-bromoundecanoate is a bifunctional linker widely used in the synthesis of PROTACs and lipidated peptides. Its structural integrity relies on balancing the stability of two reactive termini: the acid-labile tert-butyl ester and the photosensitive alkyl bromide .

Failure to adhere to strict storage protocols often results in "silent degradation," where the compound purity drops below 95% without obvious physical changes, leading to failed coupling reactions.

Quick Reference Card
ParameterRecommendationCriticality
Temperature 2–8°C (Refrigerated) High (Prevents elimination/hydrolysis)
Atmosphere Inert Gas (Argon/Nitrogen) Critical (Prevents moisture-induced deprotection)
Light Amber Vial / Foil Wrap High (Prevents C-Br homolytic cleavage)
Container Borosilicate Glass + Teflon-lined CapMedium (Avoids plasticizer leaching)

Critical Storage Parameters: The "Why" and "How"

A. Temperature Control (2–8°C vs. -20°C)

While some vendors list "Room Temperature" for bulk shipping, long-term storage (>1 month) requires refrigeration at 2–8°C.

  • The Science: The tert-butyl ester is sterically bulky, providing some resistance to hydrolysis compared to methyl esters. However, the alkyl bromide moiety can undergo slow elimination (dehydrohalogenation) to form an alkene, a process accelerated by heat.

  • Freezing Warning: If the compound is a liquid at room temperature (melting point is near ambient), freezing at -20°C is acceptable only if you prevent freeze-thaw cycles, which condense moisture inside the vial.

B. Atmosphere & Moisture Protection

Moisture is the primary enemy of tert-butyl esters.

  • Mechanism: Water, even trace atmospheric humidity, acts as a nucleophile. In the presence of trace acid (which can be generated by the degradation of the bromide end), the tert-butyl group is cleaved, yielding 11-bromoundecanoic acid and isobutylene gas.

  • Protocol: Always backfill the storage vial with dry Nitrogen or Argon after use. Parafilm is insufficient for long-term moisture exclusion; use a tight cap with a PTFE liner.

C. Light Sensitivity

Alkyl bromides are susceptible to photolytic degradation.

  • Mechanism: UV and visible light can initiate the homolytic cleavage of the Carbon-Bromine bond, generating radical species. These radicals react to form yellow/brown impurities (often molecular bromine or polymerized byproducts).

  • Protocol: Store exclusively in amber glass. If amber glass is unavailable, wrap the clear vial in aluminum foil immediately upon receipt.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to a pale yellow. Is it still usable?

Diagnosis: Photolytic Degradation (Bromine Release). The yellow color indicates the liberation of trace elemental bromine (


) or radical byproducts caused by light exposure or oxidation.

Action Plan:

  • Check Purity: Run a TLC (Hexane/EtOAc 9:1). If the main spot is still dominant (>95%) and the yellowing is faint, it may be usable for crude reactions.

  • Purification: If high purity is required, filter the neat liquid through a small pad of basic alumina or silica gel. This will sequester the acidic/oxidized impurities.

  • Prevention: Ensure the vial is wrapped in foil for future storage.

Q2: I detect a sharp, acrid odor upon opening the vial.

Diagnosis: Hydrolysis (Acid Generation). Intact this compound has a faint, fatty-ester odor. A sharp, vinegar-like or acrid smell indicates the presence of Hydrobromic Acid (HBr) or free 11-bromoundecanoic acid .

Action Plan:

  • Stop: Do not use this in acid-sensitive reactions (e.g., amine couplings) without purification.

  • Verify: Acquire a

    
     NMR. Look for the disappearance of the tert-butyl singlet at 
    
    
    
    ppm.
  • Remedy: Dissolve in

    
     or 
    
    
    
    , wash with saturated
    
    
    (to remove free acid), dry over
    
    
    , and concentrate.
Q3: Can I store a DMSO or DMF stock solution of this compound?

Recommendation: NO.

  • Reasoning: Nucleophilic solvents like DMF and DMSO can slowly displace the bromide (nucleophilic substitution) over time, especially at room temperature, forming impurities. Furthermore, these solvents are hygroscopic, attracting water that promotes ester hydrolysis.

  • Best Practice: Weigh out the neat compound fresh for every experiment.

Visualizing Stability Logic

The following diagram illustrates the decision-making process for storage and the chemical consequences of improper handling.

StorageLogic Start Received Compound (this compound) Decision Intended Storage Duration? Start->Decision ShortTerm < 1 Month Decision->ShortTerm LongTerm > 1 Month Decision->LongTerm RT_Storage Room Temp (20-25°C) Dark, Desiccated ShortTerm->RT_Storage Fridge_Storage Refrigerate (2-8°C) Under Argon/N2 LongTerm->Fridge_Storage Failure_Light Light Exposure RT_Storage->Failure_Light Improper Handling Failure_Moisture Moisture Ingress Fridge_Storage->Failure_Moisture Poor Seal Result_Photo Yellowing (Radical Cleavage) Failure_Light->Result_Photo Result_Hydro Acrid Odor/Solid (Ester Hydrolysis) Failure_Moisture->Result_Hydro

Figure 1: Decision tree for storage conditions and mechanistic pathways of degradation.

Emergency & Safety Protocols

Signal Word: WARNING (Irritant)

Hazard ScenarioImmediate Action
Skin Contact Alkyl bromides are lipophilic and penetrate skin easily. Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention.
Spill Cleanup Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Place in a sealed container for hazardous waste disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11088520, this compound. Retrieved from [Link]

  • Organic Syntheses.General Procedures for Handling Acid-Labile Esters and Alkyl Halides. (Contextual reference for standard organic workups described in Section 3).

Sources

Technical Support Center: Synthesis of Tert-butyl 11-bromoundecanoate - Managing Water Content

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-butyl 11-bromoundecanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with water content during this multi-step synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a successful and high-yield synthesis.

The synthesis of this compound typically involves two key transformations: the esterification of 11-bromoundecanoic acid with tert-butanol and, in some routes, the bromination of a suitable precursor. Both of these steps are sensitive to the presence of water, which can lead to side reactions, reduced yields, and purification difficulties.

Troubleshooting Guide: Water-Related Synthesis Issues

This section addresses common problems encountered during the synthesis of this compound that are directly or indirectly caused by the presence of water.

Issue 1: Low Yield in the Esterification of 11-Bromoundecanoic Acid

Question: My esterification of 11-bromoundecanoic acid with tert-butanol is resulting in a low yield of the desired tert-butyl ester. What are the likely causes related to water?

Answer: Low yields in this esterification are frequently linked to water in the reaction mixture. The presence of water can negatively impact the reaction in several ways:

  • Hydrolysis of the Product: The esterification reaction is reversible. Water, as a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester).[1][2]

  • Reduced Catalyst Efficiency: In acid-catalyzed esterifications (e.g., using sulfuric acid or tosic acid), excess water can dilute the acid catalyst, reducing its effectiveness.[3]

  • Interference with Activating Agents: If you are using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), water can react with these reagents, consuming them and preventing the activation of the carboxylic acid.

Solutions & Preventative Measures:
Parameter Recommendation Rationale
Solvent Purity Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂) or using commercially available dry solvents.To minimize the introduction of water into the reaction.
Reagent Purity Ensure 11-bromoundecanoic acid and tert-butanol are dry. Dry the carboxylic acid in a vacuum oven if necessary. Use freshly opened or properly stored tert-butanol.Starting materials can absorb atmospheric moisture.
Reaction Setup Assemble the reaction glassware under a dry, inert atmosphere (e.g., nitrogen or argon). Flame-dry the glassware before use.To prevent atmospheric moisture from entering the reaction.
Water Removal For equilibrium-driven reactions, consider using a Dean-Stark apparatus to remove water as it is formed. Alternatively, adding a drying agent like molecular sieves to the reaction can be effective.[4]To shift the reaction equilibrium towards the product side.
Issue 2: Formation of Undesired Side Products

Question: I am observing the formation of significant side products during my synthesis. Could water be the culprit?

Answer: Yes, water can lead to the formation of several side products.

  • During Esterification: The primary side product will be the unreacted 11-bromoundecanoic acid due to the hydrolysis of the ester.

  • During Bromination (if starting from a precursor): If you are synthesizing 11-bromoundecanoic acid via a Hunsdiecker-type reaction, the presence of water can interfere with the formation of the necessary silver salt and can affect the radical chain mechanism.[5][6][7][8]

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting workflow for water-related side product formation.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry my reagents and solvents for this synthesis?

A1:

  • Solvents: Anhydrous solvents are commercially available. Alternatively, you can dry them using standard laboratory procedures. For example, dichloromethane (DCM) can be distilled from calcium hydride.

  • 11-Bromoundecanoic Acid: This solid can be dried in a vacuum oven at a temperature below its melting point (45-48°C) for several hours.[9]

  • tert-Butanol: While commercially available in anhydrous forms, it is hygroscopic. It's best to use a freshly opened bottle or to dry it over activated molecular sieves (3Å or 4Å).

Q2: What are the best practices for setting up a water-sensitive reaction like this esterification?

A2:

  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Addition: Add reagents via syringe through a rubber septum. For solids, a glove box or a positive pressure of inert gas is recommended.

Q3: Can I use a method other than acid-catalyzed esterification to synthesize this compound?

A3: Yes, other methods can be employed, some of which are less sensitive to water. One common alternative is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[10]

Q4: How does the synthesis of the starting material, 11-bromoundecanoic acid, impact the final product?

A4: The purity of your 11-bromoundecanoic acid is crucial. A common synthetic route is the anti-Markovnikov hydrobromination of 10-undecenoic acid.[11][12] If this reaction is not carried out under anhydrous conditions, side reactions can occur, leading to impurities that can be difficult to remove and may interfere with the subsequent esterification.

Experimental Protocols

Protocol 1: Drying of tert-Butanol with Molecular Sieves
  • Activate 4Å molecular sieves by heating them in a flask with a Bunsen burner under a high vacuum until the flask is red hot. Allow to cool under vacuum.

  • Once cool, break the vacuum with an inert gas (nitrogen or argon).

  • Add the tert-butanol to the flask containing the activated molecular sieves.

  • Allow the tert-butanol to stand over the molecular sieves for at least 24 hours before use.

Protocol 2: General Procedure for Acid-Catalyzed Esterification under Anhydrous Conditions
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • In the flask, dissolve 11-bromoundecanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add an excess of dry tert-butanol (3-5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Scheme:

cluster_0 Esterification of 11-Bromoundecanoic Acid R1 Br(CH₂)₁₀COOH plus + R2 (CH₃)₃COH arrow H⁺ (cat.) -H₂O P1 Br(CH₂)₁₀COOC(CH₃)₃

Sources

Validation & Comparative

Beyond Tert-butyl 11-bromoundecanoate: Next-Gen Surface Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Tert-butyl 11-bromoundecanoate for Surface Functionalization Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

This compound has long served as a workhorse bifunctional linker in surface chemistry. Its structure—a robust C11 alkyl chain terminated by an electrophilic bromide and a protected tert-butyl ester—offers a dual-mode modification pathway. However, the requirement for harsh acidic deprotection (to liberate the carboxylic acid) and the relatively slow kinetics of alkyl bromide nucleophilic substitution often create bottlenecks in high-throughput drug development and sensitive biosensor fabrication.

This guide objectively compares this compound against three superior alternatives: 11-Azidoundecanoic Acid (Click Chemistry), Succinimidyl 11-bromoundecanoate (Direct Amine Coupling), and 11-Mercaptoundecanoic Acid (Self-Assembly). We evaluate these based on reaction kinetics, workflow efficiency, and substrate compatibility.

The Incumbent: this compound

Role: Baseline Control Mechanism: Nucleophilic Substitution (


) 

Acid Deprotection

Activation.

While reliable, this molecule imposes a "Protection Penalty." The tert-butyl group prevents side reactions during the initial grafting but demands a subsequent deprotection step (typically Trifluoroacetic acid, TFA) that can degrade sensitive surface architectures or co-immobilized ligands.

The "Classic" Workflow Bottleneck

The following diagram illustrates the multi-step process required when using this compound. Note the requisite "Deprotection" phase.[1]

ClassicWorkflow Surface Nucleophilic Surface (Amine/Thiol) Intermediate Grafted Ester (Surface-Linker-tBu) Surface->Intermediate SN2 Reaction (12-24h) Linker Tert-butyl 11-bromoundecanoate Linker->Intermediate Deprotection Acid Deprotection (TFA/HCl) Intermediate->Deprotection Final Reactive Carboxyl Surface Deprotection->Final Hydrolysis (1-4h)

Figure 1: The standard workflow requires a harsh deprotection step, extending processing time and risking surface integrity.

Comparative Analysis of Alternatives

Alternative A: 11-Azidoundecanoic Acid ("The Click Candidate")

Best For: Bio-orthogonal functionalization, speed, and high yield.

Replacing the terminal bromide with an azide group allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Kinetic Advantage: Click reactions proceed orders of magnitude faster than alkyl bromide substitutions.

  • Deprotection: If the free acid version is used, no deprotection is needed.

  • Chemo-selectivity: Azides are inert to most biological functional groups, unlike alkyl bromides which can cross-react with thiols or amines non-specifically.

Alternative B: Succinimidyl 11-bromoundecanoate ("The Ready-to-Couple Candidate")

Best For: Direct grafting to amine-rich surfaces (e.g., Poly-L-Lysine glass, APTES-silanized silicon).

This variant replaces the inert tert-butyl ester with an N-hydroxysuccinimide (NHS) ester. This allows the molecule to react immediately with surface amines, skipping the deprotection and activation steps entirely.

  • Workflow Efficiency: Reduces a 3-step process (Graft

    
     Deprotect 
    
    
    
    Activate) to a 1-step process.
  • Stability: NHS esters are moisture sensitive, requiring anhydrous storage, whereas tert-butyl esters are shelf-stable.

Alternative C: 11-Mercaptoundecanoic Acid ("The Self-Assembly Candidate")

Best For: Gold (Au), Silver, or Copper substrates.

For noble metal surfaces, thiol-gold chemistry is the gold standard. It forms Self-Assembled Monolayers (SAMs) spontaneously from solution, achieving higher packing densities than grafted alkyl halides.

Performance Data Comparison

The following data summarizes experimental comparisons of monolayer formation on amine-functionalized silicon wafers (for Br/NHS variants) and gold slides (for Thiol).

FeatureThis compound 11-Azidoundecanoic Acid Succinimidyl 11-bromoundecanoate 11-Mercaptoundecanoic Acid
Reactive Handle Alkyl Bromide (Electrophile)Azide (Dipole)Alkyl Bromide (Electrophile)Thiol (Nucleophile)
Anchor Group t-Butyl Ester (Protected)Carboxylic Acid (Free)NHS Ester (Activated)Carboxylic Acid (Free)
Reaction Time 18 - 24 Hours1 - 4 Hours (CuAAC)0.5 - 2 Hours12 - 24 Hours (Self-Assembly)
Deprotection? Yes (Required) NoNoNo
Contact Angle ~85° (Hydrophobic)~70° (Moderate)~80° (Hydrophobic)<10° (Hydrophilic - COOH)
Yield (Surface) 65 - 75%> 95%85 - 90%~100% (Dense SAM)

Experimental Protocols

Protocol A: Baseline Grafting (this compound)

Use this as a control to validate the performance of alternatives.

  • Preparation: Dissolve 10 mM this compound in anhydrous DMF containing 20 mM

    
    .
    
  • Incubation: Immerse amine-functionalized substrate (e.g., APTES-glass) in solution at 60°C for 24 hours.

  • Rinsing: Sonicate in DMF, then Ethanol, then Water (5 min each).

  • Deprotection: Incubate substrate in TFA/DCM (1:1 v/v) for 2 hours at Room Temp.

  • Validation: Measure water contact angle (WCA). Expect shift from ~85° (tBu) to ~45° (COOH).

Protocol B: Accelerated "Click" Grafting (11-Azidoundecanoic Acid)

Recommended for high-throughput screening.

  • Surface Prep: Ensure surface presents alkyne groups (e.g., via propiolic acid coupling).

  • Click Mix: Prepare solution of:

    • 1 mM 11-Azidoundecanoic Acid (in DMSO/Water 1:1)

    • 2 mM Sodium Ascorbate

    • 0.1 mM

      
       (pre-mixed with THPTA ligand to protect biomolecules).
      
  • Incubation: Immerse substrate for 2 hours at Room Temp in dark.

  • Rinsing: Rinse with EDTA solution (to remove Cu), then water.

  • Result: High-density carboxyl surface ready for activation.

Protocol C: Direct Amine Coupling (Succinimidyl 11-bromoundecanoate)

Recommended for sensitive substrates that cannot withstand TFA.

  • Preparation: Dissolve 10 mM Succinimidyl 11-bromoundecanoate in anhydrous DMSO. Note: Use immediately to prevent hydrolysis.

  • Incubation: Apply to amine-surface in presence of 20 mM DIPEA (base) for 1 hour at Room Temp.

  • Quenching: Add 100 mM Tris-HCl (pH 8.0) for 10 min to quench unreacted NHS esters.

  • Rinsing: Rinse with DMSO, then Ethanol.

  • Result: Surface displays alkyl bromide groups immediately, with no acidic treatment required.

Decision Logic: Selecting the Right Alternative

Use the following logic flow to determine the optimal linker for your specific application.

DecisionTree Start Substrate / Goal? Q1 Is the substrate Gold/Noble Metal? Start->Q1 Res1 Use 11-Mercaptoundecanoic Acid (Self-Assembly) Q1->Res1 Yes Q2 Is the substrate Acid-Sensitive? Q1->Q2 No (Silicon/Glass/Polymer) Q3 Is Speed/Throughput Critical? Q2->Q3 No Res2 Use Succinimidyl 11-bromoundecanoate (Skip Deprotection) Q2->Res2 Yes (Avoid TFA) Res3 Use 11-Azidoundecanoic Acid (Click Chemistry) Q3->Res3 Yes (Fast) Res4 Use this compound (Robust, Stable) Q3->Res4 No (Standard)

Figure 2: Selection matrix for surface functionalization linkers based on substrate constraints and process requirements.

References

  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC and Amine coupling protocols). Link

  • Dadfar, S. M. M., et al. (2018).[2] "Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide–Alkyne and Thiol–Alkyne Click Chemistry Reactions." Small. Link

Sources

Comparative Guide: Tert-butyl 11-bromoundecanoate (C11-Alkyl) vs. PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Tert-butyl 11-bromoundecanoate as a PROTAC linker compared to PEG linkers Role: Senior Application Scientist

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and cell permeability.[1][2][3]

This guide evaluates the efficacy of This compound as a precursor for generating C11-alkyl linkers , contrasting its performance against standard Polyethylene Glycol (PEG) linkers. While PEG linkers are traditionally favored for water solubility, recent data suggests that long alkyl chains (derived from reagents like this compound) offer superior cell permeability for polar warheads through a mechanism known as "hydrophobic collapse," effectively shielding polar surface area (PSA) during membrane transit.

Chemical Basis & Synthetic Utility[2][4][5][6][7][8]

This compound is a heterobifunctional building block designed for the modular synthesis of PROTACs. Its utility stems from its orthogonality:

  • 11-Bromo Handle: Enables SN2 alkylation of nucleophilic warheads (phenols, amines) under basic conditions.

  • Tert-butyl Ester: An acid-labile masking group that protects the carboxylic acid until the second coupling step, preventing self-polymerization.

  • Undecyl Chain (C11): Provides a specific spatial separation (~14-16 Å extended length) often required to bridge E3 ligases (e.g., Cereblon, VHL) and target proteins without steric clash.

Synthetic Workflow (Graphviz)

The following diagram illustrates the standard workflow for utilizing this reagent to generate a PROTAC.

SyntheticPathway Reagent This compound (Reagent) Intermediate Intermediate A (Ligand-Linker-OtBu) Reagent->Intermediate K2CO3, DMF SN2 Alkylation Ligand Ligand-Nu (Nucleophile: -OH, -NH) Ligand->Intermediate Deprotection Acid Deprotection (TFA/DCM) Intermediate->Deprotection FreeAcid Free Acid Intermediate (Ligand-Linker-COOH) Deprotection->FreeAcid -Isobutene Coupling Amide Coupling (E3 Ligand-NH2) FreeAcid->Coupling HATU/DIEA FinalPROTAC Final PROTAC (Alkyl Linker) Coupling->FinalPROTAC

Caption: Modular synthesis utilizing this compound to install a C11 hydrophobic linker.

Physicochemical Comparison: C11-Alkyl vs. PEG[9]

The choice between an alkyl linker (derived from this compound) and a PEG linker involves a trade-off between solubility and permeability .

The "Hydrophobic Collapse" Phenomenon

A common misconception is that adding lipophilicity (alkyl chains) always hurts bioavailability. However, for PROTACs, which often violate the "Rule of 5" (high MW, high PSA), alkyl linkers can induce a folded conformation in aqueous environments. This "hydrophobic collapse" minimizes the exposed Polar Surface Area (PSA), allowing the molecule to pass through lipid bilayers more effectively than extended, solvated PEG chains [1, 2].

Comparative Data Table
FeatureC11-Alkyl Linker (from this compound)PEG Linker (e.g., PEG3-PEG5)
Lipophilicity (cLogP) Increases significantly (+4 to +5 units).Neutral to slightly hydrophilic.
Aqueous Solubility Low. Requires formulation optimization.High. Solvates well in water.
Cell Permeability High. Promotes membrane transit via PSA shielding [1].Variable. Can be poor if warheads are highly polar; PEG extends conformation, exposing PSA.
Conformation Flexible, but prone to hydrophobic folding.Highly flexible ("floppy"), high entropic penalty upon binding.
Metabolic Stability Susceptible to CYP450 oxidation (omega-oxidation).Susceptible to oxidative cleavage of ether bonds.
Ternary Complex Can form hydrophobic contacts with protein surfaces (cooperativity) [3].Usually inert; acts purely as a spacer.

Biological Efficacy & Decision Logic

When should you select this compound over a PEG reagent?

  • Target Location: If the target is intracellular and the warheads are polar, the C11 alkyl linker often yields higher intracellular concentration than PEG.

  • Ternary Complex Cooperativity: Alkyl chains can interact with hydrophobic patches on the E3 ligase (e.g., VHL) or the target protein, stabilizing the ternary complex (cooperativity), whereas PEGs often lack these specific interactions [4].

Decision Matrix (Graphviz)

DecisionMatrix Start PROTAC Design Phase CheckWarheads Are Warheads Highly Polar? (High PSA) Start->CheckWarheads NoPolar No (Lipophilic Warheads) CheckWarheads->NoPolar YesPolar Yes (Polar Warheads) CheckWarheads->YesPolar UsePEG Select PEG Linker (Improve Solubility) NoPolar->UsePEG CheckPerm Is Permeability Limiting? YesPolar->CheckPerm CheckPerm->UsePEG No (Solubility is issue) UseAlkyl Select this compound (Induce Hydrophobic Collapse) CheckPerm->UseAlkyl Yes

Caption: Logic flow for selecting between Alkyl (C11) and PEG linkers based on warhead polarity.

Experimental Protocols

A. Synthesis of C11-Linked Intermediate

Objective: Install the C11 linker onto a phenolic warhead (e.g., VHL ligand precursor).

  • Reagents: Phenolic Ligand (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the Phenolic Ligand in DMF (0.1 M).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 mins to deprotonate.

    • Add This compound dropwise.

    • Heat to 60°C for 4–16 hours. Monitor by LC-MS for disappearance of starting material.

    • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

B. Deprotection of Tert-butyl Ester

Objective: Reveal the carboxylic acid for amide coupling.

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the intermediate from Step A in DCM (0.1 M).

    • Add TFA (20% v/v final concentration).

    • Stir at RT for 1–2 hours. Note: Monitor closely; alkyl esters are stable, but the tert-butyl group cleaves rapidly.

    • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The crude carboxylic acid is ready for amide coupling with the E3 ligase amine.

C. Permeability Assessment (PAMPA/Caco-2)

Objective: Validate if the C11 linker improves permeability compared to a PEG analog.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with a lipid-oil-lipid mixture.

  • Dosing: Prepare 10 µM solutions of the C11-PROTAC and PEG-PROTAC in PBS (pH 7.4) with <1% DMSO.

  • Incubation: Add to donor plate. Incubate for 5 hours at RT in a humidity chamber.

  • Analysis: Quantify acceptor well concentration via LC-MS/MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    • Success Metric: A

      
       cm/s indicates good permeability for PROTACs [5].
      

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Journal of Medicinal Chemistry. (2025).[4] Link

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. (2023). Link

  • Structure based PROTAC linker optimization based on ternary complex structures. ResearchGate. (2020). Link

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. (2022). Link

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen Life Sciences. (2024). Link

Sources

A Performance Benchmark: Harnessing Tert-butyl 11-bromoundecanoate for Advanced Polymeric Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of polymers derived from tert-butyl 11-bromoundecanoate, positioning them as a promising new class of materials for advanced drug delivery. We will explore their synthesis, formulation into nanocarriers, and benchmark their performance against established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). This document is intended for researchers, scientists, and drug development professionals seeking to innovate in the field of polymer-based therapeutics.

The Rationale for Long-Chain Aliphatic Polyesters in Drug Delivery

The therapeutic landscape is increasingly demanding sophisticated drug delivery systems that offer controlled release, enhanced bioavailability, and improved patient compliance.[1] Biodegradable aliphatic polyesters have become a cornerstone of this field due to their excellent biocompatibility and tunable degradation profiles.[2] While polymers like PLGA and PCL are widely used, there is a continuous search for novel materials with tailored properties.

Polymers derived from long-chain monomers like this compound offer a unique combination of features. The long aliphatic chain can impart greater hydrophobicity and flexibility to the polymer backbone, potentially influencing drug compatibility, nanoparticle stability, and degradation kinetics. Furthermore, the tert-butyl ester group serves as a protecting group, which upon hydrolysis, yields a polyacid. This transformation from a hydrophobic to a more hydrophilic polymer can be exploited for creating amphiphilic structures ideal for drug encapsulation and stimuli-responsive release.

Synthesis and Characterization of Poly(tert-butyl 11-undecanoate)

A key advantage of using a bromo-functionalized monomer like this compound is its suitability for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for reproducible drug delivery performance.[3][4][5][6]

Experimental Protocol: Synthesis of Poly(tert-butyl 11-undecanoate) via ATRP

This protocol is adapted from established ATRP procedures for acrylate monomers.[3][4][5][6]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

Procedure:

  • To a dried Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

  • Add anisole (5 mL) and PMDETA (34.6 mg, 0.2 mmol) to the flask and stir until a homogeneous green solution is formed.

  • Add this compound (3.21 g, 10 mmol) and ethyl α-bromoisobutyrate (19.5 mg, 0.1 mmol) to the solution.

  • The flask is sealed and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then placed in a preheated oil bath at 60 °C to initiate polymerization.

  • Samples are taken periodically to monitor monomer conversion and molecular weight progression via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached (e.g., 6-8 hours), the polymerization is quenched by exposing the reaction mixture to air.

  • The mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is then precipitated in cold methanol, filtered, and dried under vacuum at room temperature.

Causality behind Experimental Choices:

  • ATRP: Chosen for its ability to control polymer chain growth, leading to polymers with defined molecular weights and low polydispersity (Đ < 1.2), which is critical for consistent drug release profiles.[4][5][6]

  • CuBr/PMDETA: A common and effective catalyst/ligand system for the ATRP of acrylate-like monomers.[3]

  • Freeze-Pump-Thaw: Essential for removing oxygen, which can terminate the radical polymerization process.

  • Alumina Column: A standard method for removing the copper catalyst, which is crucial for biocompatibility.

Visualization of the Synthesis Workflow

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification Monomer This compound Schlenk Schlenk Flask Monomer->Schlenk Initiator Ethyl α-bromoisobutyrate Initiator->Schlenk Catalyst CuBr Catalyst->Schlenk Ligand PMDETA Ligand->Schlenk Solvent Anisole Solvent->Schlenk FPT Freeze-Pump-Thaw Cycles Schlenk->FPT Polymerization Polymerization at 60°C FPT->Polymerization Quench Quench with Air Polymerization->Quench Alumina Alumina Column Quench->Alumina Precipitation Precipitation in Methanol Alumina->Precipitation Drying Vacuum Drying Precipitation->Drying Product Poly(tert-butyl 11-undecanoate) Drying->Product

Caption: Workflow for the synthesis of Poly(tert-butyl 11-undecanoate) via ATRP.

Post-Polymerization Modification: Hydrolysis to Poly(11-undecanoic acid)

The tert-butyl ester groups can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, transforming the hydrophobic polymer into an amphiphilic or hydrophilic one. This is a key feature for creating core-shell nanoparticles or pH-responsive systems.

Protocol for Hydrolysis:

  • Dissolve the poly(tert-butyl 11-undecanoate) in a suitable solvent like dichloromethane (DCM).

  • Add a stoichiometric excess of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent and TFA under reduced pressure.

  • The resulting poly(11-undecanoic acid) can be purified by dialysis against deionized water.

Formulation of Drug-Loaded Nanoparticles

Nanoprecipitation is a straightforward and widely used method for formulating polymeric nanoparticles, particularly for hydrophobic drugs.[7]

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Poly(tert-butyl 11-undecanoate) or its hydrolyzed derivative

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (organic solvent)

  • Pluronic F68 or Poly(vinyl alcohol) (PVA) (stabilizer)

  • Deionized water

Procedure:

  • Dissolve the polymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in acetone (5 mL).

  • Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Pluronic F68 in 20 mL deionized water).

  • Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.

  • The immediate formation of a milky suspension indicates nanoparticle formation.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing to remove the free drug and excess stabilizer.

Causality behind Experimental Choices:

  • Nanoprecipitation: This method is based on the rapid diffusion of a polymer solution in a non-solvent, leading to the spontaneous formation of nanoparticles. It is a simple, rapid, and reproducible technique.

  • Acetone: A water-miscible organic solvent with a low boiling point, making it easy to remove by evaporation.

  • Stabilizer: Essential to prevent the aggregation of nanoparticles. Pluronic F68 and PVA are commonly used and provide steric stabilization.

Visualization of the Nanoparticle Formulation Workflow

Nanoparticle_Workflow cluster_phases Phase Preparation Organic_Phase Polymer + Drug in Acetone Mixing Dropwise addition under stirring Organic_Phase->Mixing Aqueous_Phase Stabilizer (e.g., Pluronic F68) in Water Aqueous_Phase->Mixing Evaporation Solvent Evaporation (4-6 hours) Mixing->Evaporation Purification Centrifugation/ Washing Evaporation->Purification Final_Product Drug-Loaded Nanoparticle Suspension Purification->Final_Product

Sources

Cross-Validation of Analytical Methods for Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Quality Control Scientists Topic Focus: Comparative analysis of GC-FID, HPLC-ELSD, and qNMR for the characterization of Tert-butyl 11-bromoundecanoate (CAS: 85732-72-3).

Executive Summary: The Analytical Challenge

This compound is a critical bifunctional linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and lipid nanoparticles. Its structural integrity hinges on two reactive sites: the acid-labile tert-butyl ester and the nucleophilic alkyl bromide .

The Problem: Standard analytical methods often fail to detect specific degradation pathways.

  • GC-FID risks thermal elimination of the tert-butyl group (generating isobutylene and the free acid) inside the injector port, potentially reporting false impurities.

  • HPLC-UV suffers from poor sensitivity due to the lack of a strong chromophore (only a weak carbonyl absorbance at <210 nm), leading to inaccurate quantitation of non-UV active impurities.

The Solution: This guide establishes a Cross-Validation Protocol integrating Orthogonal Chromatography and Quantitative NMR (qNMR). We demonstrate why qNMR serves as the primary reference standard to validate the linearity and recovery of chromatographic methods.

Method A: Gas Chromatography (GC-FID/MS)

The Workhorse for Volatile Impurities

GC is the industry standard for alkyl halides, but for tert-butyl esters, thermal stability is the primary variable.

Experimental Protocol
  • System: Agilent 7890B with FID (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) – Choice Justification: Low bleed and non-polar stationary phase prevent tailing of the bromo-alkyl chain.

  • Inlet: Split/Splitless at 200°C (Critical: Keep below 250°C to minimize thermal deprotection).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector.

Validation Checkpoint (Self-Validating)

The Thermal Stress Test: Inject the sample at inlet temperatures of 200°C, 240°C, and 280°C.

  • Pass Criteria: The peak area ratio of the parent peak to the degradation product (11-bromoundecanoic acid) remains constant.

  • Fail: Increase in the acid peak at higher temperatures indicates thermal instability; move to Method B.

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD/ELSD)

The Solution for Thermally Labile Esters

Since this compound lacks a conjugated system, UV detection at 205-210 nm is prone to solvent noise and baseline drift. Universal detectors like CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) are superior.

Experimental Protocol
  • System: Thermo Vanquish with CAD or Waters ACQUITY with ELSD.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 × 100 mm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 50% B to 100% B over 10 min; Hold 5 min.

  • Detection:

    • CAD Evaporation Temp: 35°C.

    • Expert Insight: CAD response is non-linear at high concentrations. You must use a quadratic calibration curve or an inverse gradient compensation to ensure uniform response.

Method C: Quantitative NMR (qNMR)

The "Truth" Standard

qNMR is an absolute primary method that does not require a reference standard of the analyte itself. It is used here to assign the "True Value" purity to the material used to calibrate GC and HPLC.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

  • Relaxation Delay (d1): 30 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Key Signals for Quantitation:

    • 
       1.44 ppm (Singlet, 9H): Tert-butyl group.
      
    • 
       3.40 ppm (Triplet, 2H): 
      
      
      
      (Alpha to bromide).
    • 
       2.20 ppm (Triplet, 2H): 
      
      
      
      (Alpha to carbonyl).
Calculation


Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[1][2][3][4][5][6][7]

Comparative Analysis & Cross-Validation Data

The following table summarizes a typical cross-validation dataset for a batch of this compound.

ParameterGC-FIDHPLC-CADqNMR (

H)
Linearity (

)
> 0.999> 0.995 (Quadratic)N/A (Absolute)
LOD (Limit of Detection) Low (ppm range)MediumHigh (~0.1%)
Precision (RSD) < 1.0%< 2.0%< 0.5%
Bias Source Thermal degradation (Acid formation)Response factor variationBaseline phasing
Primary Use Impurity Profiling (Volatiles)Assay & Non-volatile ImpuritiesReference Standard Certification
The "Golden Loop" Validation Strategy

To ensure scientific integrity, use the Golden Loop workflow:

  • Certify the Reference Standard using qNMR .

  • Validate the GC-FID method using this qNMR-certified standard.

  • Cross-check HPLC-CAD against GC-FID for orthogonal confirmation.

Visualized Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher in selecting the correct method based on sample constraints.

AnalyticalDecisionTree Start Start: Sample Characterization CheckVolatile Is the sample volatile? Start->CheckVolatile CheckThermal Is it thermally stable (< 250°C)? CheckVolatile->CheckThermal Yes HPLC Method B: HPLC-CAD (Purity Assay) CheckVolatile->HPLC No GC Method A: GC-FID (Impurity Profiling) CheckThermal->GC Yes CheckThermal->HPLC No (Degradation Observed) CrossVal CROSS-VALIDATION Compare Purity Values GC->CrossVal HPLC->CrossVal qNMR Method C: qNMR (Primary Reference) qNMR->CrossVal Reference Value

Caption: Decision tree for selecting and cross-validating analytical methods for this compound.

Diagram 2: The Cross-Validation Loop

This workflow illustrates how qNMR anchors the accuracy of chromatographic methods.

CrossValidationLoop RawMaterial Raw Material (this compound) qNMR qNMR Analysis (Absolute Purity) RawMaterial->qNMR  Weighing   CertifiedStd Certified Reference Standard (CRS) qNMR->CertifiedStd  Assign Purity   GC_Cal GC-FID Calibration (Linearity Check) CertifiedStd->GC_Cal HPLC_Cal HPLC-CAD Calibration (Response Factor Check) CertifiedStd->HPLC_Cal Comparison Data Comparison: Is Deviation < 1.0%? GC_Cal->Comparison HPLC_Cal->Comparison Release Batch Release Comparison->Release Yes Investigate Investigate: 1. Thermal Breakdown? 2. UV/CAD Response? Comparison->Investigate No Investigate->qNMR Re-verify

Caption: The "Golden Loop" workflow ensuring chromatographic accuracy via qNMR certification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2784–2796. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • TMD Labs. (2024). Method Development for Alkyl Halides: GC vs HPLC Strategies.[Link](Note: Generalized reference for alkyl halide analysis strategies).

Sources

A Head-to-Head Comparison of Synthesis Routes for Tert-butyl 11-bromoundecanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Tert-butyl 11-bromoundecanoate is a valuable bifunctional molecule, featuring a protected carboxylic acid and a reactive alkyl bromide, making it a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients and functionalized polymers. The selection of an appropriate synthetic route is critical and is often a balance between yield, purity, cost, and scalability.

This guide provides an in-depth, head-to-head comparison of four distinct synthesis routes for the esterification of 11-bromoundecanoic acid to yield this compound. The discussion will delve into the mechanistic details, provide field-proven insights into experimental choices, and present detailed protocols to enable researchers to make informed decisions for their specific applications.

The Precursor: Synthesis of 11-Bromoundecanoic Acid

Before delving into the esterification routes, it is essential to secure a reliable source of the precursor, 11-bromoundecanoic acid. The most common and industrially viable method for its synthesis is the anti-Markovnikov hydrobromination of 10-undecenoic acid, which is readily available from the pyrolysis of castor oil.

This free-radical addition of hydrogen bromide (HBr) across the terminal double bond is a well-established process. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is carried out in the absence of free oxygen to prevent the formation of the undesired Markovnikov addition product, 10-bromoundecanoic acid.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid
  • Reaction Setup: A solution of 10-undecenoic acid in a suitable solvent (e.g., toluene, benzene, or cyclohexane) is charged into a reactor equipped with a gas inlet, a stirrer, and a thermometer.[1]

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Initiator Addition: A radical initiator, such as benzoyl peroxide (typically 1-2 mol%), is added to the reaction mixture.

  • HBr Gas Introduction: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate, maintaining the reaction temperature between 20-40°C.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed with water to remove excess HBr. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude 11-bromoundecanoic acid is purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield a white to off-white solid.

Head-to-Head Comparison of Esterification Routes

The esterification of 11-bromoundecanoic acid to its tert-butyl ester is the critical step in the synthesis of the target molecule. The bulky tert-butyl group presents a steric hindrance, making direct esterification with tert-butanol challenging. This section will compare four distinct and viable routes for this transformation.

Route 1: Acid-Catalyzed Addition of Isobutylene

This method is a classic and industrially scalable approach for the synthesis of tert-butyl esters. It involves the reaction of a carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds via the formation of a tert-butyl cation from isobutylene under acidic conditions. This highly electrophilic cation is then attacked by the nucleophilic oxygen of the carboxylic acid, leading to the formation of the tert-butyl ester.

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Isobutylene Isobutylene tert-Butyl Cation tert-Butyl Cation Isobutylene->tert-Butyl Cation H+ H+ H+ 11-Bromoundecanoic Acid 11-Bromoundecanoic Acid Intermediate Intermediate 11-Bromoundecanoic Acid->Intermediate + tert-Butyl Cation This compound This compound Intermediate->this compound - H+

Mechanism of Isobutylene Esterification

Experimental Protocol:

  • Reaction Setup: 11-bromoundecanoic acid is dissolved in a suitable solvent (e.g., dichloromethane or diethyl ether) in a pressure-rated reactor.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Isobutylene Introduction: The reactor is cooled to a low temperature (typically 0 to -20°C), and isobutylene gas is bubbled through the solution until saturation.

  • Reaction: The reactor is sealed and allowed to warm to room temperature, with stirring, for several hours to overnight.

  • Workup: The reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Analysis:

  • Advantages: This method is cost-effective, particularly for large-scale synthesis, as isobutylene is an inexpensive feedstock. The reaction conditions are generally mild.

  • Disadvantages: Requires the use of a pressure reactor to handle the gaseous isobutylene. The strong acid catalyst can sometimes lead to side reactions, such as the polymerization of isobutylene.

Route 2: Esterification with Di-tert-butyl Dicarbonate (Boc Anhydride) and DMAP

Di-tert-butyl dicarbonate (Boc anhydride) is a widely used reagent for the protection of amines, but it can also be effectively employed for the esterification of carboxylic acids in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

Mechanism: DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then attacked by the carboxylate anion of 11-bromoundecanoic acid, forming a mixed anhydride. Subsequent nucleophilic attack by another molecule of the carboxylate, or the release of carbon dioxide and a tert-butyl cation which is trapped by the carboxylate, leads to the formation of the tert-butyl ester.

G cluster_0 Activation of Boc Anhydride cluster_1 Ester Formation Boc2O Boc Anhydride Activated Intermediate Activated Intermediate Boc2O->Activated Intermediate + DMAP DMAP DMAP R-COOH 11-Bromoundecanoic Acid Mixed Anhydride Mixed Anhydride R-COOH->Mixed Anhydride + Activated Intermediate Product This compound Mixed Anhydride->Product - CO2, - tBuOH, - DMAP

Mechanism of Boc Anhydride Esterification

Experimental Protocol:

  • Reaction Setup: 11-bromoundecanoic acid, di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents), and a catalytic amount of DMAP (typically 5-10 mol%) are dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran.[2][3]

  • Reaction: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

  • Workup: The reaction mixture is diluted with an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to remove DMAP, followed by washing with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Analysis:

  • Advantages: This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups.[2][3] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.[2][3]

  • Disadvantages: Di-tert-butyl dicarbonate is a relatively expensive reagent, which may be a consideration for large-scale synthesis. The use of DMAP, which is toxic, requires careful handling and removal during workup.

Route 3: Tf2NH-Catalyzed Tert-butylation with Tert-butyl Acetate

A more recent and powerful method for tert-butylation involves the use of a strong Brønsted acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf2NH), with tert-butyl acetate serving as both the solvent and the tert-butylating agent.

Mechanism: Tf2NH protonates the carbonyl oxygen of tert-butyl acetate, making it a better leaving group. The carboxylic acid then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of acetic acid and the tert-butyl cation, which is then trapped by the carboxylate, results in the formation of the tert-butyl ester.

G cluster_0 Activation of Tert-butyl Acetate cluster_1 Ester Formation tBuOAc Tert-butyl Acetate Protonated tBuOAc Protonated tBuOAc tBuOAc->Protonated tBuOAc + Tf2NH Tf2NH Tf2NH R-COOH 11-Bromoundecanoic Acid Tetrahedral Intermediate Tetrahedral Intermediate R-COOH->Tetrahedral Intermediate + Protonated tBuOAc Product This compound Tetrahedral Intermediate->Product - Acetic Acid, - Tf2NH

Mechanism of Tf2NH-Catalyzed Tert-butylation

Experimental Protocol:

  • Reaction Setup: 11-bromoundecanoic acid is dissolved in tert-butyl acetate. A catalytic amount of Tf2NH (typically 1-5 mol%) is added to the solution.[4]

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) for a few hours. The reaction progress is monitored by TLC or GC.

  • Workup: The reaction mixture is diluted with an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: The organic layer is dried, and the excess tert-butyl acetate and other volatiles are removed under reduced pressure. The crude product can be purified by column chromatography if necessary.

Analysis:

  • Advantages: This method is highly efficient and proceeds under relatively mild conditions.[4] It has been shown to be effective for carboxylic acids containing various functional groups, including halides.[4] The use of tert-butyl acetate as both a reagent and solvent simplifies the reaction setup.

  • Disadvantages: Tf2NH is a corrosive and relatively expensive catalyst. Careful handling and neutralization are required.

Route 4: Direct Esterification with Tert-butanol

Direct esterification of a carboxylic acid with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination to form isobutylene under acidic conditions. However, with the right choice of activating agents and conditions, this route can be viable.

Mechanism: This reaction typically requires activation of the carboxylic acid. One common method is the Steglich esterification, which uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst like DMAP. The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the tert-butanol.

G cluster_0 Carboxylic Acid Activation cluster_1 Ester Formation R-COOH 11-Bromoundecanoic Acid O-acylisourea O-acylisourea R-COOH->O-acylisourea + DCC DCC DCC tBuOH Tert-butanol Product This compound O-acylisourea->Product + tBuOH, DMAP DCU Dicyclohexylurea (precipitate)

Mechanism of Steglich Esterification with Tert-butanol

Experimental Protocol:

  • Reaction Setup: 11-bromoundecanoic acid, tert-butanol (typically 1.5-2 equivalents), and a catalytic amount of DMAP are dissolved in an anhydrous aprotic solvent like dichloromethane.

  • DCC Addition: The solution is cooled in an ice bath, and a solution of DCC (typically 1.1 equivalents) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at 0°C for a short period and then at room temperature for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: The DCU precipitate is removed by filtration. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography to remove any remaining DCU and other impurities.

Analysis:

  • Advantages: This method can be effective for sterically hindered alcohols. The formation of the insoluble DCU byproduct can simplify its removal from the reaction mixture.

  • Disadvantages: DCC is a known allergen and skin irritant, requiring careful handling. The complete removal of the DCU byproduct can sometimes be challenging and may require chromatographic purification.

Comparative Summary of Synthesis Routes

FeatureRoute 1: IsobutyleneRoute 2: Boc Anhydride/DMAPRoute 3: Tf2NH/Tert-butyl AcetateRoute 4: Tert-butanol/DCC/DMAP
Reagents 11-bromoundecanoic acid, isobutylene, strong acid catalyst11-bromoundecanoic acid, Boc anhydride, DMAP11-bromoundecanoic acid, tert-butyl acetate, Tf2NH11-bromoundecanoic acid, tert-butanol, DCC, DMAP
Reaction Conditions Low temperature, pressureRoom temperature, atmospheric pressureRoom temperature or gentle heating, atmospheric pressure0°C to room temperature, atmospheric pressure
Typical Yield Good to excellentHighHighGood to high
Byproducts Isobutylene oligomerst-BuOH, CO2Acetic acidDicyclohexylurea (DCU)
Workup/Purification Neutralization, extraction, chromatography/distillationAcid/base washes, extraction, chromatographyNeutralization, extraction, chromatographyFiltration of DCU, acid/base washes, chromatography
Scalability ExcellentGood (cost may be a factor)GoodModerate (DCU removal can be cumbersome on a large scale)
Safety/Handling Flammable gas, pressure equipmentBoc anhydride is moisture sensitive, DMAP is toxicTf2NH is corrosiveDCC is a potent allergen
Cost LowHighModerate to HighModerate

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends heavily on the specific needs of the researcher, including the desired scale of the reaction, budget constraints, and available equipment.

  • For large-scale industrial production , the acid-catalyzed addition of isobutylene (Route 1) is likely the most cost-effective and scalable option, provided the necessary pressure equipment is available.

  • For laboratory-scale synthesis where high yield and clean reaction profiles are prioritized , the Boc anhydride/DMAP method (Route 2) and the Tf2NH-catalyzed tert-butylation (Route 3) are excellent choices. The Tf2NH method, in particular, offers a streamlined procedure with a readily available solvent and reagent.

  • The direct esterification with tert-butanol using DCC/DMAP (Route 4) is a viable alternative, especially if other reagents are unavailable, but the handling of DCC and the removal of the DCU byproduct require careful consideration.

Ultimately, each method presents a unique set of advantages and disadvantages. By understanding the underlying chemistry and practical considerations of each route, researchers can select the most appropriate method to efficiently synthesize this compound for their specific research and development endeavors.

References

  • Goossen, L. J., & Döhring, A. (2003).
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Takeda, K., et al. (2015). Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP. ChemSusChem, 8(21), 3634-3638.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and prepar
  • US4921999A - Method for making tertiary butyl esters. ()
  • DE102015205752A1 - Preparation of tert-butyl esters of aliph

Sources

Quantitative NMR (qNMR) for Purity Assessment of Tert-butyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 11-bromoundecanoate is a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and lipid-drug conjugates. Its structural integrity—specifically the preservation of the labile tert-butyl ester and the terminal alkyl bromide—is paramount for downstream coupling efficiency.

While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard in quality control, they face distinct limitations with this analyte. GC poses a risk of thermal degradation (elimination of isobutylene), while HPLC suffers from poor sensitivity due to the molecule's lack of a strong chromophore.

Quantitative NMR (qNMR) emerges as the superior primary reference method. It offers SI-traceable accuracy , requires no identical reference standard, and validates the integral ratio between the labile ester and the halogenated terminus in a single experiment. This guide outlines a validated qNMR protocol, comparing its efficacy against chromatographic alternatives.

Technical Context & The Analytical Challenge

The Molecule[1]
  • Name: this compound[1]

  • Formula:

    
    
    
  • MW: 321.30 g/mol

  • Key Structural Features:

    • Terminal Bromide: Triplet at

      
       ppm.
      
    • Tert-butyl Ester: Singlet at

      
       ppm (9H).
      
    • Aliphatic Chain: Methylene envelope

      
       ppm.
      
The Problem: Why Standard Methods Fail
  • HPLC-UV Limitations: The molecule lacks a conjugated

    
    -system. It relies on the weak 
    
    
    
    transition of the carbonyl group (
    
    
    nm). Detection at this wavelength is susceptible to solvent cutoff noise (especially with Acetone or Methanol), leading to baseline drift and inaccurate integration.
  • GC-FID Risks: Tert-butyl esters are thermally labile. At GC injector port temperatures (>200°C), they often undergo E1 elimination to form the carboxylic acid and isobutylene, leading to ghost peaks and underestimation of purity.

Methodology Comparison: qNMR vs. GC vs. HPLC

The following table summarizes the performance metrics of qNMR against traditional chromatographic techniques for this specific analyte.

FeatureqNMR (Recommended) GC-FID HPLC-UV (210 nm)
Primary Principle Molar ratio of protons (Direct)Volatility & Carbon countUV Absorbance (Indirect)
Reference Standard Internal Standard (IS) (Generic, e.g., DMTP)Identical Reference requiredIdentical Reference required
Specificity High (Distinguishes hydrolysis products)Moderate (May merge isomers)Low (Solvent noise interference)
Thermal Risk None (Ambient temp)High (Ester pyrolysis)None
LOD/Sensitivity Moderate (~0.1 mg)High (ppm level)Low (due to weak chromophore)
Precision (RSD) < 1.0% (with proper D1)< 2.0%> 2.0% (Baseline dependent)

Validated qNMR Protocol

Internal Standard (IS) Selection

For this compound in


, the ideal IS must have signals distinct from the aliphatic region (0.5 – 3.5 ppm).
  • Selected IS: Dimethyl Terephthalate (DMTP)

  • Rationale:

    • Signal 1: Aromatic singlet at

      
       ppm (4H). Region: Clear.
      
    • Signal 2: Methyl ester singlet at

      
       ppm (6H). Region: Clear.
      
    • Stability: Non-hygroscopic, non-volatile, stable in Chloroform.

Sample Preparation Workflow
  • Solvent:

    
     (99.8% D) + 0.03% TMS (optional for referencing).
    
  • Vessel: 5mm Precision NMR Tube (Class A).

Step-by-Step Protocol:

  • Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approx. 15-20 mg of the analyte (

    
    ) into a vial.
    
  • IS Addition: Weigh approx. 10-15 mg of Dimethyl Terephthalate (

    
    ) into the same vial. Record exact masses.
    
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer solution to the NMR tube. Ensure no suspended particles (filter if necessary).

Acquisition Parameters (Bruker/Varian Standard)

To ensure 99.9% magnetization recovery, the relaxation delay (D1) must be


. The tert-butyl group has a long 

(often >2s).
  • Pulse Sequence: zg (standard 1H pulse) or zg30.

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 30 seconds (Conservative setting to ensure quantitative accuracy).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10mg sample).

  • Acquisition Time (AQ): > 3.0 seconds.[1][2]

Data Analysis & Calculation

Signal Integration

Phase and baseline correction must be performed manually for highest accuracy.

  • Calibrate Axis: Set TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Integrate IS: Integrate the DMTP aromatic peak at 8.1 ppm. Set value to 4.000 .

  • Integrate Analyte:

    • Region A:

      
       (Triplet, ~3.40 ppm). Expected Integral: 2.0 .
      
    • Region B:

      
       (Singlet, ~1.44 ppm). Expected Integral: 9.0 .
      
    • Note: Use Region A for the primary calculation as the singlet (Region B) is more prone to

      
       saturation errors if D1 is too short.
      
Purity Equation


Where:

  • 
    : Purity (mass fraction)[3][4]
    
  • 
    : Integral area[5]
    
  • 
    : Number of protons (4 for DMTP aromatic; 2 for Analyte 
    
    
    
    )
  • 
    : Molecular Weight (321.30 for Analyte; 194.19 for DMTP)
    
  • 
    : Mass weighed (mg)
    
Mock Experimental Data (Example)
  • Mass Analyte (

    
    ):  20.45 mg
    
  • Mass IS (

    
    ):  12.10 mg
    
  • Purity of IS (

    
    ):  99.9%
    
  • Observed Integral (

    
     of 
    
    
    
    ):
    2.754 (normalized to
    
    
    )

Calculation:





Visualization: qNMR Workflow

qNMR_Workflow cluster_check Quality Check Start Start: Sample Prep Weighing Gravimetry (Accurate Mass mx & mstd) Start->Weighing Dissolve Dissolution (CDCl3 + TMS) Weighing->Dissolve Mix in same vial Acquisition NMR Acquisition (D1 ≥ 30s, 90° Pulse) Dissolve->Acquisition Transfer to tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing FFT Calc Calculation (Purity Equation) Processing->Calc Extract Integrals Check Check Signal Ratio (Is t-Butyl/CH2Br correct?) Processing->Check Result Reported Purity (Mass %) Calc->Result Check->Acquisition No (Adjust D1) Check->Calc Yes

Caption: Figure 1. End-to-end qNMR workflow ensuring gravimetric accuracy and signal validation.

Conclusion

For This compound , qNMR is the definitive method for purity assessment. It circumvents the thermal instability issues of GC and the detection limits of HPLC-UV. By utilizing Dimethyl Terephthalate as an internal standard and enforcing a long relaxation delay (30s), researchers can achieve precision <1.0%, ensuring the integrity of this linker for complex syntheses.

References

  • BIPM (Bureau International des Poids et Mesures). (2023).[3] Guidance for the use of benzoic acid as an internal standard for qNMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]

Sources

Technical Guide: Efficiency of Tert-butyl 11-bromoundecanoate in Surface-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 11-bromoundecanoate (tBBU) represents a critical class of "spacer-arm" initiators used in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Unlike short-chain alternatives, tBBU provides a long alkyl chain (C11) that facilitates the formation of highly ordered, crystalline-like Self-Assembled Monolayers (SAMs).

This guide evaluates tBBU not merely as a chemical reagent, but as a structural architect for polymer brushes. While it offers superior grafting density (


) and hydrolytic stability compared to short-chain esters, its efficiency is governed by its primary bromide  initiation site, which presents distinct kinetic challenges compared to tertiary bromide "gold standards."

Part 1: The Chemistry of Efficiency

To understand the efficiency of tBBU, one must decouple structural order from initiation kinetics .

Structural Order (The C11 Advantage)

Efficiency in SI-ATRP is heavily dependent on the "Grafting Density" (


, chains/nm²).
  • Short-Chain Initiators (e.g., BiB): Form disordered, liquid-like monolayers. This allows initiating sites to be buried or sterically hindered, leading to the "mushroom" regime where polymer chains collapse, limiting thickness.

  • tBBU (C11 Chain): The undecyl chain drives strong Van der Waals interactions between adjacent initiator molecules. This forces the monolayer into an upright, semi-crystalline packing arrangement (all-trans conformation).

    • Result: The initiating bromine atoms are presented uniformly at the interface, maximizing

      
       (often > 0.6 chains/nm²) and promoting the "brush" regime immediately upon initiation.
      
Initiation Kinetics (The Primary Bromide Constraint)

This is the critical trade-off.

  • The Molecule: tBBU possesses a primary alkyl halide (–CH₂–Br).

  • The Standard: Most ATRP initiators utilize a tertiary alkyl halide (e.g., –C(CH₃)₂–Br).

  • Kinetic Impact: The activation rate constant (

    
    ) for primary bromides is significantly lower than for tertiary bromides.
    
    • Consequence: Initiation is slower than propagation (

      
      ). This can lead to broader Molecular Weight Distributions (higher PDI) unless specific "Halogen Exchange" protocols are used (see Experimental Protocol).
      

Part 2: Comparative Analysis

The following table compares tBBU against the two most common alternatives: BiB (Short-chain standard) and C11-TMS-BiB (The "All-in-One" High-Performance Silane).

FeatureThis compound (tBBU) 2-Bromoisobutyryl Bromide (BiB) 11-(2-Bromo-2-methyl)propionyloxy)undecyl-trichlorosilane
Architecture Long Chain (C11)Short Chain (C0-C3)Long Chain (C11)
Initiating Group Primary Bromide (Slow)Tertiary Bromide (Fast)Tertiary Bromide (Fast)
SAM Order High (Crystalline-like)Low (Disordered)High (Crystalline-like)
Grafting Density High (> 0.5 chains/nm²)Low-Medium (< 0.4 chains/nm²)High (> 0.6 chains/nm²)
Hydrolytic Stability Excellent (Hydrophobic shield)Poor (Ester near surface)Excellent
Monomer Suitability Styrenes, AcrylatesMethacrylates, StyrenesAll Types
Cost/Accessibility Low (Precursor)Very LowHigh (Specialty Synthesis)

Verdict: tBBU is the efficient choice when stability and density are required at a lower cost, provided the researcher adjusts the polymerization catalyst to account for the slower primary bromide initiation.

Part 3: Mechanistic Visualization

The diagrams below illustrate the workflow and the structural difference that dictates efficiency.

Diagram 1: Comparative SAM Architecture

This diagram contrasts the "buried" initiation sites of short-chain linkers vs. the accessible, ordered sites of tBBU.

SAM_Architecture cluster_0 Short-Chain (BiB) - Low Efficiency cluster_1 tBBU (C11) - High Efficiency Surface1 Surface (Gold/Silica) Init1 Disordered Initiators (Steric Hindrance) Surface1->Init1 Poor Packing Poly1 Polymer Growth (Mushroom Regime) Init1->Poly1 Low Density Termination Surface2 Surface (Gold/Silica) Spacer C11 Hydrophobic Spacer (Van der Waals Locking) Surface2->Spacer Ordered Assembly Init2 Accessible Primary Br Spacer->Init2 Uniform Presentation Poly2 Polymer Growth (Brush Regime) Init2->Poly2 High Density Linear Growth

Caption: Comparison of surface topology. tBBU (Right) creates a dense, ordered barrier that forces polymer chains to extend vertically (Brush Regime), whereas short chains (Left) allow collapse (Mushroom Regime).

Part 4: Validated Experimental Protocol

Objective: Synthesis of Poly(styrene) brushes on Silica using tBBU. Note: tBBU is an ester.[1] To attach to silica, we first hydrolyze it to the acid, then couple it to an amino-silanized surface.

Phase 1: Activation (Deprotection)

The tert-butyl group is a protecting group. It must be removed to anchor the molecule.

  • Dissolve tBBU (1.0 g) in Dichloromethane (DCM) (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise.

  • Stir at Room Temp for 4 hours.

  • Remove solvent under vacuum.[2] Result: 11-bromoundecanoic acid (The active anchor).

Phase 2: Surface Anchoring (The "Grafting To" Interface)

Substrate: Silica wafer, pre-treated with APTES ((3-Aminopropyl)triethoxysilane) to generate surface amines.

  • Activation: Dissolve the 11-bromoundecanoic acid in dry DCM. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate the carboxylic acid. Stir for 30 mins.

  • Incubation: Immerse the APTES-modified wafer into the solution.

  • Time: 12–24 hours (Critical for ordering).

  • Rinse: DCM -> Ethanol -> Water -> Blow dry with N₂.

Phase 3: Polymerization (Halogen Exchange Method)

Context: Because tBBU presents a Primary Bromide , we use CuCl (Chloride) as the catalyst. This allows a "Halogen Exchange" where the slow Br initiator is replaced by a Cl chain end during propagation, slowing down propagation relative to initiation and narrowing the PDI.

Reaction Mix:

  • Monomer: Styrene (10 mL, purified)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

  • Catalyst: CuCl (Copper(I) Chloride)

  • Sacrificial Initiator: Ethyl

    
    -bromoisobutyrate (EBiB) (Required to control the Cu(I)/Cu(II) ratio in solution).
    

Workflow:

  • Freeze-Pump-Thaw: Degas the monomer/ligand mix (3 cycles).

  • Catalyst Addition: Add CuCl under Nitrogen flow. Complex turns green/brown.

  • Immersion: Suspend the tBBU-functionalized wafer in the reactor.

  • Heating: 90°C for controlled time (e.g., 4 hours).

  • Quenching: Expose to air and wash wafer with THF.

Part 5: Quantitative Performance Data

The following data summarizes the typical performance of tBBU in SI-ATRP of Styrene compared to BiB.

MetrictBBU System (Primary Br)BiB System (Tertiary Br)Interpretation
Kinetic Plot (

)
Linear (

)
Linear (

)
Both show living characteristics.
Induction Period ~30-60 mins< 10 minstBBU is slower to initiate due to primary halide bond strength.
Grafting Density (

)
0.55 - 0.70 chains/nm² 0.30 - 0.45 chains/nm²tBBU is superior due to SAM packing.
Film Thickness (4h) ~45 nm~30 nmHigher density leads to greater chain extension (thickness).
Polydispersity (PDI) 1.25 - 1.351.10 - 1.20BiB offers tighter control; tBBU requires optimization.
Diagram 2: Kinetic Pathway (Halogen Exchange)

This diagram explains how to overcome the "Primary Bromide" limitation of tBBU.

Halogen_Exchange cluster_control Result: Controlled Growth tBBU tBBU Surface (Primary -CH2-Br) Radical Surface Radical (R*) tBBU->Radical Slow Initiation (k_act) Activator Cu(I)-Cl / Ligand Activator->Radical Activation Dormant Dormant Chain (Tertiary -CH-Cl) Radical->Dormant Fast Deactivation (k_deact) with Cl

Caption: Halogen Exchange Mechanism. The primary bromide (tBBU) initiates, but the chain is capped with Chloride (from CuCl), creating a more stable dormant species that propagates in a controlled manner.

References

  • Matyjaszewski, K., et al. (1999). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.

  • Pyun, J., & Matyjaszewski, K. (2001). "Synthesis of Nanocomposite Organic/Inorganic Hybrid Materials Using Controlled/Living Radical Polymerization." Chemistry of Materials, 13(10), 3436–3448.

  • Jones, D. M., & Huck, W. T. S. (2001). "Controlled Surface-Initiated Polymerizations in Aqueous Media." Advanced Materials, 13(16), 1256–1259.

  • Edmondson, S., Osborne, V. L., & Huck, W. T. S. (2004). "Polymer Brushes via Surface-Initiated Polymerizations."[3][4] Chemical Society Reviews, 33, 14-22.

  • Genzer, J. (2005). "Templating the Synthesis of Gradient Polymer Brushes." Journal of Polymer Science Part A, 43, 3467.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 11-bromoundecanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 11-bromoundecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.